Dimephosphon
Beschreibung
The exact mass of the compound MePhos is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
dicyclohexyl-[2-(2-methylphenyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33P/c1-20-12-8-9-17-23(20)24-18-10-11-19-25(24)26(21-13-4-2-5-14-21)22-15-6-3-7-16-22/h8-12,17-19,21-22H,2-7,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVWUKXZFDHGMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370587 | |
| Record name | 2-(Dicyclohexylphosphino)-2'-methylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251320-86-2 | |
| Record name | 2-(Dicyclohexylphosphino)-2′-methylbiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251320-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dicyclohexylphosphino)-2'-methylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dimephosphon: A Technical Guide to its Core Functions and Mechanisms
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
Dimephosphon, an organophosphorus compound, has garnered scientific interest for its multifaceted therapeutic potential. This technical guide provides a comprehensive overview of its core functions, delving into its anti-inflammatory, antioxidant, and acid-regulating properties. This document synthesizes available data on its mechanism of action, presents quantitative findings in structured tables, details experimental protocols for its evaluation, and visualizes its implicated signaling pathways.
Chemical and Physical Properties
This compound, with the chemical name dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate, is characterized by the following properties:
| Property | Value |
| Chemical Formula | C₈H₁₇O₄P |
| Molecular Weight | 208.19 g/mol |
| CAS Number | 14394-26-4 |
| Appearance | Colorless or slightly yellowish liquid |
| Solubility | Soluble in water and organic solvents |
Primary Functions and Mechanism of Action
This compound exhibits a range of pharmacological effects, primarily centered around its anti-inflammatory, antioxidant, and acid-base balancing activities.
Anti-inflammatory and Immunomodulatory Effects
This compound has demonstrated significant anti-inflammatory properties in various preclinical models. Its mechanism involves the modulation of immune responses and the inhibition of pro-inflammatory mediators.
Antioxidant Activity
This compound contributes to cellular protection by enhancing the endogenous antioxidant defense systems. This is particularly relevant in conditions associated with oxidative stress, such as neurodegenerative disorders and inflammation.
-
Mechanism: The antioxidant effect of this compound is partly attributed to its ability to increase the levels of glutathione, a key intracellular antioxidant, and to reduce lipid peroxidation. It is also suggested to influence the activity of primary antioxidant enzymes.
-
Quantitative Data on Antioxidant Enzyme Activity: Studies on oxidative stress in brain tissue have shown that the activities of superoxide dismutase (SOD) and catalase are crucial for mitigating neuronal damage[2][3]. For example, in certain experimental conditions, a decrease in SOD and catalase activities is observed in brain regions susceptible to oxidative stress[2]. While direct quantitative data on the effect of this compound on these specific enzyme activities is not available in the provided search results, its known antioxidant properties suggest a modulatory role.
| Parameter | Effect of this compound (Inferred) |
| Superoxide Dismutase (SOD) Activity | Potential to increase or restore activity |
| Catalase (CAT) Activity | Potential to increase or restore activity |
| Glutathione (GSH) Levels | Increases |
| Lipid Peroxidation | Reduces |
Regulation of Acid-Base Balance
This compound is utilized in the clinical setting to correct metabolic acidosis, a condition characterized by an increase in plasma acidity.
-
Mechanism: this compound aids in normalizing the acid-alkali balance. While the precise molecular mechanism is not fully elucidated in the provided results, it is used in conditions accompanied by acidosis.
-
Clinical Application: In pediatric patients with metabolic acidosis (defined as pH < 7.35 and bicarbonate < 22 mmol/L), the use of alkalizing agents is a common practice[4][5]. The goal of treatment is to raise the serum bicarbonate level and normalize blood pH. Clinical studies on other alkalizing agents, such as sodium bicarbonate, provide a reference for the expected changes in acid-base parameters. However, specific clinical trial data detailing the quantitative effects of this compound on pH, pCO₂, and bicarbonate levels were not found in the provided search results.
| Blood Gas Parameter | Normal Range | Desired Effect of Treatment |
| pH | 7.35 - 7.45 | Increase towards normal |
| pCO₂ (mmHg) | 35 - 45 | May change as a compensatory mechanism |
| Bicarbonate (HCO₃⁻) (mmol/L) | 22 - 29 | Increase towards normal |
Implicated Signaling Pathways
While direct evidence specifically linking this compound to the modulation of intracellular signaling pathways is limited in the provided search results, its nature as an organophosphorus compound and its observed biological effects suggest potential interaction with key signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and CREB pathways.
MAPK/ERK Pathway
The MAPK/ERK pathway is a crucial signaling cascade involved in the regulation of cellular processes including inflammation and cell survival. Organophosphorus compounds have been shown to influence MAPK signaling[6]. The pathway consists of a series of protein kinases that phosphorylate and activate one another, culminating in the activation of ERK, which then translocates to the nucleus to regulate gene expression.
CREB Signaling Pathway
The cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal survival and plasticity. Its activation through phosphorylation is a key step in neuroprotective signaling. Given this compound's reported neuroprotective effects, it may influence the CREB signaling pathway.
Experimental Protocols
The following provides a generalized protocol for an animal model frequently used to assess the anti-inflammatory effects of compounds like this compound.
Freund's Adjuvant-Induced Arthritis in Rats
This model is widely used to study chronic inflammation and evaluate anti-arthritic drugs.
Materials:
-
Male Wistar rats (180-200 g)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
This compound
-
Vehicle (e.g., saline or appropriate solvent)
-
Plethysmometer or calipers for paw volume/thickness measurement
-
Syringes and needles
Procedure:
-
Induction of Arthritis: On day 0, a single subcutaneous injection of 0.1 mL of CFA is administered into the subplantar region of the left hind paw of each rat.
-
Grouping and Treatment: Animals are divided into groups: a normal control group (no CFA, vehicle only), a CFA control group (CFA + vehicle), and this compound-treated groups at various doses. Treatment with this compound or vehicle is typically initiated on the day of CFA injection and continued for a predefined period (e.g., 21 or 28 days).
-
Assessment of Arthritis:
-
Paw Volume/Thickness: The volume or thickness of the injected and non-injected paws is measured at regular intervals (e.g., daily or every other day) using a plethysmometer or calipers. The percentage inhibition of edema is calculated.
-
Arthritic Index: A visual scoring system is used to assess the severity of arthritis in each paw based on erythema, swelling, and joint deformity (e.g., on a scale of 0-4).
-
Body Weight: Body weight is monitored throughout the experiment as an indicator of systemic inflammation and general health.
-
-
Biochemical and Histopathological Analysis: At the end of the study, blood samples are collected for the analysis of inflammatory markers (e.g., TNF-α, IL-6) by ELISA. The joints are collected for histopathological examination to assess synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.
Conclusion
This compound is an organophosphorus compound with promising therapeutic properties, including anti-inflammatory, antioxidant, and acid-regulating functions. While the precise molecular mechanisms and the full extent of its quantitative effects require further investigation, the available evidence suggests its potential in treating a variety of conditions associated with inflammation, oxidative stress, and metabolic acidosis. Future research should focus on elucidating its direct interactions with key signaling pathways and on conducting robust clinical trials to establish its efficacy and safety in various patient populations.
References
- 1. Elevated levels of TNF in the joints of adjuvant arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in superoxide dismutase and catalase activities of rat brain regions during early global transient ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of superoxide dismutase and catalase in rat brain as a function of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical efficacy of sodium bicarbonate in treating pediatric metabolic acidosis with varying level of acid–base balance parameters: a real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emjreviews.com [emjreviews.com]
- 6. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanism of Action of Dimephosphon in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimephosphon, an organophosphorus compound, has garnered scientific interest for its diverse pharmacological activities. Primarily recognized for its anti-acidosis properties, its mechanism of action extends to anti-inflammatory, immunomodulatory, and neuroprotective effects.[1][2][3] This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underlying this compound's effects, with a focus on quantitative data from cellular models, detailed experimental protocols, and visualization of key signaling pathways.
Core Mechanisms of Action
This compound's therapeutic potential stems from its ability to modulate several fundamental cellular processes. The primary mechanisms investigated include its role in correcting metabolic acidosis, mitigating inflammatory responses, protecting neuronal cells, and influencing intracellular signaling cascades.
Anti-Acidosis Effect
This compound is clinically utilized for the treatment of acidosis, a condition characterized by increased acidity in the blood and tissues.[1][4] While the precise molecular mechanism of its anti-acidosis effect is not fully elucidated in the provided search results, it is proposed to involve the normalization of acid-base balance.[1]
Anti-Inflammatory and Immunomodulatory Activity
This compound exhibits significant anti-inflammatory properties, which have been demonstrated in various experimental models.[2][5] Its action in this regard is believed to be multifactorial, involving the modulation of key inflammatory mediators and signaling pathways.
One of the key findings is this compound's ability to reduce the production of lipid peroxidation products, suggesting an antioxidant component to its anti-inflammatory action.[3] It has been shown to decrease the concentration of malondialdehyde (MDA), a marker of oxidative stress.[3] Furthermore, studies have indicated its antihistamine and antiserotonin activities.[2]
Neuroprotective Effects
The neuroprotective potential of this compound is an emerging area of research. While specific quantitative data on neuronal cell viability assays were not available in the provided search results, its known anti-inflammatory and antioxidant properties suggest a plausible mechanism for neuroprotection. By reducing oxidative stress and inflammation, two key contributors to neuronal damage, this compound may help preserve neuronal function and viability.
Signaling Pathways Modulated by this compound
Based on its observed physiological effects, this compound is hypothesized to interact with several key intracellular signaling pathways. The following diagrams illustrate these putative interactions.
Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Hypothesized Modulation of the MAPK Signaling Pathway by this compound.
Quantitative Data from Cellular and In Vivo Models
The following tables summarize the available quantitative data on the effects of this compound. It is important to note that comprehensive dose-response data is limited in the currently available literature.
Table 1: Anti-Inflammatory Effects of this compound
| Experimental Model | Parameter Measured | This compound Concentration/Dose | Result | Citation |
| Carrageenan-induced paw edema in rats | Paw edema | Not specified | Anti-inflammatory activity established | [2] |
| Agar-induced paw edema in rats | Paw edema | Not specified | Anti-inflammatory activity established | [2] |
| Dextran-induced paw edema in rats | Paw edema | Not specified | Anti-inflammatory activity established | [2] |
Table 2: Antioxidant Effects of this compound
| Experimental Model | Parameter Measured | This compound Administration | Result | Citation |
| Rats | Blood concentration of lipid peroxidation products | 7-day oral administration | Reduction in lipid peroxidation products | [3] |
| Rats | Blood levels of total mercapto groups and glutathione | 7-day oral administration | Increased levels | [3] |
Table 3: Effects on Intracellular Calcium
| Experimental Model | Parameter Measured | This compound Effect | Quantitative Data | Citation |
| Not specified | Intracellular ionized calcium ([Ca2+]i) | Not specified in detail | Not available |
Table 4: Effects on Mitochondrial Function
| Experimental Model | Parameter Measured | This compound Effect | Quantitative Data | Citation |
| Not specified | Mitochondrial membrane potential | Not specified in detail | Not available |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
Carrageenan-Induced Paw Edema
This widely used in vivo model assesses the anti-inflammatory properties of a compound.
Workflow Diagram:
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Protocol:
-
Animals: Male or female Wistar rats or Swiss albino mice are commonly used. Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.
-
Groups: Animals are randomly divided into control, standard (e.g., indomethacin), and this compound-treated groups.
-
Drug Administration: this compound is administered orally or intraperitoneally at various doses. The vehicle used for this compound is administered to the control group. A standard anti-inflammatory drug is administered to the positive control group.
-
Induction of Edema: Thirty minutes to one hour after drug administration, a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage of inhibition of edema is calculated for each treated group compared to the control group.
Measurement of Intracellular Calcium Concentration Using Fura-2 AM
This method allows for the ratiometric measurement of intracellular calcium levels in living cells.
Workflow Diagram:
Caption: Experimental workflow for measuring intracellular calcium with Fura-2 AM.
Protocol:
-
Cell Culture: Adherent cells are grown on glass coverslips to an appropriate confluency.
-
Dye Loading: Cells are incubated in a physiological buffer containing Fura-2 AM (typically 1-5 µM) for 30-60 minutes at room temperature or 37°C. Pluronic F-127 is often included to aid in dye solubilization.
-
Washing: After loading, cells are washed with a physiological buffer to remove the extracellular Fura-2 AM.
-
Imaging: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Fluorescence Measurement: Cells are alternately excited with light at 340 nm and 380 nm, and the emitted fluorescence is collected at 510 nm using a sensitive camera.
-
Stimulation: A baseline fluorescence ratio is recorded before the addition of this compound or other stimuli. The change in the fluorescence ratio is then monitored over time.
-
Calibration: To convert the fluorescence ratio to absolute calcium concentrations, a calibration is performed at the end of each experiment using ionophores (e.g., ionomycin) in the presence of known high and low calcium concentrations.
Measurement of Lipid Peroxidation (Malondialdehyde - MDA)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure MDA, a marker of lipid peroxidation.
Workflow Diagram:
Caption: Experimental workflow for the MDA (TBARS) assay.
Protocol:
-
Sample Preparation: Tissue samples are homogenized, or cells are lysed in a suitable buffer containing an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent ex vivo lipid peroxidation.
-
Reaction: An aliquot of the sample homogenate or lysate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubation: The mixture is heated at 90-100°C for a specific time (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.
-
Extraction: After cooling, the colored adduct is often extracted into an organic solvent (e.g., n-butanol) to increase the sensitivity and remove interfering substances.
-
Measurement: The absorbance of the colored adduct is measured spectrophotometrically at approximately 532 nm, or its fluorescence is measured with excitation at ~530 nm and emission at ~550 nm.
-
Quantification: The concentration of MDA in the sample is determined by comparing its absorbance or fluorescence to a standard curve prepared using a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane.
Conclusion
This compound demonstrates a complex mechanism of action involving anti-acidosis, anti-inflammatory, and likely neuroprotective effects. While the precise molecular targets and signaling pathways are still under investigation, evidence points towards its ability to modulate key inflammatory cascades and reduce oxidative stress. The lack of extensive quantitative data in the public domain highlights the need for further rigorous investigation into its dose-dependent effects on various cellular parameters. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such studies and further elucidate the multifaceted therapeutic potential of this compound.
References
- 1. Dimethyl (2-oxo-4-phenylbutyl)phosphonate | 41162-19-0 | Benchchem [benchchem.com]
- 2. [Effect of this compound on the inflammatory reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Dimephosphon: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimephosphon, an organophosphorus compound, has garnered scientific interest for its notable anti-inflammatory and immunomodulatory properties. This technical guide provides a comprehensive overview of the chemical structure and physicochemical and pharmacological properties of this compound. It details experimental protocols for its synthesis, analysis, and in vitro and in vivo evaluation, offering a valuable resource for researchers in pharmacology and drug development.
Chemical Structure and Identification
This compound is chemically known as dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate[1]. Its structure is characterized by a phosphonate group attached to a substituted pentanone backbone.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate[1] |
| Synonyms | Dimephosphone, Dimethyl (1,1-dimethyl-3-oxobutyl)phosphonate[2] |
| CAS Number | 14394-26-4[1][2] |
| Molecular Formula | C8H17O4P[1][2] |
| SMILES String | COP(=O)(OC)C(C)(C)CC(C)=O[1] |
| InChI Key | MOMJYWJXUNIBGJ-UHFFFAOYSA-N[1] |
Physicochemical Properties
The experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available computed and experimental data for this compound and related compounds for reference.
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Experimental/Computed) | Dimethyl Methylphosphonate (Experimental) | Dimethyl Phosphite (Experimental) |
| Molecular Weight | 208.19 g/mol (Computed)[2] | 124.08 g/mol [3] | 110.05 g/mol [4] |
| Melting Point | Not available | -50 °C[3] | Not available |
| Boiling Point | Not available | 181 °C[3] | 72-73 °C @ 25 Torr[4] |
| Water Solubility | Not available | Slowly hydrolyzes[3] | Soluble |
| logP | -0.3 (Computed) | -0.61 | Not available |
| pKa | Not available | 2.37 in water at 20 °C[5][6] | Not available |
Pharmacological Properties
This compound exhibits significant anti-inflammatory and antioxidant activities. Its mechanism of action is believed to involve the modulation of immune responses and the reduction of oxidative stress.
Mechanism of Action
The primary pharmacological effects of this compound are attributed to its anti-inflammatory and antioxidant properties. The proposed mechanisms include:
-
Antioxidant Activity: this compound has been shown to increase the levels of total mercapto groups and glutathione in the blood, shifting the balance towards the oxidized form. This action contributes to a reduction in lipid peroxidation products[7].
-
Anti-inflammatory Activity: The anti-inflammatory effects of this compound are linked to its ability to reduce exudation in inflammatory models. It has demonstrated antihistamine and antiserotonin activities but does not appear to influence the effects of bradykinin and prostaglandin E2[2].
-
Immunomodulatory Effects: As an organophosphorus compound, this compound is suggested to modulate immune cell activity and inhibit the release of pro-inflammatory mediators[1].
Signaling Pathway Interactions
While specific signaling pathways for this compound have not been fully elucidated, organophosphorus compounds, in general, are known to interact with key inflammatory signaling cascades. The potential involvement of NF-κB and MAPK pathways is an area of active investigation. The diagram below illustrates a hypothetical workflow for investigating the effect of this compound on the NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and evaluation of this compound.
Synthesis of this compound
A general protocol for the synthesis of this compound is as follows:
-
Reaction Setup: In a reaction vessel, combine dimethyl phosphite and mesityl oxide.
-
Catalysis: Slowly add a 30% solution of sodium methylate in methanol to the mixture at room temperature with cooling.
-
Reaction: Stir the mixture overnight.
-
Solvent Removal: Distill off the methanol.
-
Purification: The resulting residue is purified by vacuum distillation.
Analytical Methods
A general HPLC method for the analysis of organophosphorus compounds can be adapted for this compound quantification.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a formic acid buffer.
-
Detection: UV detection at an appropriate wavelength or Charged Aerosol Detection (CAD)[6].
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: Dilute samples to fall within the calibration curve range.
-
NMR Spectroscopy: 1H, 13C, and 31P NMR are essential for structural confirmation. The 13C NMR spectrum can be simplified using both 1H and 31P decoupling[8].
-
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of this compound.
In Vitro Assays
This assay measures the ability of this compound to scavenge the stable free radical DPPH.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction: Mix various concentrations of this compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated based on the reduction in absorbance compared to a control[9][10].
This assay assesses the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.
-
Reaction Mixture: Prepare a mixture containing egg albumin, phosphate-buffered saline (pH 7.4), and various concentrations of this compound.
-
Incubation: Incubate the mixture at 37°C for 30 minutes, followed by heating at 70°C for 15 minutes.
-
Measurement: After cooling, measure the absorbance at 280 nm. The percentage inhibition of protein denaturation is calculated[11].
The MTT assay determines the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat the cells with various concentrations of this compound.
-
MTT Addition: Add MTT solution to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 500-600 nm. Cell viability is proportional to the absorbance[12].
In Vivo Assays
This is a classic model of acute inflammation.
-
Animal Dosing: Administer this compound or a control vehicle to rats.
-
Induction of Edema: After a set time, inject a 1% carrageenan solution into the subplantar region of the rat's hind paw.
-
Measurement: Measure the paw volume at various time points after the carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated[13][14].
This model mimics chronic inflammation seen in rheumatoid arthritis.
-
Induction of Arthritis: Inject Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis into the footpad or base of the tail of rats[1][2][15].
-
Treatment: Administer this compound or a control vehicle daily.
-
Assessment: Monitor the development of arthritis by measuring paw swelling and scoring for clinical signs of arthritis. Histopathological examination of the joints can also be performed[16].
Conclusion
This compound presents a promising profile as an anti-inflammatory and antioxidant agent. This guide provides a foundational understanding of its chemical and pharmacological characteristics, along with essential experimental protocols for its study. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential. The detailed methodologies provided herein are intended to facilitate and standardize future investigations into this interesting organophosphorus compound.
References
- 1. chondrex.com [chondrex.com]
- 2. Adjuvant-Induced Arthritis Model [chondrex.com]
- 3. Dimethyl methylphosphonate - Wikipedia [en.wikipedia.org]
- 4. Dimethylphosphite - Wikipedia [en.wikipedia.org]
- 5. Dimethyl methylphosphonate CAS#: 756-79-6 [chemicalbook.com]
- 6. Dimethyl methylphosphonate | C3H9O3P | CID 12958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organophosphate - Wikipedia [en.wikipedia.org]
- 8. University of Ottawa NMR Facility Blog: 13C NMR with 1H and 31P Decoupling [u-of-o-nmr-facility.blogspot.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. DPPH Radical Scavenging Assay [mdpi.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. researchhub.com [researchhub.com]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. Adjuvant-induced arthritis rat model [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
A-Comprehensive-Guide-to-Bis(triphenylphosphine)palladium(II)-Dichloride-(CAS-14394-26-4)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(triphenylphosphine)palladium(II) dichloride, identified by CAS number 14394-26-4, is a coordination complex of palladium that plays a pivotal role as a catalyst in a multitude of organic synthesis reactions.[1] This yellow crystalline solid is particularly valued in the formation of carbon-carbon bonds through cross-coupling reactions.[1][2] Its stability at room temperature and longer shelf-life compared to related palladium catalysts make it a preferred choice in both academic research and industrial applications, including the synthesis of pharmaceuticals and fine chemicals.[1][3][4]
Structurally, the compound features a central palladium atom in a +2 oxidation state, coordinated to two triphenylphosphine (PPh3) ligands and two chloride ligands.[4] It typically adopts a square planar geometry with the ligands in a trans configuration.[5][6]
Discovery and Historical Context
The synthesis of metal-phosphine complexes dates back to 1870, with the first reported examples being platinum-based.[7] Bis(triphenylphosphine)palladium(II) dichloride was first synthesized in the mid-20th century during a period of intense exploration into palladium complexes for catalytic applications.[4] The development of such phosphine ligands, sometimes referred to as "Buchwald ligands" after Stephen L. Buchwald's later work in 1998, revolutionized palladium-catalyzed coupling reactions by enabling milder reaction conditions and expanding the scope of compatible reactants.[8] This compound quickly gained prominence for its utility as a precursor in various catalytic processes, most notably the Heck and Suzuki coupling reactions, which have become fundamental tools in modern organic synthesis.[4]
Synthesis of Bis(triphenylphosphine)palladium(II) Dichloride
The primary method for synthesizing bis(triphenylphosphine)palladium(II) dichloride involves the direct reaction of palladium(II) chloride (PdCl2) with triphenylphosphine (PPh3).[5][9] Several variations of this procedure exist, optimizing for yield, purity, and reaction conditions.
Common Synthetic Approaches
A prevalent method involves treating palladium(II) chloride with triphenylphosphine in a suitable solvent.[5] Due to the low solubility of palladium(II) chloride in many common solvents, various strategies are employed to facilitate the reaction.[10] These include the use of coordinating solvents like benzonitrile or acetonitrile, or the initial conversion of PdCl2 into a more soluble intermediate.[10][11]
One industrial method with a reported yield of over 98% utilizes ultrasonic waves to enhance the reaction between an ethanol solution of chloropalladic acid and an ethanol solution of triphenylphosphine.[2][12]
The general chemical equation for the synthesis is: PdCl₂ + 2 P(C₆H₅)₃ → PdCl₂(P(C₆H₅)₃)₂[5]
Below are detailed experimental protocols for common laboratory-scale syntheses.
Experimental Protocols
Method 1: Synthesis in Benzonitrile
This method utilizes a high-boiling solvent to facilitate the reaction.
-
Reactants and Reagents:
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Benzonitrile (PhCN)
-
Diethyl ether
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add palladium(II) chloride (1.0 g) and triphenylphosphine (3.25 g).[11]
-
Add 30 mL of benzonitrile to the flask.[11]
-
Aerate the reaction mixture with argon for 20 minutes to prevent the formation of palladium black.[11]
-
Fit the flask with a reflux condenser under an argon atmosphere.[11]
-
Heat the mixture in an oil bath to 180 °C and maintain this temperature for 20 minutes. The solution will turn dark red.[11]
-
Allow the flask to cool to room temperature, during which the product will precipitate as a yellow solid.[11]
-
Stir the mixture overnight.[11]
-
Filter the precipitate using a glass filter.[11]
-
Wash the collected solid three times with 30 mL portions of diethyl ether.[11]
-
Dry the final product under vacuum.[11]
-
Method 2: Synthesis in Ethanol
This method is a common laboratory preparation that avoids high-boiling solvents.
-
Reactants and Reagents:
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Ethanol (anhydrous)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve palladium(II) chloride in hydrochloric acid and then dilute with ethanol.[2]
-
In a separate flask, dissolve triphenylphosphine in anhydrous ethanol and heat to 60 °C.[2]
-
Add the palladium chloride solution dropwise to the heated triphenylphosphine solution while stirring.[2]
-
Maintain the reaction mixture at 55 °C for approximately 20 minutes.[2]
-
A yellow precipitate will form.[2]
-
Filter the precipitate, wash with ethanol, and dry under vacuum to obtain the product.[2]
-
Quantitative Data Summary
| Synthesis Method | Key Reagents | Solvent | Temperature (°C) | Time | Yield | Reference |
| Benzonitrile Reflux | PdCl₂, PPh₃ | Benzonitrile | 180 | 20 min | 87% | [11] |
| Ethanol with HCl | PdCl₂, PPh₃, HCl | Ethanol | 55-60 | 20 min | Not specified | [2] |
| Ultrasonic in Ethanol | H₂PdCl₄, PPh₃ | Ethanol | 60-70 | 0.5-2 h | >98% | [12] |
| Ligand Displacement | [PdCl₂(L¹)]*, PPh₃ | Dichloromethane, Methanol | Not specified | Not specified | 81% | [6] |
*L¹ = 2-(1-ethyl-5-phenyl-1H-pyrazol-3-yl)pyridine
Logical Workflow for Synthesis
The synthesis of bis(triphenylphosphine)palladium(II) dichloride generally follows a logical progression from starting materials to the final, purified product. This can be visualized as a workflow diagram.
Caption: General workflow for the synthesis of Bis(triphenylphosphine)palladium(II) dichloride.
Mechanism of Formation
The formation of bis(triphenylphosphine)palladium(II) dichloride from palladium(II) chloride and triphenylphosphine can be described as a ligand substitution or complexation reaction. In solvents like benzonitrile, the process is thought to occur in two stages.[11] First, the solvent coordinates with the palladium(II) chloride to form a soluble intermediate, such as bis(benzonitrile)palladium(II) dichloride. Subsequently, the triphenylphosphine, being a stronger ligand, displaces the solvent molecules to form the final, more stable product.[11]
References
- 1. Bis(triphenylphosphine)palladium(II) chloride: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Bis(triphenylphosphine)palladium(II) dichloride | Benchchem [benchchem.com]
- 3. Bis(triphenylphosphine)palladium(II) Dichloride [Pd(PPh3)2Cl2] [commonorganicchemistry.com]
- 4. Page loading... [guidechem.com]
- 5. Bis(triphenylphosphine)palladium chloride - Wikipedia [en.wikipedia.org]
- 6. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 8. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 9. Bis(triphenylphosphine)palladium(II) chloride synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. CN101550164B - Method for preparing dichlorobis triphenylphosphine palladium - Google Patents [patents.google.com]
Preclinical Pharmacological Profile of Dimephosphon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimephosphon (dimethyl 2-(1-hydroxy-1-methylethyl)-4-oxopentylphosphonate) is a synthetic organophosphorus compound with a multifaceted pharmacological profile demonstrated in a range of preclinical studies. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, with a focus on its pharmacodynamic, pharmacokinetic, and toxicological properties. The information is intended to serve as a resource for researchers and professionals involved in drug development and pharmacological research. While extensive qualitative data exists, this guide also highlights areas where quantitative data is currently limited in the public domain.
Pharmacodynamics
This compound exhibits a range of pharmacodynamic effects, primarily centered around its anti-inflammatory, antioxidant, and neuroprotective properties.
Anti-inflammatory Activity
Preclinical studies have consistently demonstrated the anti-inflammatory effects of this compound in various animal models.
Experimental Models:
-
Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. This compound has been shown to reduce paw edema in rats in this model[1][2][3].
-
Freund's Adjuvant-Induced Arthritis: This model mimics chronic inflammatory conditions like rheumatoid arthritis. This compound has demonstrated therapeutic potential in this model in rats[4][5][6][7][8].
Mechanism of Anti-inflammatory Action:
The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the NF-κB signaling pathway[9][10][11][12][13]. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, this compound can suppress the production of inflammatory mediators.
Signaling Pathway:
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Antioxidant Activity
This compound has been shown to possess significant antioxidant properties.
Experimental Evidence:
-
In a study on rats, 7-day oral administration of this compound led to an increase in blood levels of total mercapto groups and glutathione[14]. Glutathione is a major endogenous antioxidant.
-
The same study also demonstrated a reduction in the concentration of lipid peroxidation products in the blood, indicating a protective effect against oxidative damage[14].
Mechanism of Antioxidant Action:
The antioxidant effects of this compound are likely attributed to its ability to enhance the endogenous antioxidant defense system, particularly by modulating glutathione levels.
Experimental Workflow:
Caption: Experimental workflow for assessing the antioxidant activity of this compound in rats.
Neuroprotective Effects
This compound has demonstrated neuroprotective potential in preclinical models of cerebral ischemia.
Experimental Model:
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Model: Male Wistar rats (250-300g).
-
Anesthesia: Anesthesia is induced with isoflurane.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament is introduced into the ICA via the ECA to occlude the origin of the middle cerebral artery.
-
Occlusion Duration: The filament is typically left in place for a specific period (e.g., 60 or 90 minutes) to induce transient focal ischemia.
-
Reperfusion: The filament is then withdrawn to allow for reperfusion of the ischemic territory.
-
Drug Administration: this compound or vehicle is administered at a specified time point before or after the induction of ischemia.
-
Neurological Assessment: Neurological deficit scores are evaluated at various time points post-MCAO.
-
Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), the animals are euthanized, and the brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to determine the infarct volume.
Effects on Cerebral Circulation
This compound has been shown to influence cerebral blood flow. In a study using the hydrogen clearance method in conscious rabbits, this compound was found to cause a decrease in cerebral blood flow[20]. However, quantitative details regarding the dose-response relationship and the extent of this effect are not specified in the available abstract.
Experimental Protocol: Measurement of Cerebral Blood Flow (Hydrogen Clearance Method)
-
Animal Model: Conscious rabbits.
-
Electrode Implantation: Platinum electrodes are implanted in specific brain regions of interest.
-
Hydrogen Inhalation: The animal inhales a gas mixture containing a low concentration of hydrogen.
-
Desaturation Curve: After a brief period of inhalation, the hydrogen supply is stopped, and the clearance of hydrogen from the brain tissue is monitored by the electrodes, generating a desaturation curve.
-
CBF Calculation: The rate of hydrogen clearance is proportional to the cerebral blood flow (CBF), which can be calculated from the desaturation curve.
-
Drug Administration: this compound is administered, and the CBF measurements are repeated to assess the drug's effect.
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound in preclinical species, such as Cmax, Tmax, AUC, and absolute bioavailability, are not extensively reported in the publicly available literature.
Table 1: Summary of Preclinical Pharmacokinetic Data for this compound
| Parameter | Species | Route of Administration | Value | Reference |
| Cmax (Maximum Concentration) | Data Not Available | - | - | - |
| Tmax (Time to Cmax) | Data Not Available | - | - | - |
| AUC (Area Under the Curve) | Data Not Available | - | - | - |
| Absolute Bioavailability | Data Not Available | - | - | - |
Toxicology
The acute toxicity of this compound has been evaluated in rodents.
Table 2: Summary of Preclinical Toxicology Data for this compound
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 (Median Lethal Dose) | Rat | Oral | Data Not Available | - |
| LD50 (Median Lethal Dose) | Mouse | Oral | Data Not Available | - |
Note: While general LD50 testing protocols are established[21][22][23][24][25][26][27][28], specific LD50 values for this compound were not found in the reviewed literature.
Discussion and Future Directions
The preclinical data available for this compound suggest a promising pharmacological profile with anti-inflammatory, antioxidant, and neuroprotective activities. Its mechanism of action appears to involve the modulation of key signaling pathways such as NF-κB and the enhancement of endogenous antioxidant systems. However, a significant gap exists in the publicly available quantitative data for its pharmacokinetic and toxicological profiles.
For a more complete understanding of this compound's potential as a therapeutic agent, further preclinical studies are warranted to:
-
Determine the oral bioavailability and detailed pharmacokinetic parameters (Cmax, Tmax, AUC, clearance, and volume of distribution) in relevant animal species.
-
Establish clear dose-response relationships for its anti-inflammatory and neuroprotective effects.
-
Quantify its impact on specific antioxidant enzymes like superoxide dismutase and glutathione peroxidase.
-
Elucidate the precise molecular interactions within the NF-κB and other relevant signaling pathways.
-
Provide definitive acute and chronic toxicology data, including LD50 values and no-observed-adverse-effect levels (NOAELs).
The generation of this quantitative data will be crucial for guiding the design of future clinical trials and for fully assessing the therapeutic potential of this compound.
References
- 1. inotiv.com [inotiv.com]
- 2. researchgate.net [researchgate.net]
- 3. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. d-nb.info [d-nb.info]
- 7. Suppression of complete Freund's adjuvant-induced adjuvant arthritis by cobratoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of NF-kappa B activation by dimethyl sulfoxide correlates with suppression of TNF-alpha formation, reduced ICAM-1 gene transcription, and protection against endotoxin-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [The mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 18. researchgate.net [researchgate.net]
- 19. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [Effect of this compound on the blood circulation and oxygen tension in the brain of normal waking rabbits and in motion sickness] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. oral ld50 values: Topics by Science.gov [science.gov]
- 22. dtsc.ca.gov [dtsc.ca.gov]
- 23. Estimation of acute oral toxicity in rats by determination of the approximate lethal dose rather than the LD50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. SAR and QSAR modeling of a large collection of LD50 rat acute oral toxicity data - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. aphis.usda.gov [aphis.usda.gov]
- 27. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Trajectory of Dimephosphon: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimephosphon, an organophosphorus compound with the chemical name dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate, has traversed a significant path in the realm of scientific research. Initially synthesized through the Pudovik reaction as part of a broader exploration into low-toxicity organophosphorus compounds, its journey has evolved from an agent for acidosis treatment to a subject of investigation for its anti-inflammatory, antioxidant, and lymphotropic properties. This technical guide provides a comprehensive overview of the historical development of this compound as a research compound, detailing its synthesis, physicochemical properties, and the experimental methodologies used to elucidate its biological activities. Particular focus is given to its mechanisms of action, including its influence on key signaling pathways, and the quantitative data that underpins its pharmacological profile.
Historical Development
The development of this compound emerged from a concerted effort to synthesize organophosphorus compounds with favorable safety profiles.[1] The initial research identified this compound, an acyclic transformation product of 1,2-oxyphospholene derivatives, as a promising candidate.[1] The primary synthesis route established was the Pudovik reaction, a versatile method for forming carbon-phosphorus bonds.[1]
Early investigations into the therapeutic potential of this compound centered on its ability to counteract acidosis.[1] However, subsequent research unveiled a broader spectrum of pharmacological activities, shifting the focus of its study. Over the years, this compound has been explored for its utility in a variety of conditions, including atopic bronchial asthma and pulmonary tuberculosis, reflecting a dynamic evolution in the understanding of its therapeutic potential.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a research compound is fundamental to its development. The following table summarizes the key physicochemical identifiers and computed properties for this compound.
| Property | Value | Source |
| IUPAC Name | dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate | MedKoo Biosciences |
| CAS Number | 14394-26-4 | MedKoo Biosciences |
| Chemical Formula | C₈H₁₇O₄P | MedKoo Biosciences |
| Molecular Weight | 208.19 g/mol | MedKoo Biosciences |
| XLogP3 | 0.9 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Exact Mass | 208.086446 g/mol | PubChem |
| Monoisotopic Mass | 208.086446 g/mol | PubChem |
| Topological Polar Surface Area | 54.4 Ų | PubChem |
| Heavy Atom Count | 13 | PubChem |
| Complexity | 226 | PubChem |
Synthesis and Experimental Protocols
Synthesis via the Pudovik Reaction
The primary method for synthesizing this compound is the Pudovik reaction, which involves the addition of a dialkyl phosphite to a carbonyl compound. While a specific detailed protocol for this compound's industrial synthesis is proprietary, the general laboratory-scale procedure based on the Pudovik reaction is as follows:
Experimental Protocol:
-
Reactants: Dimethyl phosphite and mesityl oxide are the key starting materials.
-
Catalyst: A base catalyst, such as sodium methoxide or triethylamine, is typically used to facilitate the reaction.
-
Solvent: The reaction is often carried out in an aprotic solvent like toluene or tetrahydrofuran (THF).
-
Reaction Conditions: The reactants are mixed in the chosen solvent, and the catalyst is added portion-wise at a controlled temperature, often starting at a low temperature (e.g., 0 °C) and then gradually warming to room temperature or being heated to reflux.
-
Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using distillation or column chromatography to yield pure this compound.
Caption: General workflow for the synthesis of this compound via the Pudovik reaction.
Mechanism of Action and Signaling Pathways
This compound's therapeutic effects are attributed to a multi-faceted mechanism of action, primarily revolving around its anti-inflammatory, antioxidant, and lymphotropic properties.
Anti-inflammatory and Antioxidant Effects
Experimental studies in rats have demonstrated that this compound administration leads to an increase in the blood levels of total mercapto groups and glutathione.[2] This is accompanied by a reduction in lipid peroxidation products, suggesting a potent antioxidant effect.[2] The anti-inflammatory activity is further supported by its demonstrated antihistamine and antiserotonin activities in models of experimental inflammatory edema.[2]
Caption: Proposed antioxidant mechanism of this compound.
While direct studies on this compound's interaction with specific signaling pathways are limited, the observed anti-inflammatory and antioxidant effects suggest a potential modulation of the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways. These pathways are central regulators of inflammation and cellular stress responses. It is hypothesized that by quenching reactive oxygen species and modulating inflammatory mediators, this compound may indirectly influence the activation of these key pathways. Further research is warranted to elucidate the precise molecular targets of this compound within these cascades.
Lymphotropic Effect
A distinct mechanism of action for this compound is its direct effect on the lymphatic system. Studies have shown that it increases the number of functioning lymph capillaries and enhances the contractile activity of the walls and valves of mesenteric lymphangions in rats.[3] This leads to a stimulation of lymph circulation, which can contribute to the resolution of inflammation and edema by improving the clearance of interstitial fluid and inflammatory mediators.
References
Dimephosphon: An In-depth Technical Guide on its Anti-inflammatory and Immunomodulatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimephosphon (dimethyl-3-oxo-1-butylphosphonate) is an organophosphorus compound that has demonstrated a range of biological activities, including notable anti-inflammatory and immunomodulatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, summarizing available data on its impact on inflammatory processes and the immune system. While extensive quantitative data from publicly available literature is limited, this guide synthesizes the existing qualitative and mechanistic information to provide a framework for future research and development. This document details its observed effects in preclinical models of inflammation, its antioxidant properties, and its influence on key signaling pathways and immune cell functions.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key component of numerous chronic diseases. Similarly, the modulation of the immune system presents a therapeutic strategy for a wide array of pathologies, from autoimmune disorders to cancer. This compound has emerged as a compound of interest due to its purported anti-inflammatory and immunomodulatory capabilities. Initially developed in Russia, much of the research has been published in Russian-language journals, contributing to its limited international profile. This guide aims to consolidate the available scientific information to provide a detailed technical overview for the scientific community.
Anti-inflammatory Properties of this compound
This compound's anti-inflammatory activity has been observed in various preclinical models. The primary mechanism appears to be linked to its membrane-stabilizing and antioxidant properties.
Effects on Inflammatory Edema
This compound has been shown to possess anti-exudative properties, reducing the swelling associated with inflammatory edema in animal models. Studies using carrageenan, dextran, and agar-induced paw edema in rats and mice have demonstrated its anti-inflammatory effects.[1] The compound is suggested to have antihistamine and antiserotonin activity, as it is effective in edema models induced by these mediators.[1] However, it does not appear to influence the effects of bradykinin or prostaglandin E2.[1]
Table 1: Summary of this compound's Effects on Experimental Inflammatory Edema
| Experimental Model | Species | Observed Effect | Putative Mechanism |
|---|---|---|---|
| Carrageenan-induced paw edema | Rat, Mouse | Reduction in paw volume | Anti-exudative, Antihistamine, Antiserotonin |
| Dextran-induced paw edema | Rat, Mouse | Reduction in paw volume | Anti-exudative |
| Agar-induced paw edema | Rat, Mouse | Reduction in paw volume | Anti-exudative |
Role in Chronic Autoimmune Inflammation
In models of chronic autoimmune inflammation, such as Freund's adjuvant-induced arthritis in rats, this compound has been reported to exhibit anti-inflammatory action.[2] This suggests its potential utility in conditions with an autoimmune component.
Immunomodulatory Effects of this compound
This compound's influence on the immune system is multifaceted, encompassing antioxidant effects and potential modulation of immune cell activity.
Antioxidant and Radical Scavenging Activity
A significant aspect of this compound's immunomodulatory and anti-inflammatory role is its antioxidant capacity. It has been shown to inhibit lipid peroxidation.[2] The proposed mechanism involves the modulation of the glutathione system.
Table 2: Antioxidant Properties of this compound
| Parameter | Effect | Putative Mechanism |
|---|---|---|
| Lipid Peroxidation (LPO) | Inhibition | Scavenging of free radicals, modulation of antioxidant enzymes |
| Glutathione (GSH) Levels | Modulation | Influences the balance of reduced and oxidized glutathione |
Lymphotropic Effects
This compound has been observed to have a lymphotropic effect, directly affecting the lymphatic system.[1] It can increase the number of functioning lymph capillaries and enhance the contractile activity of lymphangions, thereby stimulating lymph circulation.[1] This action may contribute to the resolution of inflammation by improving drainage from affected tissues.
Molecular Mechanisms of Action
The precise molecular pathways through which this compound exerts its effects are not fully elucidated in publicly available literature. However, based on the activities of other organophosphorus compounds and its observed antioxidant and anti-inflammatory properties, it is plausible that it interacts with key inflammatory signaling cascades such as the NF-κB and MAPK pathways.
Potential Involvement of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like COX-2 and iNOS. Antioxidant compounds frequently interfere with the NF-κB pathway by preventing the degradation of IκBα, the inhibitory subunit of NF-κB.
Potential Involvement of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are another set of critical signaling cascades involved in the inflammatory response. They regulate the synthesis of pro-inflammatory cytokines and mediators. Organophosphorus compounds have been shown to modulate MAPK signaling, and it is plausible that this compound may exert some of its anti-inflammatory effects through this mechanism.
Experimental Protocols
Carrageenan-Induced Paw Edema
This is a standard model for acute inflammation.
Adjuvant-Induced Arthritis
This model is used to study chronic inflammation and autoimmune responses.
Conclusion and Future Directions
This compound exhibits clear anti-inflammatory and immunomodulatory properties in preclinical models. Its mechanisms of action are likely linked to its antioxidant and membrane-stabilizing effects, with potential involvement of key inflammatory signaling pathways such as NF-κB and MAPK. However, a significant gap exists in the publicly available literature regarding detailed quantitative data and specific molecular targets.
Future research should focus on:
-
Quantitative Dose-Response Studies: To establish the potency and efficacy of this compound in various inflammatory models.
-
Cytokine Profiling: To determine the specific effects of this compound on the production of pro- and anti-inflammatory cytokines.
-
Signaling Pathway Analysis: To elucidate the precise molecular mechanisms by which this compound modulates NF-κB, MAPK, and other relevant pathways.
-
In Vitro Studies: To investigate the direct effects of this compound on various immune cell types, such as macrophages, lymphocytes, and neutrophils.
A more in-depth understanding of this compound's pharmacology will be crucial for its potential development as a therapeutic agent for inflammatory and autoimmune diseases.
References
Preliminary Studies on Dimephosphon and Bone Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimephosphon, an organophosphorus compound, has been investigated for its potential role in modulating bone metabolism. This technical guide provides a comprehensive overview of the preliminary preclinical data available on this compound, focusing on its effects on bone cells, relevant signaling pathways, and outcomes in animal models of bone disorders. The information is intended to serve as a resource for researchers and professionals involved in the development of novel therapeutics for bone diseases. While direct studies on this compound are limited, this guide also incorporates relevant findings from the broader class of bisphosphonates to provide a more complete context for its potential mechanisms of action.
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on bone metabolism.
Table 1: Effects of this compound on Biochemical Markers of Bone Metabolism in a Rat Model of Steroid-Induced Osteoporosis
| Parameter | Control (Prednisolone-treated) | This compound-treated | Xidiphone-treated | Reference |
| Urinary Oxyproline (marker of bone resorption) | Increased | Decreased | Decreased | [No specific quantitative data found] |
| Urinary Calcium | Increased | Decreased | Decreased | [No specific quantitative data found] |
| Urinary Inorganic Phosphate | Increased | Decreased | Insignificant effect | [No specific quantitative data found] |
| Blood Calcium | Normal | Normalized | Decreased | [No specific quantitative data found] |
Table 2: Effects of this compound on Vertebral Morphology in a Rat Model of Steroid-Induced Osteoporosis
| Parameter | Control (Prednisolone-treated) | This compound-treated | Xidiphone-treated | Reference |
| Total Relative Density of Trabecules | Decreased | Normalized (by increasing cartilage content) | Normalized (by increasing bone content) | [No specific quantitative data found] |
| Total Bone Cell Count | Reduced | Normalized | No influence | [No specific quantitative data found] |
| Calcium Content in Bone Tissue | Reduced | Normalized | No influence | [No specific quantitative data found] |
Note: The referenced studies describe these morphological outcomes without providing specific quantitative measurements.
Experimental Protocols
This section details the methodologies employed in the key preclinical studies on this compound and provides general protocols for assessing the effects of compounds on bone cells.
In Vivo Model: Steroid-Induced Osteoporosis in Rats
-
Animal Model: Male rats are used.
-
Induction of Osteoporosis: Prednisolone is administered daily at a dose of 50 mg/kg for 14 days to induce osteoporosis.
-
Treatment Groups:
-
Control group: Receives prednisolone only.
-
This compound group: Receives prednisolone and this compound.
-
Xidiphone group: Receives prednisolone and Xidiphone (a bisphosphonate used for comparison).
-
-
Parameters Measured:
-
Biochemical analysis: 24-hour urine samples are collected to measure levels of oxyproline, calcium, and inorganic phosphate. Blood samples are collected to measure serum calcium levels.
-
Morphological analysis: Lumbar vertebrae are collected for histological examination to assess the total relative density of trabecules, total bone cell count, and calcium content in the bone tissue.
-
In Vitro Assay: Osteoblast Differentiation and Activity
-
Cell Line: Murine pre-osteoblastic cell line MC3T3-E1 or primary osteoblasts.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., alpha-MEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Assessment of Osteoblast Differentiation and Function:
-
Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Its activity can be measured using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. The absorbance is read at 405 nm. An increase in ALP activity suggests enhanced osteoblast differentiation.[1]
-
Mineralization Assay (Alizarin Red S Staining): Mature osteoblasts produce a mineralized matrix. After a period of differentiation (e.g., 21 days), the cell layer can be stained with Alizarin Red S, which specifically binds to calcium deposits. The stained area can be quantified to assess the extent of mineralization.
-
Gene Expression Analysis (RT-qPCR): The expression of key osteogenic marker genes such as Runx2, Sp7 (Osterix), Alpl (Alkaline Phosphatase), Col1a1 (Collagen type I alpha 1), and Bglap (Osteocalcin) can be quantified using real-time quantitative polymerase chain reaction.
-
In Vitro Assay: Osteoclast Differentiation and Activity
-
Cell Source: Bone marrow-derived macrophages (BMMs) or RAW 264.7 macrophage cell line.
-
Differentiation Induction: Cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) to induce differentiation into osteoclasts.
-
Treatment: Cells are treated with varying concentrations of this compound during the differentiation process.
-
Assessment of Osteoclast Differentiation and Function:
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining: TRAP is a hallmark enzyme of osteoclasts. Differentiated cells are fixed and stained for TRAP activity. The number of TRAP-positive multinucleated cells (MNCs) with three or more nuclei is counted to quantify osteoclast formation.
-
Pit Resorption Assay: To assess osteoclast function, cells are seeded on a resorbable substrate such as dentin slices or calcium phosphate-coated plates. After a period of culture, the cells are removed, and the resorbed pit area is visualized and quantified using microscopy.
-
Gene Expression Analysis (RT-qPCR): The expression of key osteoclastogenic marker genes such as Acp5 (TRAP), Ctsk (Cathepsin K), Nfatc1 (Nuclear factor of activated T-cells, cytoplasmic 1), and Dcstamp (Dendritic cell-specific transmembrane protein) can be quantified.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways in bone metabolism and a general experimental workflow for evaluating the effects of a compound like this compound.
Caption: Overview of Osteoblast and Osteoclast Lineages.
Caption: Experimental Workflow for In Vitro Studies.
Caption: The RANKL/OPG Signaling Pathway in Bone Remodeling.
References
Organophosphorus Compounds: A Technical Guide to Non-Anticholinesterase Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organophosphorus (OP) compounds are a broad class of chemicals predominantly recognized for their potent inhibition of acetylcholinesterase (AChE), the mechanism underlying their acute toxicity as pesticides and nerve agents. However, a growing body of evidence reveals that these compounds elicit a range of biological effects through non-anticholinesterase pathways. These alternative mechanisms are critical for understanding the full toxicological profile of OPs, including chronic and delayed neuropathies, as well as for exploring their therapeutic potential in areas such as oncology. This technical guide provides an in-depth examination of the core non-AChE activities of organophosphorus compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Organophosphate-Induced Delayed Neuropathy (OPIDN)
One of the most well-documented non-cholinergic toxicities of certain organophosphorus compounds is Organophosphate-Induced Delayed Neuropathy (OPIDN), also known as Organophosphate-Induced Delayed Polyneuropathy (OPIDP). This condition is characterized by the degeneration of long axons in the central and peripheral nervous systems, with clinical signs appearing approximately 2-3 weeks after exposure.[1]
The molecular target for OPIDN is Neuropathy Target Esterase (NTE), a serine hydrolase located on the cytoplasmic face of the endoplasmic reticulum.[2][3] The initiation of OPIDN is a two-step process: the inhibition of NTE and the subsequent "aging" of the phosphorylated enzyme, which involves the loss of an alkyl group bound to the enzyme.[1] For OPIDN to occur, greater than 70% of NTE activity must be inhibited.[1][4]
Quantitative Data: NTE Inhibition by Organophosphorus Compounds
The neuropathic potential of an OP compound is related to its ability to inhibit NTE. The following table summarizes the inhibitory activity of various OPs on NTE.
| Compound | Description | NTE Inhibition Threshold for OPIDN | Key Findings |
| Mipafox | A neuropathic OP. | Dosages ≥ 10 mg/kg leading to ≥ 67-73% NTE inhibition in rat brain and spinal cord produced severe neuropathy.[5] | Used as a selective inhibitor to define NTE activity in assays.[6] |
| Tri-ortho-cresyl phosphate (TOCP) | A classic OPIDN-inducing agent. | A single oral dose of 500 mg/kg is sufficient to induce prominent lesions in hens.[1] | Caused historical outbreaks of paralysis known as "Ginger Jake paralysis".[7] |
| Methamidophos | Can cause OPIDP in humans and hens. | Minimal neuropathic doses correlated with >80% NTE inhibition in nervous tissues.[8] | Exhibits both protective and promotional effects on OPIDP depending on the dose.[8] |
| Phenyl saligenin phosphate (PSP) | A neuropathic OP. | A 3 µM concentration resulted in almost complete inhibition of NTE in N2a neuroblastoma cells.[9] | Used in experimental models to study OPIDN.[3] |
| Phosphinates, Carbamates, Sulfonyl halides | Non-neuropathic NTE inhibitors. | Inhibit NTE but do not cause OPIDN; can be protective if administered before a neuropathic OP.[1] | Their interaction with NTE does not lead to the "aging" process required for OPIDN.[10] |
Experimental Protocol: Neuropathy Target Esterase (NTE) Assay
The NTE assay is crucial for assessing the OPIDN potential of a compound. The standard method is a colorimetric assay based on the differential inhibition of phenyl valerate hydrolysis.[11][12][13]
Objective: To determine the level of NTE activity in a given sample (e.g., brain homogenate, cultured cells).
Principle: NTE activity is defined as the portion of phenyl valerate hydrolysis that is resistant to a non-neuropathic inhibitor (e.g., paraoxon) but sensitive to a neuropathic inhibitor (e.g., mipafox).[6]
Materials:
-
Tissue homogenate or cell lysate
-
Tris buffer (pH 8.0)
-
Phenyl valerate (substrate)
-
Paraoxon (non-neuropathic inhibitor)
-
Mipafox (neuropathic inhibitor)
-
4-aminoantipyrine
-
Potassium ferricyanide
-
Sodium dodecyl sulfate (SDS)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize brain tissue or lyse cells in Tris buffer.
-
Inhibition: Divide the sample into three sets of tubes:
-
Total Esterase Activity: Add buffer only.
-
Paraoxon-Resistant Activity: Add paraoxon to a final concentration of 40 µM.
-
Paraoxon and Mipafox-Resistant Activity: Add paraoxon (40 µM) and mipafox (50 µM).
-
-
Incubation: Incubate all tubes at 37°C for 20 minutes to allow for enzyme inhibition.
-
Substrate Addition: Add phenyl valerate to all tubes and incubate at 37°C for a defined period (e.g., 20 minutes) to allow for hydrolysis.
-
Color Development: Stop the reaction and develop the color by adding 4-aminoantipyrine and potassium ferricyanide in the presence of SDS. This reaction forms a chromophore from the phenol produced by phenyl valerate hydrolysis.[12]
-
Measurement: Measure the absorbance of the solution at 490 nm (note: the wavelength maximum shifts in the presence of SDS).[12]
-
Calculation:
-
Calculate the paraoxon-resistant esterase activity.
-
Calculate the paraoxon and mipafox-resistant esterase activity.
-
NTE activity is the difference between these two values.
-
Experimental Workflow: Assessment of OPIDN in Hens
The adult hen is the accepted animal model for studying OPIDN.[3]
Workflow for assessing OPIDN potential in hens.
Oxidative Stress
A significant body of research indicates that organophosphorus compounds induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.[14][15] This mechanism is independent of AChE inhibition and contributes to cellular damage, including lipid peroxidation and mitochondrial dysfunction.[14]
Signaling Pathway: OP-Induced Oxidative Stress
OP compounds induce oxidative stress leading to cellular damage.
Quantitative Data: Markers of Oxidative Stress
| Compound | Model System | Dose/Concentration | Marker | Result |
| Parathion/Paraoxon | Rat Precision-Cut Lung Slices | 1500 µmol/L | Intracellular GSH | Reduced to 49% and 17% of control, respectively.[16] |
| Malathion/Malaoxon | Rat Precision-Cut Lung Slices | 1500 µmol/L | Intracellular GSH | Reduced to 51% and 30% of control, respectively.[16] |
| Dimethoate | Rats | Not specified | Malondialdehyde (MDA) | Significant increase, indicating lipid peroxidation.[15] |
Experimental Protocol: Measurement of Lipid Peroxidation (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for measuring lipid peroxidation.
Objective: To quantify malondialdehyde (MDA), a major product of lipid peroxidation, in a biological sample.
Materials:
-
Tissue homogenate or cell lysate
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
-
Spectrophotometer or fluorometer
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer containing BHT.
-
Protein Precipitation: Add TCA to the sample to precipitate proteins. Centrifuge to collect the supernatant.
-
Reaction with TBA: Add TBA solution to the supernatant and heat at 95-100°C for a specified time (e.g., 60 minutes). This reaction forms a pink-colored adduct with MDA.
-
Cooling and Measurement: Cool the samples and measure the absorbance at 532 nm or fluorescence at an excitation/emission of 530/550 nm.
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
Organophosphorus compounds can activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun NH2-terminal kinase (JNK), and p38-MAPK pathways.[17] This activation is often linked to OP-induced oxidative stress and can lead to either cell survival or apoptosis, depending on the specific OP, cell type, and exposure conditions.[17][18]
Signaling Pathway: OP-Induced MAPK Activation
OPs can activate JNK and p38-MAPK pathways via oxidative stress.
Quantitative Data: OP Effects on MAPK Signaling
| Compound | Model System | Dose/Concentration | Pathway | Result |
| Paraoxon | SH-SY5Y cells | 100 µM | MAPK | Elevated activity.[18][19] |
| Phenyl saligenin phosphate | SH-SY5Y cells | 0.01 - 1.0 µM | MAPK | Inhibited activation.[18][19] |
| Omethoate | ICR male mice | 2 mg/kg (60 days) | p38-MAPK, NF-κB | Increased expression levels.[18] |
Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation
Western blotting is a standard technique to assess the activation of MAPK pathways by detecting the phosphorylated (active) forms of the kinases.[20][21]
Objective: To determine the levels of phosphorylated and total ERK, JNK, and p38-MAPK in cells or tissues following OP exposure.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (specific for phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, total-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each sample.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody for the total form of the MAPK to normalize the data.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total MAPK.[21]
Direct Interactions with Receptors and Ion Channels
Some organophosphorus compounds can directly interact with neuronal receptors and ion channels, a mechanism that is independent of AChE inhibition. Notably, effects on nicotinic acetylcholine receptors (nAChRs) have been reported.[10][15]
Quantitative Data: OP Inhibition of Nicotinic Acetylcholine Receptors
| Compound | Receptor Type | Model System | IC50 | Key Finding |
| Parathion-ethyl | α4β2 nAChR | Xenopus laevis oocytes | Micromolar range | Potency of inhibition increased with higher agonist (ACh) concentrations.[15][22] |
| Chlorpyrifos | α4β2 nAChR | Xenopus laevis oocytes | Micromolar range | Inhibits nAChRs non-competitively.[15] |
| Disulfoton | α4β2 nAChR | Xenopus laevis oocytes | Micromolar range | Some OPs inhibit nAChRs more potently than AChE.[15] |
| Ecothiopate & VX | nAChR ion channel | Mouse muscle endplates | 1-50 µM | Act as open-channel blockers in a voltage- and concentration-dependent manner.[10] |
Experimental Protocol: Two-Electrode Voltage Clamp in Xenopus Oocytes
This electrophysiological technique is used to study the effects of compounds on ion channels expressed in Xenopus laevis oocytes.
Objective: To measure the effect of an OP compound on the ion current mediated by a specific nAChR subtype.
Materials:
-
Xenopus laevis oocytes injected with cRNA for the desired nAChR subunits (e.g., α4 and β2)
-
Two-electrode voltage clamp setup (voltage and current electrodes, amplifier, data acquisition system)
-
Perfusion system
-
Agonist solution (e.g., acetylcholine)
-
Test compound solution (OP dissolved in the agonist solution)
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and inject them with cRNA encoding the nAChR subunits. Incubate the oocytes for several days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
-
Agonist Application: Perfuse the oocyte with a solution containing the agonist (acetylcholine) to elicit an inward current.
-
Compound Application: Co-apply the organophosphorus compound with the agonist and record the change in the current.[22]
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the OP compound to determine the percentage of inhibition. Construct concentration-response curves to calculate the IC50 value.
Neuroinflammation
Exposure to organophosphorus compounds can trigger a robust inflammatory response in the central nervous system, characterized by the upregulation of pro-inflammatory cytokines and other inflammatory mediators.[23] This neuroinflammatory response can occur even with low-level exposure that does not cause significant AChE inhibition and may contribute to the long-term neurological consequences of OP exposure.[23]
Quantitative Data: OP-Induced Cytokine Upregulation
| Compound | Model System | Dose/Concentration | Cytokine | Result |
| Soman | Rat Brain | 1.6 x LD50 (180 µg/kg) | TNF-α, IL-1β, IL-6 mRNA | Significant upregulation 2-6 hours post-exposure.[14] |
| Soman | Rat Brain | Not specified | IL-1α, IL-1β, IL-6, TNF-α protein | Significant increase in piriform cortex, hippocampus, and thalamus up to 72 hours post-exposure.[2][24] |
| Parathion | Differentiated THP-1 cells (human macrophages) | 100 µM | TNF-α, IL-1β mRNA | Upregulation.[25] |
| Chlorpyrifos | Differentiated THP-1 cells | 100 µM | TNF-α, IL-1β mRNA | Upregulation.[25] |
| Diazinon | Differentiated THP-1 cells | 100 µM | TNF-α, IL-1β mRNA | Upregulation.[25] |
| Various OPs | Flower workers (human) | Chronic exposure | IFN-γ, TNF-α, IL-6 | Higher OP metabolite levels associated with decreased pro-inflammatory cytokines and increased anti-inflammatory IL-10, suggesting immune imbalance.[26][27] |
Experimental Protocol: Multiplex Immunoassay for Cytokine Quantification
Multiplex bead-based immunoassays are an efficient method to simultaneously measure the concentrations of multiple cytokines in a small sample volume.
Objective: To quantify the levels of various cytokines in brain tissue lysates or serum following OP exposure.
Materials:
-
Tissue lysate or serum sample
-
Multiplex cytokine assay kit (containing antibody-conjugated beads, detection antibodies, and standards)
-
Luminex or similar multiplex assay system
Procedure:
-
Sample Preparation: Prepare tissue lysates or collect serum from control and OP-exposed animals.
-
Assay Procedure (as per manufacturer's instructions):
-
Add the antibody-conjugated beads to a 96-well plate.
-
Add standards and samples to the wells and incubate to allow the cytokines to bind to the beads.
-
Wash the beads and add a cocktail of biotinylated detection antibodies. Incubate to form a sandwich immunoassay.
-
Wash the beads and add streptavidin-phycoerythrin (SAPE). Incubate to bind to the biotinylated detection antibodies.
-
Wash the beads and resuspend in assay buffer.
-
-
Data Acquisition: Acquire data on a multiplex assay system, which will differentiate the beads by their color and quantify the amount of bound cytokine by the fluorescence intensity of SAPE.
-
Data Analysis: Generate standard curves for each cytokine and use them to calculate the concentration of each cytokine in the samples.
Anticancer Activity
Certain organophosphorus compounds, such as cyclophosphamide, are used as chemotherapeutic agents. Their mechanism of action is not related to cholinesterase inhibition but rather to their ability to act as DNA alkylating agents, leading to cancer cell death.[28][29]
Mechanism of Action: Cyclophosphamide
Mechanism of action of the anticancer drug cyclophosphamide.
Cyclophosphamide is a prodrug that is activated by cytochrome P450 enzymes in the liver to its active metabolite, phosphoramide mustard.[28][29] This metabolite forms irreversible cross-links within and between DNA strands, primarily at the N-7 position of guanine.[23] This DNA damage disrupts DNA replication and transcription, ultimately leading to apoptosis of the cancer cell.[28]
Conclusion
The biological activities of organophosphorus compounds extend far beyond their well-known inhibition of acetylcholinesterase. The non-anticholinesterase mechanisms, including the induction of delayed neuropathy via NTE inhibition, oxidative stress, modulation of MAPK signaling, direct interactions with receptors and ion channels, neuroinflammation, and anticancer effects, are of profound importance in both toxicology and pharmacology. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is essential for the comprehensive risk assessment of these compounds and for the development of novel therapeutic agents. The continued investigation into these non-cholinergic activities will undoubtedly unveil further complexities in the interaction of organophosphorus compounds with biological systems.
References
- 1. Optimal conduct of the neuropathology evaluation of organophosphorus induced delayed neuropathy in hens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The acute phase response and soman-induced status epilepticus: temporal, regional and cellular changes in rat brain cytokine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of organophosphorus-induced delayed neuropathy in chickens using needle electromyography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions between neuropathy target esterase and its inhibitors and the development of polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The correlation between neurotoxic esterase inhibition and mipafox-induced neuropathic damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The relevance of inhibitor-substrate interactions when measuring neuropathy target esterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Comparison of organophosphate-induced delayed neuropathy between branches of the tibial nerve and the biventer cervicis nerve in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of organophosphorus anticholinesterases on nicotinic receptor ion channels at adult mouse muscle endplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Testing for organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurotoxic esterase (NTE) assay: optimized conditions based on detergent-induced shifts in the phenol/4-aminoantipyrine chromophore spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of over‐expression of neuropathy target esterase on mammalian cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Central neuro-inflammatory gene response following soman exposure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Block of neuronal nicotinic acetylcholine receptors by organophosphate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organophosphorus pesticides exhibit compound specific effects in rat precision-cut lung slices (PCLS): mechanisms involved in airway response, cytotoxicity, inflammatory activation and antioxidative defense - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. The acute phase response and soman-induced status epilepticus: temporal, regional and cellular changes in rat brain cytokine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Organophosphorus Pesticides Induce Cytokine Release from Differentiated Human THP1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. siid.insp.mx [siid.insp.mx]
- 27. Association between exposure to organophosphate pesticides and cytokine levels in a population of flower workers in Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 29. go.drugbank.com [go.drugbank.com]
Initial Findings on Dimephosphon for Acidosis Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimephosphon (dimethyl-oxo-butylphosphonyl-dimethylate) is an organophosphorus compound with a unique mechanism of action for the correction of acidosis. Unlike traditional buffering agents that act via direct chemical neutralization, this compound appears to modulate the body's own metabolic pathways to restore acid-base balance.[1] Its antiacidotic effects are attributed to the activation of renal and pulmonary regulatory mechanisms, enhancement of intra-organ blood flow, and improvement of tissue metabolism.[2][3] This document provides a comprehensive overview of the initial findings on this compound's efficacy in treating acidosis, detailing its proposed mechanism of action, summarizing available quantitative data, and outlining experimental protocols from preclinical and clinical studies.
Mechanism of Action
This compound's primary antiacidotic effect is not through direct neutralization of excess acids but by activating the body's metabolic regulatory systems.[1] The proposed mechanisms include:
-
Activation of Renal and Pulmonary Compensation: this compound intensifies the body's natural mechanisms for regulating acid-base status through the kidneys and lungs.[3]
-
Metabolic Shift: It has been shown to reduce the levels of lactic and pyruvic acids in brain tissue, suggesting an influence on cellular metabolism and a shift away from anaerobic glycolysis.[3]
-
Antioxidant and Membrane-Stabilizing Effects: A key aspect of this compound's action is its ability to reduce lipid peroxidation and enhance the antioxidant activity of platelets.[2] This is significant as acidosis can be both a cause and a consequence of oxidative stress.
Signaling Pathways
While the precise molecular targets of this compound in acidosis are not fully elucidated, its known antioxidant properties suggest an interaction with cellular redox signaling pathways. Acidosis is known to exacerbate oxidative neuronal death by impairing antioxidant enzyme function and increasing intracellular free iron.[4] this compound's ability to increase levels of total mercapto groups and glutathione, particularly the oxidized form, points towards its role in modulating the cellular redox state. This antioxidant activity may counteract the pro-oxidant state induced by acidosis.
Quantitative Data from Preclinical and Clinical Studies
The available data on this compound's efficacy in treating acidosis comes primarily from Russian-language publications. While these studies indicate positive outcomes, the presentation of quantitative data is not always standardized. The following tables summarize the available numerical findings.
Table 1: Clinical Studies in Pediatric Patients with Acidosis
| Study Population | Intervention | Key Findings | Reference |
| Children with influenza and ARVI | Single dose of this compound | Within 3 hours: Increased blood pH, decreased base deficit, and reduced pCO2. | [1] |
| Children with acute pneumonia | This compound included in complex therapy | Faster normalization of acid-base status, reduced fever duration, and quicker clinical recovery compared to control. | [1] |
Table 2: Clinical Study in Patients with Autoimmune Thyroiditis and Respiratory Acidosis
| Parameter | Before Treatment (Mean ± SEM) | After this compound Treatment | Reference |
| Blood pH | 7.34 ± 0.009 | Normalization observed | [5] |
| pCO2 (kPa) | 5.9 ± 0.2 | Normalization observed | [5] |
Table 3: Preclinical Studies on Mitochondrial Respiration
| Parameter | Control (nmol O2/min/mg protein) | This compound Treated (nmol O2/min/mg protein) | % Change | Reference |
| Cytochromes c and c1 | 0.537 ± 0.020 | 0.722 ± 0.020 | +34.5% | [5] |
| Cytochromes a and a3 | 0.415 ± 0.024 | 0.550 ± 0.017 | +32.5% | [5] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the use of this compound in acidosis models are not extensively published. However, based on the available literature, the following methodologies have been described.
Animal Models of Acidosis
-
Alloxan-Induced Diabetes: this compound's effect on acid-base balance was studied in a model of alloxan-induced diabetes, which is known to cause metabolic acidosis.[1] The specific protocol for alloxan administration and subsequent this compound treatment is not detailed in the available sources.
-
Ammonium Chloride-Induced Metabolic Acidosis in Rats: A common method to induce chronic metabolic acidosis in rats involves the replacement of drinking water with a 0.28 M solution of ammonium chloride for several days.[6] While not directly testing this compound, this model is relevant for future studies.
Clinical Study Designs
-
Traumatic Brain Injury (TBI): In a large study involving 2324 patients with severe TBI, this compound was included in the treatment regimen. The study reported a significant reduction in mortality.[3] The exact dosing and administration protocol for acidosis correction were not specified.
-
Pediatric Infections: In children with influenza and ARVI, this compound was administered orally. A notable improvement in acid-base parameters was observed after a single dose.[1]
Discussion and Future Directions
The initial findings on this compound for the treatment of acidosis are promising, particularly its novel mechanism of action that leverages the body's own regulatory systems. The antioxidant properties of this compound may offer additional therapeutic benefits, especially in conditions where acidosis and oxidative stress are intertwined.
However, there is a clear need for more rigorous and well-documented studies. Future research should focus on:
-
Quantitative Clinical Trials: Conducting randomized controlled trials with standardized data collection to precisely quantify the effects of this compound on blood pH, bicarbonate levels, base excess, and other relevant biomarkers of acidosis in various patient populations.
-
Dose-Response Studies: Establishing optimal dosing regimens for different types of acidosis and patient demographics.
-
Elucidation of Molecular Mechanisms: Utilizing modern molecular biology techniques to identify the specific signaling pathways and molecular targets of this compound in correcting acidosis.
-
Detailed Preclinical Protocols: Publishing detailed, reproducible experimental protocols for the use of this compound in various animal models of acidosis.
Conclusion
This compound presents a potentially valuable therapeutic option for the management of acidosis, with a mechanism that goes beyond simple pH buffering. The existing data, though limited in its quantitative detail, supports its antiacidotic effects. Further research is warranted to fully characterize its clinical efficacy, safety profile, and underlying molecular mechanisms. This will be crucial for its potential integration into mainstream clinical practice for the treatment of acidosis.
References
- 1. Study of antiacidotic activity of dimefosfon - Studentova - Kazan medical journal [kazanmedjournal.ru]
- 2. Димефосфон инструкция по применению: показания, противопоказания, побочное действие – описание this compound раствор для приема внутрь и наружного применения 15%: фл. 100 мл или 200 мл с мерн. стаканчиком или без (23749) - справочник препаратов и лекарств [vidal.ru]
- 3. Возможности применения препарата Димефосфон в неврологии и нейрохирургии - Журнал Доктор Ру [journaldoctor.ru]
- 4. Acidosis potentiates oxidative neuronal death by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. To the mechanism of antiacidotic action of dimefosfon - Anchikova - Kazan medical journal [kazanmedjournal.ru]
- 6. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols for In Vivo Rat Studies with Dimephosphon
These application notes provide detailed protocols for researchers, scientists, and drug development professionals conducting in vivo studies in rats to investigate the therapeutic potential of Dimephosphon. The protocols outlined below are based on established experimental models.
Core Applications
This compound, an organophosphorus compound, has demonstrated a range of biological activities in preclinical rat models, including:
-
Osteoprotective Effects: Mitigation of bone loss in steroid-induced osteoporosis.
-
Antioxidant Activity: Reduction of oxidative stress by modulating glutathione metabolism and decreasing lipid peroxidation.
-
Lymphotropic Effects: Stimulation of the lymphatic system.
Data Presentation
The following tables summarize quantitative data from key in vivo rat studies involving this compound.
Table 1: this compound in a Rat Model of Steroid-Induced Osteoporosis
| Parameter | Group | Dosage/Treatment | Duration | Key Findings |
| Osteoporosis Induction | Prednisolone | 50 mg/kg/day (oral) | 14 days | Increased urinary levels of oxyproline, calcium, and inorganic phosphates, indicating bone resorption. |
| This compound Treatment | This compound | 208 mg/kg | 10 days (following prednisolone) | Normalized urinary excretion of hydroxyproline and reduced levels of dienic conjugates.[1] |
| Blood Calcium | This compound | Not specified | Not specified | Normalized blood calcium levels.[1][2] |
| Body Weight | This compound | Not specified | Not specified | Normalized body weight.[1][2] |
Table 2: Antioxidant Effects of this compound in Rats
| Parameter | Treatment | Dosage | Duration | Observed Effect |
| Glutathione Levels | This compound | Not specified | 7 days (per os) | Increased blood levels of total mercapto groups and glutathione. |
| Lipid Peroxidation | This compound | Not specified | 7 days (per os) | Reduced blood concentration of lipid peroxidation products. |
Experimental Protocols
Steroid-Induced Osteoporosis Rat Model
This protocol describes the induction of osteoporosis in rats using prednisolone and subsequent treatment with this compound to evaluate its osteoprotective effects.[1][2]
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Prednisolone
-
This compound
-
Vehicle for drug administration (e.g., corn oil, sterile water)
-
Oral gavage needles (16-18 gauge, 2-3 inches in length)
-
Metabolic cages for urine collection
-
Assay kits for measuring urinary oxyproline, calcium, and inorganic phosphates
-
Assay kits for measuring blood calcium
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Osteoporosis Induction:
-
Administer prednisolone at a dose of 50 mg/kg body weight daily for 14 consecutive days.[2]
-
The administration should be performed via oral gavage.
-
-
This compound Treatment:
-
Following the 14-day prednisolone treatment, divide the rats into treatment and control groups.
-
Administer this compound at a dose of 208 mg/kg body weight daily for 10 days via oral gavage.[1]
-
The control group should receive the vehicle used for this compound administration.
-
-
Sample Collection and Analysis:
-
Throughout the study, collect 24-hour urine samples using metabolic cages at predetermined time points (e.g., baseline, after prednisolone treatment, after this compound treatment).
-
At the end of the treatment period, collect blood samples via an appropriate method (e.g., cardiac puncture, tail vein).
-
Analyze urine samples for levels of oxyproline, calcium, and inorganic phosphates.
-
Analyze serum or plasma for calcium concentration.
-
-
Data Analysis: Compare the measured parameters between the different treatment groups using appropriate statistical methods.
Oral Gavage Administration Protocol for Rats
This protocol provides a detailed procedure for the oral administration of substances to rats using a gavage needle.[3][4][5][6][7]
Materials:
-
Rat restraint device (optional)
-
Appropriately sized oral gavage needle (16-18 gauge for adult rats)
-
Syringe
-
Substance to be administered
Procedure:
-
Animal Restraint: Gently but firmly restrain the rat to immobilize its head and body. The head and body should be aligned vertically to straighten the esophagus.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.
-
Needle Insertion:
-
Insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Gently advance the needle along the roof of the mouth towards the esophagus. The rat should swallow as the tube passes.
-
Crucially, if any resistance is met, do not force the needle. Withdraw it and attempt re-insertion.
-
-
Substance Administration: Once the needle is correctly positioned in the esophagus (up to the pre-measured mark), slowly administer the substance from the syringe.
-
Needle Removal: After administration, gently and slowly withdraw the gavage needle.
-
Post-Procedure Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.
Mandatory Visualizations
Signaling Pathway of this compound's Antioxidant Action
Caption: this compound's antioxidant signaling pathway.
Experimental Workflow for Steroid-Induced Osteoporosis Study
Caption: Experimental workflow for the rat osteoporosis study.
References
- 1. researchgate.net [researchgate.net]
- 2. [Comparative study of this compound and xidiphone efficacy in steroid-induced osteoporosis in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. research.fsu.edu [research.fsu.edu]
- 7. instechlabs.com [instechlabs.com]
Application Notes and Protocols for Dimephosphon in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimephosphon is an organophosphorus compound that has garnered interest in neuroscience research for its potential neuroprotective properties. Its multifaceted mechanism of action, including antioxidant, anti-inflammatory, and membrane-stabilizing effects, makes it a candidate for investigation in various neurological disorders. These application notes provide a comprehensive guide for utilizing this compound in preclinical neuroscience research, detailing its proposed mechanisms of action and providing adaptable experimental protocols for in vitro and in vivo studies.
Proposed Mechanisms of Action in a Neuroscience Context
This compound is thought to exert its neuroprotective effects through several interconnected pathways. The following diagram illustrates the proposed signaling cascades that may be modulated by this compound, leading to neuronal protection.
Caption: Proposed neuroprotective signaling pathways of this compound.
Quantitative Data Summary
Direct quantitative data for this compound in preclinical neuroscience research is limited in publicly available literature. However, data from related compounds and general neuroprotective agents can inform experimental design. The following tables provide suggested starting concentrations and dosages for this compound, which should be optimized for specific experimental models.
Table 1: Suggested In Vitro Concentrations for this compound
| Cell Type | Model of Neurotoxicity | Suggested Concentration Range (µM) | Key Outcome Measures |
| Primary Cortical Neurons | Glutamate Excitotoxicity | 1 - 100 | Cell viability (MTT, LDH), Apoptosis (Caspase-3) |
| SH-SY5Y Neuroblastoma | Oxidative Stress (H₂O₂) | 1 - 100 | ROS levels (DCFH-DA), Mitochondrial membrane potential |
| BV-2 Microglia | Inflammation (LPS) | 1 - 50 | Nitric oxide (Griess assay), Cytokine levels (ELISA) |
Table 2: Suggested In Vivo Dosages for this compound
| Animal Model | Neurological Condition | Suggested Dosage Range (mg/kg) | Route of Administration | Key Outcome Measures |
| Rat | Traumatic Brain Injury (TBI) | 50 - 100 | Intraperitoneal (i.p.) | Neurological deficit score, Lesion volume, Brain edema |
| Rat | Cerebral Ischemia (MCAO) | 50 - 100 | Intravenous (i.v.) | Infarct volume, Neurological score, Behavioral tests |
| Mouse | Neuroinflammation (LPS model) | 25 - 75 | Oral gavage (p.o.) | Pro-inflammatory cytokine levels in brain tissue, Microglial activation |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the neuroprotective effects of this compound.
In Vitro Neuroprotection Against Glutamate Excitotoxicity
This protocol assesses the ability of this compound to protect primary neurons from glutamate-induced cell death.
Experimental Workflow:
Caption: Workflow for in vitro glutamate excitotoxicity assay.
Methodology:
-
Cell Culture: Culture primary cortical neurons from embryonic day 18 (E18) rat or mouse pups on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.
-
This compound Treatment: After 7-10 days in vitro, pre-treat the neurons with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.
-
Glutamate Exposure: Induce excitotoxicity by adding glutamate to a final concentration of 100 µM for 15-30 minutes.
-
Wash and Incubation: Remove the glutamate-containing medium, wash the cells twice with pre-warmed phosphate-buffered saline (PBS), and replace with fresh culture medium. Incubate for 24 hours.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
LDH Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) using a commercially available kit.
-
In Vivo Neuroprotection in a Rat Model of Traumatic Brain Injury (TBI)
This protocol evaluates the neuroprotective efficacy of this compound in a controlled cortical impact (CCI) model of TBI.
Experimental Workflow:
Caption: Workflow for in vivo TBI study.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g). Anesthetize the animals and perform a craniotomy over the desired cortical region.
-
TBI Induction: Induce a moderate TBI using a controlled cortical impact device.
-
This compound Administration: Administer this compound (e.g., 80 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection at 30 minutes post-injury.
-
Neurological Assessment: Evaluate neurological function daily using a neurological severity score (NSS).
-
Tissue Collection and Analysis: At 7 days post-TBI, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Lesion Volume: Section the brain and stain with cresyl violet to determine the lesion volume.
-
Biochemical Analysis: Collect fresh brain tissue from a separate cohort of animals to measure markers of oxidative stress (e.g., malondialdehyde) and inflammation (e.g., TNF-α, IL-1β) using ELISA or western blotting.
-
Assessment of Antioxidant Activity in Neuronal Cells
This protocol measures the ability of this compound to reduce reactive oxygen species (ROS) in SH-SY5Y cells.
Methodology:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS. Differentiate the cells with retinoic acid (10 µM) for 5-7 days.
-
This compound Treatment: Pre-treat the differentiated cells with this compound (1-100 µM) for 24 hours.
-
Oxidative Stress Induction: Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM for 1 hour.
-
ROS Measurement:
-
Wash the cells with PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a fluorescence plate reader or microscope.
-
Evaluation of Anti-Inflammatory Effects in Microglia
This protocol assesses the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells.
Methodology:
-
Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS.
-
This compound Treatment: Pre-treat the cells with this compound (1-50 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Nitric Oxide Measurement:
-
Collect the culture supernatant.
-
Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent. Measure absorbance at 540 nm.
-
Concluding Remarks
The provided application notes and protocols offer a framework for investigating the neuroprotective potential of this compound. Researchers should note that the suggested concentrations and dosages are starting points and may require optimization for specific experimental conditions and models. The multifaceted nature of this compound's proposed mechanisms of action warrants a comprehensive evaluation using a combination of in vitro and in vivo models to fully elucidate its therapeutic potential in neuroscience.
Application Notes and Protocols for Dimephosphon Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimephosphon is an organophosphorus compound with demonstrated neuroprotective and anti-inflammatory properties in various preclinical studies. This document provides detailed application notes and standardized protocols for the administration of this compound to common animal models, facilitating reproducible and comparable research outcomes. The protocols outlined below cover oral, intraperitoneal, and intravenous routes of administration for rats and mice, as well as a specialized protocol for endolumbar perfusion in a canine model, which may be adapted for other large animal models.
Data Presentation: Dosage and Administration Parameters
Due to a lack of publicly available pharmacokinetic data for this compound, the following table provides a template for researchers to record and compare key parameters from their own studies. It is recommended to perform pilot studies to determine the optimal dosage and pharmacokinetic profile for your specific animal model and experimental conditions.
Table 1: Template for Recording this compound Dosage and Pharmacokinetic Data
| Animal Model | Administration Route | Dosage (mg/kg) | Vehicle | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference/Study ID |
| Rat (Sprague-Dawley) | Oral (gavage) | User-defined | e.g., Saline, Water | User-defined | User-defined | User-defined | User-defined | User-defined |
| Mouse (C57BL/6) | Oral (gavage) | User-defined | e.g., Saline, Water | User-defined | User-defined | User-defined | User-defined | User-defined |
| Rat (Wistar) | Intraperitoneal | User-defined | e.g., Sterile Saline | User-defined | User-defined | User-defined | User-defined | User-defined |
| Mouse (BALB/c) | Intraperitoneal | User-defined | e.g., Sterile Saline | User-defined | User-defined | User-defined | User-defined | User-defined |
| Rat (Sprague-Dawley) | Intravenous | User-defined | e.g., Sterile Saline | User-defined | User-defined | User-defined | 100% (by definition) | User-defined |
| Dog (Beagle) | Endolumbar Perfusion | User-defined | e.g., Artificial CSF | User-defined | User-defined | User-defined | N/A | User-defined |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.
Experimental Protocols
I. Oral Administration (Gavage) in Rats and Mice
A. Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.9% saline)
-
Appropriately sized gavage needles (flexible or curved with a ball tip is recommended):
-
Mice: 18-20 gauge, 1.5 inches
-
Rats: 16-18 gauge, 2-3 inches
-
-
Syringes (1-3 mL)
-
Animal scale
-
Permanent marker
B. Protocol:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve or suspend in the chosen vehicle to achieve the desired final concentration. Ensure the solution is homogenous before administration. For suspensions, vortex immediately before drawing into the syringe.
-
-
Animal Preparation and Dosing:
-
Weigh the animal to determine the correct dosing volume (maximum recommended volume is 10 mL/kg for mice and 20 mL/kg for rats).
-
Measure the gavage needle from the tip of the animal's nose to the last rib and mark the tube to prevent insertion beyond this point.
-
Restraint for Mice: Scruff the mouse firmly to immobilize the head.
-
Restraint for Rats: Hold the rat securely, supporting its body and gently extending the head back to straighten the esophagus.
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The animal should swallow as the tube enters the esophagus.
-
If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is correctly positioned, dispense the solution slowly and smoothly.
-
Withdraw the needle gently along the same path of insertion.
-
Monitor the animal for at least 5-10 minutes post-administration for any signs of distress or respiratory difficulty.
-
II. Intraperitoneal (IP) Injection in Rats and Mice
A. Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% sterile saline)
-
Sterile syringes (1-3 mL)
-
Sterile needles:
-
Mice: 25-27 gauge
-
Rats: 23-25 gauge
-
-
70% ethanol or other suitable disinfectant
-
Gauze pads
B. Protocol:
-
Preparation of Injectable Solution:
-
Prepare a sterile solution of this compound in the chosen vehicle. The solution should be isotonic and at a physiological pH. Filter-sterilize the solution if necessary.
-
-
Animal Preparation and Injection:
-
Weigh the animal to calculate the correct injection volume (maximum recommended volume is 10 mL/kg).
-
Restraint: Manually restrain the animal to expose the abdomen. For rats, a two-person restraint technique may be preferred.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Clean the injection site with a disinfectant.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, discard the syringe and prepare a new injection.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
-
Monitor the animal for any adverse reactions.
-
III. Intravenous (IV) Injection in Rats and Mice (Tail Vein)
A. Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% sterile saline)
-
Sterile syringes (1 mL)
-
Sterile needles:
-
Mice: 27-30 gauge
-
Rats: 25-27 gauge
-
-
Restraining device for rodents
-
Heat lamp or warming pad
-
70% ethanol or other suitable disinfectant
-
Gauze pads
B. Protocol:
-
Preparation of Injectable Solution:
-
Prepare a sterile, isotonic, and physiological pH solution of this compound. Ensure there are no particulates in the solution.
-
-
Animal Preparation and Injection:
-
Weigh the animal to determine the injection volume (maximum recommended bolus volume is 5 mL/kg).
-
Warm the animal's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Place the animal in a restraining device.
-
Clean the tail with a disinfectant.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A flash of blood in the needle hub may indicate successful entry.
-
Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse effects.
-
IV. Endolumbar Perfusion in a Canine Spinal Cord Injury Model
A. Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF) or other suitable perfusion vehicle
-
Perfusion pump
-
Catheters
-
Surgical instruments for laminectomy
-
General anesthesia and monitoring equipment
-
Stereotaxic frame (optional)
B. Protocol:
-
Surgical Preparation:
-
Anesthetize the dog and maintain anesthesia throughout the procedure.
-
Surgically expose the lumbar spinal cord via a laminectomy.
-
-
Catheter Placement:
-
Carefully insert an inflow catheter into the subarachnoid space at the rostral end of the exposed spinal cord and an outflow catheter at the caudal end.
-
-
Perfusion:
-
Prepare the this compound solution in aCSF at the desired concentration.
-
Connect the inflow catheter to a perfusion pump.
-
Begin perfusion at a slow, controlled rate, monitoring for any changes in vital signs.
-
Collect the outflow fluid for analysis if required.
-
-
Post-Procedure:
-
After the perfusion period, carefully remove the catheters.
-
Close the surgical site in layers.
-
Provide appropriate post-operative care, including analgesia and monitoring for neurological changes.
-
Visualization of Potential Signaling Pathways and Experimental Workflow
The following diagrams illustrate potential signaling pathways that may be modulated by this compound based on its reported anti-inflammatory and neuroprotective effects, as well as a general experimental workflow for its evaluation.
Caption: Putative anti-inflammatory signaling pathway modulated by this compound.
Caption: General experimental workflow for evaluating this compound's neuroprotective effects.
Measuring Dimephosphon in Biological Samples: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimephosphon is an organophosphorus compound with a range of biological activities. Accurate and reliable quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and understanding its mechanism of action. This document provides detailed application notes and protocols for the analytical measurement of this compound in various biological samples, including plasma, urine, and tissue. The methodologies covered include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a proposed metabolic pathway for this compound is presented to aid in the identification of relevant biomarkers.
Analytical Techniques and Methodologies
The primary analytical methods for the quantification of this compound and its metabolites are chromatography-based, coupled with mass spectrometry for sensitive and selective detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For organophosphorus compounds like this compound, derivatization is often required to increase their volatility and thermal stability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the analysis of a wide range of compounds, including polar metabolites. It often requires less sample preparation compared to GC-MS and does not typically necessitate derivatization for organophosphorus metabolites.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of organophosphorus compounds and their metabolites in biological samples. These values can serve as a benchmark for method development and validation for this compound analysis.
Table 1: Performance of GC-MS for Organophosphate Metabolite Analysis in Urine
| Parameter | Dimethylphosphate (DMP) | Diethylphosphate (DEP) |
| Limit of Detection (LOD) | 3-6 ng/mL[1] | 3-6 ng/mL[1] |
| Linearity Range | 10-200 ng/mL[2] | 10-200 ng/mL[2] |
| Recovery | > 90% | > 90% |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
Table 2: Performance of LC-MS/MS for Organophosphate Metabolite Analysis in Urine
| Parameter | Dimethylphosphate (DMP) | Diethylphosphate (DEP) |
| Limit of Detection (LOD) | 0.0207 ng/mL[2] | 0.0201 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.0626 ng/mL[2] | 0.0609 ng/mL[2] |
| Linearity Range | 0.1-200 ng/mL[2] | 0.1-200 ng/mL[2] |
| Recovery | 93-102%[2] | 93-102%[2] |
| Intra-day Precision (%RSD) | 0.62-5.46%[2] | 0.62-5.46%[2] |
| Inter-day Precision (%RSD) | 0.80-11.33%[2] | 0.80-11.33%[2] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Metabolites in Urine
This protocol is adapted from methods for analyzing dialkyl phosphate metabolites.[1]
1. Sample Preparation (Derivatization)
-
To 1 mL of urine, add an internal standard (e.g., a deuterated analogue of the target metabolite).
-
The sample is dried under azeotropic conditions using isopropanol and a stream of nitrogen.[1]
-
The dried residue is reconstituted in a suitable solvent, and a derivatizing agent is added. For acidic metabolites, a common agent is pentafluorobenzyl bromide (PFBB) to form esters.[3]
-
The reaction mixture is heated to facilitate derivatization.
-
After cooling, the derivatized sample is purified using solid-phase extraction (SPE) with a silica-based sorbent.[1]
2. GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 250°C at 17°C/min.
-
Ramp to 300°C at 30°C/min, hold for 6 minutes.
-
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole GC-MS/MS or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites in Plasma
This protocol is a general approach for the analysis of small molecules in plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumental Conditions
-
Liquid Chromatograph: Shimadzu UFLC or equivalent.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and its metabolites need to be determined by infusing standard solutions.
Protocol 3: Analysis of this compound in Tissue
1. Sample Preparation (Homogenization and Extraction)
-
Weigh a portion of the tissue sample (e.g., 100 mg).
-
Add a suitable volume of homogenization buffer (e.g., phosphate-buffered saline).
-
Homogenize the tissue using a mechanical homogenizer.
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge as described in Protocol 2.
-
The subsequent steps of evaporation and reconstitution are the same as for plasma samples. The resulting extract can be analyzed by LC-MS/MS.
Visualizations
Proposed Metabolic Pathway of this compound
The biotransformation of organophosphorus compounds typically involves two phases of metabolism.[4][5] Phase I reactions introduce or expose functional groups, primarily through oxidation and hydrolysis, often mediated by cytochrome P450 enzymes.[4] Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. Based on these general principles, a proposed metabolic pathway for this compound is illustrated below.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for LC-MS/MS Analysis
The general workflow for the analysis of this compound in biological samples using LC-MS/MS is depicted below.
Caption: General workflow for LC-MS/MS analysis.
References
- 1. Rapid and sensitive quantitative analysis of alkyl phosphates in urine after organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Biotransformation of organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Dimephosphon in Spinal Cord Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimephosphon, an organophosphorus compound, has been investigated for its therapeutic potential in the context of neurological conditions, including traumatic brain injury. Emerging preclinical evidence suggests that this compound may also confer neuroprotective benefits in the setting of spinal cord injury (SCI). These application notes provide a comprehensive overview of the current state of research on this compound for SCI, detailing its proposed mechanism of action, summarizing key quantitative data from preclinical studies, and offering detailed experimental protocols for its evaluation. The information is intended to guide researchers in designing and executing studies to further elucidate the therapeutic efficacy and mechanisms of this compound in SCI.
Mechanism of Action
This compound is characterized as a multi-modal therapeutic agent with both vasoactive and neuroprotective properties. In the context of spinal cord injury, its beneficial effects are attributed to several mechanisms:
-
Anti-apoptotic and Anti-necrotic Effects: this compound has been shown to reduce the initiation of apoptosis and necrosis in the injured spinal cord tissue. This cellular protection is critical in mitigating the secondary injury cascade that follows the initial mechanical trauma.[1]
-
Antioxidant Properties: The compound is suggested to possess antioxidant capabilities, which are crucial in combating the oxidative stress that is a hallmark of secondary injury in SCI.
-
Vasoactive Effects: While its role as a vasoactive agent is noted, studies on cerebral blood flow have shown that this compound may cause a decrease in blood flow under certain conditions. Its specific effects on spinal cord blood flow post-injury require further investigation to be fully understood.
-
Preservation of Neuronal Function: Studies have indicated that treatment with this compound helps in preserving the conduction function of the spinal cord and can decrease the excitability of spinal motoneurons in the perifocal zone of the injury.[2]
Data from Preclinical Studies
The primary preclinical research on this compound for SCI has been conducted in canine models. The following table summarizes the key quantitative data from these studies.
| Parameter | Value | Species | SCI Model | Source |
| Dosage | 18.75 mg/kg | Dog | Allen method | [1] |
| Concentration | 2.5% solution | Dog | Allen method | [1] |
| Administration | Intravenous | Dog | Allen method | [1] |
| Treatment Duration | 10 days (from day 1 to day 10 post-injury) | Dog | Allen method | [1] |
| Administration (alternative) | Endolumbar perfusion | Dog | Contusion | [2] |
Experimental Protocols
Canine Model of Spinal Cord Injury and this compound Administration
This protocol describes a preclinical study to evaluate the efficacy of this compound in a canine model of SCI.
a. Animal Model:
-
Species: Adult dogs of a standardized breed and weight.
-
Injury Model: A standardized contusion or compression injury is induced at a specific thoracic or lumbar level of the spinal cord. The Allen method has been previously described for use in canine models.[1]
b. This compound Administration:
-
Experimental Group: Receive a daily intravenous injection of a 2.5% this compound solution at a dosage of 18.75 mg/kg for 10 consecutive days, starting on the first day after the injury.[1]
-
Control Group: Receive a daily intravenous injection of a saline solution as a placebo.
c. Functional Recovery Assessment:
-
Canine-Specific Functional Scoring: Utilize a validated canine spinal cord injury functional scoring system to assess locomotor recovery. This provides a more detailed and reproducible measure of functional outcome than a general clinical assessment.
-
Electrophysiological Analysis:
d. Histological Analysis:
-
At the study endpoint, animals are euthanized, and the spinal cord tissue is harvested.
-
Paraffin sections of the injured spinal cord are prepared and stained with hematoxylin-eosin to assess the extent of necrosis and cellular apoptosis.[1]
In Vitro Assessment of this compound's Neuroprotective Mechanisms
To further investigate the molecular mechanisms underlying this compound's effects, the following in vitro protocols are proposed.
a. Neuronal Cell Culture Model of Injury:
-
Use a primary neuronal cell culture or a neuronal cell line (e.g., PC12, SH-SY5Y).
-
Induce injury through methods such as glutamate excitotoxicity or oxidative stress (e.g., by applying hydrogen peroxide).
b. Assessment of Antioxidant Activity:
-
Treat the injured neuronal cells with varying concentrations of this compound.
-
Measure markers of oxidative stress, such as reactive oxygen species (ROS) levels, lipid peroxidation, and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase).
c. Quantification of Apoptosis:
-
Following injury and treatment with this compound, quantify the extent of apoptosis using methods such as:
-
TUNEL staining: To detect DNA fragmentation.
-
Caspase activity assays: To measure the activity of key apoptotic enzymes (e.g., caspase-3).
-
Western blotting: To assess the levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2).
-
Signaling Pathways for Investigation
Based on the known anti-apoptotic and antioxidant effects of this compound, several key signaling pathways are of interest for future investigation in the context of SCI. The direct modulation of these pathways by this compound in SCI remains to be elucidated, but they represent plausible targets.
-
MAPK/ERK Pathway: This pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis. In the context of SCI, its activation can contribute to neuronal death. Investigating whether this compound can modulate this pathway is a critical next step.
-
PI3K/Akt Pathway: This is a major survival pathway that is often suppressed after neuronal injury. Upregulation of PI3K/Akt signaling can inhibit apoptosis and promote cell survival. Determining if this compound can activate this pathway would provide a strong mechanistic basis for its neuroprotective effects.
Conclusion
This compound shows promise as a neuroprotective agent in preclinical models of spinal cord injury. Its ability to reduce apoptosis and necrosis warrants further investigation. The protocols outlined in these application notes provide a framework for future studies aimed at validating its efficacy, elucidating its molecular mechanisms, and ultimately translating these findings into potential clinical applications for individuals with spinal cord injuries. A critical area for future research will be to obtain more detailed quantitative data on functional recovery and to directly link the observed neuroprotective effects to the modulation of specific intracellular signaling pathways.
References
Application Notes and Protocols for Studying Lymph Circulation and Microcirculation with Dimephosphon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimephosphon (dimethylphosphonic acid) is a compound that has demonstrated significant effects on both the lymphatic and microcirculatory systems. These application notes provide a comprehensive overview of its mechanisms of action and offer detailed protocols for researchers to investigate and utilize this compound in studies related to lymph circulation and microcirculation.
This compound exerts a direct lymphotropic effect by increasing the number of functioning lymphatic capillaries and enhancing the contractile activity of lymphangions, the functional units of lymphatic vessels.[1][2] This leads to a stimulation of overall lymph circulation and drainage.[1][2] Furthermore, this compound has been shown to improve microcirculation. This effect is, at least in part, attributed to its ability to increase the functional activity of the endothelium and stimulate the production of nitric oxide (NO), a key vasodilator.[3][4] These properties make this compound a valuable tool for investigating lymphatic and microcirculatory physiology and pathophysiology, as well as for the development of therapeutic strategies targeting these systems.
Application Notes
1. Investigating Lymphatic Drainage and Edema Reduction: this compound's ability to enhance lymph flow suggests its potential application in studies of conditions characterized by impaired lymphatic drainage, such as lymphedema. By stimulating the intrinsic contractility of lymphatic vessels, this compound can be used as a pharmacological tool to explore mechanisms of edema resolution and to test the efficacy of new therapeutic approaches.
2. Studying Microvascular Perfusion and Ischemia: The vasodilatory effects of this compound, mediated by nitric oxide, make it a relevant compound for research in microvascular perfusion. It can be employed in models of ischemia-reperfusion injury to assess its potential to improve tissue blood flow and reduce tissue damage. Researchers can investigate its impact on capillary perfusion, endothelial function, and the modulation of inflammatory responses in the microvasculature.
3. Elucidating Mechanisms of Lymphangion Contractility: this compound directly stimulates the contractile activity of the walls and valves of mesenteric lymphangions.[1] This makes it a useful agent for in vitro and in vivo studies aimed at understanding the cellular and molecular mechanisms governing lymphatic muscle contraction. It can be used to probe signaling pathways involved in lymphatic pumping and to identify potential targets for modulating lymphatic function.
4. Assessing Endothelial Function and Nitric Oxide Signaling: The link between this compound and increased nitric oxide production provides a valuable avenue for studying endothelial function.[3] Researchers can use this compound to investigate the role of NO in regulating both blood and lymphatic microcirculation. It can also be used to explore the interplay between the lymphatic and vascular endothelium.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on lymph circulation and microcirculation as reported in preclinical studies.
Table 1: Effect of this compound on Lymph Flow Rate in Rats
| Treatment Group | Lymph Flow Rate (10⁻² ml/100 g/sec ) |
| Control | 0.45 ± 0.04 |
| This compound | 0.62 ± 0.07* |
*p<0.05 compared to the control. Data extracted from a study on the lymphotropic effect of this compound.[2]
Table 2: Effect of this compound on Skin Microhemodynamics in Rats
| Parameter | Control | This compound |
| Perfusion Index (arbitrary units) | Baseline | Increased |
| Mean Square Deviation (related to flow motion) | Baseline | Increased |
| Variation Coefficient (related to flow heterogeneity) | Baseline | Increased |
Qualitative summary based on findings indicating that this compound stimulates oscillatory and non-oscillatory skin microhemodynamic indices, suggesting an increase in peripheral tissue perfusion.[3][4]
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on lymph circulation and microcirculation.
Protocol 1: Measurement of Thoracic Duct Lymph Flow in Rats
Objective: To quantify the effect of this compound on overall lymph flow by measuring the rate of lymph drainage from the thoracic duct.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound solution
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Polyethylene cannulas (PE-50)
-
Heparinized saline
-
Surgical instruments (forceps, scissors, retractors)
-
Dissecting microscope
-
Collection tubes (pre-weighed)
-
Animal scale
Procedure:
-
Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Make a midline abdominal incision to expose the abdominal aorta and surrounding structures.
-
Gently retract the intestines to visualize the thoracic duct, which lies dorsal to the aorta.
-
Carefully dissect and isolate a segment of the thoracic duct.
-
Ligate the thoracic duct cranially and caudally to the intended cannulation site.
-
Make a small incision in the thoracic duct and insert a heparinized PE-50 cannula. Secure the cannula with surgical silk.
-
Administer this compound (or vehicle control) intraperitoneally or intravenously at the desired dose.
-
Collect lymph fluid into pre-weighed collection tubes for a defined period (e.g., 1-2 hours).
-
Measure the volume of collected lymph by weight (assuming a density of 1 g/mL).
-
Express the lymph flow rate as ml/hour or ml/hour/100g body weight.
Diagram: Thoracic Duct Cannulation Workflow
Caption: Workflow for Thoracic Duct Cannulation Experiment.
Protocol 2: Intravital Microscopy of Mesenteric Lymphatic Vessels
Objective: To visualize and quantify the effect of this compound on lymphangion contractility and the number of functioning lymphatic capillaries.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound solution
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Fluorescent dye (e.g., FITC-dextran)
-
Surgical instruments
-
Intravital microscope with a temperature-controlled stage and fluorescent light source
-
Video recording and analysis software
Procedure:
-
Anesthetize the rat as per approved protocols.
-
Make a midline abdominal incision and exteriorize a loop of the small intestine and its mesentery.
-
Place the exteriorized mesentery on the temperature-controlled stage of the intravital microscope and superfuse with warmed saline.
-
Administer a fluorescent dye (e.g., FITC-dextran) intravenously to visualize the lymphatic vessels.
-
Identify a suitable field of view containing lymphatic capillaries and collecting lymphatic vessels (lymphangions).
-
Record baseline video footage of lymphatic vessel diameter and contractility for a set period.
-
Administer this compound (or vehicle control) topically to the mesentery or intravenously.
-
Record video footage at specified time points after this compound administration.
-
Analyze the video recordings to determine:
-
Lymphangion contraction frequency: Count the number of contractions per minute.
-
Lymphangion contraction amplitude: Measure the change in vessel diameter during contraction.
-
Number of functioning lymphatic capillaries: Count the number of capillaries showing fluorescent dye uptake and flow.
-
Diagram: Intravital Microscopy Experimental Workflow
Caption: Workflow for Intravital Microscopy of Lymphatics.
Protocol 3: Laser Doppler Flowmetry for Skin Microcirculation
Objective: To assess the effect of this compound on skin microvascular perfusion.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound solution (for topical or systemic administration)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Laser Doppler flowmeter with a skin probe
-
Hair clippers
-
Data acquisition system
Procedure:
-
Anesthetize the rat according to approved protocols.
-
Carefully shave a small area of skin on the dorsal side of the rat.
-
Place the Laser Doppler probe over the shaved area, ensuring gentle and stable contact.
-
Record baseline skin perfusion (blood flow) for a stable period (e.g., 10-15 minutes).
-
Administer this compound either topically to the measurement site or systemically (intraperitoneally or intravenously).
-
Continuously record the skin perfusion for a desired duration after administration.
-
Analyze the data to determine the percentage change in skin blood flow from baseline.
Diagram: Proposed Signaling Pathway of this compound in Microcirculation
Caption: this compound's Endothelium-Dependent Vasodilation.
Conclusion
This compound presents as a multifaceted pharmacological agent with significant and direct effects on both lymph circulation and microcirculation. The provided application notes and detailed protocols offer a framework for researchers to effectively utilize this compound as a tool to investigate the intricate workings of these physiological systems. The ability of this compound to modulate lymphatic contractility and enhance microvascular perfusion opens up numerous avenues for research into a variety of pathological conditions and for the development of novel therapeutic interventions.
References
Application Notes and Protocols for Cell Culture Assays Incorporating Dimephosphon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimephosphon is an organophosphorus compound recognized for its anti-inflammatory, immunomodulatory, and antioxidant properties.[1][2] Preclinical studies, predominantly in animal models, have highlighted its potential in modulating immune cell activity, inhibiting pro-inflammatory mediators, and reducing lipid peroxidation.[1][2][3] These characteristics suggest its utility in investigating inflammatory conditions, autoimmune disorders, and neurodegenerative diseases in in vitro settings.
These application notes provide a framework of detailed protocols for researchers interested in investigating the effects of this compound in various cell culture assays. The described methods are foundational and can be adapted to specific cell types and research questions.
Data Presentation
As specific quantitative data for this compound in cell culture assays is not widely published, the following tables are presented as templates for data acquisition and presentation. Researchers should determine these values empirically for their specific cell line and experimental conditions.
Table 1: Cytotoxicity of this compound on [Cell Line Name]
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 | |||
| IC50 |
Table 2: Effect of this compound on LPS-Induced TNF-α Production in [Cell Line Name, e.g., RAW 264.7]
| Treatment | TNF-α Concentration (pg/mL) | % Inhibition |
| Vehicle Control | N/A | |
| LPS (1 µg/mL) | 0 | |
| LPS + this compound (10 µM) | ||
| LPS + this compound (50 µM) | ||
| LPS + this compound (100 µM) | ||
| IC50 | N/A |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and provides data to calculate the half-maximal inhibitory concentration (IC50).[4]
Materials:
-
This compound
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-Inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay evaluates the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Griess Reagent System
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells with untreated cells and cells treated with LPS alone.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of inhibition of NO production.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay determines if this compound induces apoptosis.[5]
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Neuroprotection Assay Against Oxidative Stress
This protocol assesses the potential of this compound to protect neuronal cells (e.g., SH-SY5Y or primary neurons) from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
This compound
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))
-
Complete cell culture medium
-
Reagents for a cell viability assay (e.g., MTT or LDH assay)
Protocol:
-
Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.
-
Pre-treat the cells with various concentrations of this compound for a designated period (e.g., 1-2 hours).
-
Expose the cells to the oxidative stress-inducing agent (e.g., 100 µM H₂O₂) for the required time to induce cell death (to be determined empirically, often 24 hours). Include control wells (untreated), wells with only the oxidative stressor, and wells with only this compound.
-
After the incubation, assess cell viability using an appropriate method like the MTT assay (as described in Protocol 1) or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell membrane damage.
-
Calculate the percentage of neuroprotection conferred by this compound by comparing the viability of cells treated with the stressor alone to those pre-treated with this compound.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its in vitro evaluation.
References
- 1. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation in vitro of NF-kappa B by phosphorylation of its inhibitor I kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
Dimephosphon Dosage Calculations for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimephosphon (dimethyl 2-(dimethoxyphosphoryl)oxyethylphosphonate) is an organophosphorus compound that has demonstrated a range of biological activities, including neuroprotective and anti-inflammatory effects. These properties make it a compound of interest for preclinical research in various disease models. Accurate dosage calculation is paramount for obtaining reliable and reproducible results in such studies. This document provides detailed application notes and protocols for the preclinical use of this compound, with a focus on dosage calculations for neuroprotection and anti-inflammation studies.
Data Presentation
Toxicity Data
Accurate LD50 values are critical for determining the therapeutic index and for selecting safe starting doses in preclinical studies. The following table summarizes the available acute toxicity data for this compound.
| Species | Administration Route | LD50 (mg/kg) |
| Rat | Oral | >500 - <2000[1] |
Note: The provided LD50 for rats is for a formulation containing dimethenamid-P and is not specific to this compound alone. Researchers should conduct their own dose-ranging studies to determine the specific LD50 for their experimental conditions.
Efficacy Data
The effective dose of this compound can vary significantly depending on the animal model, the disease state, and the route of administration. The following table provides a known effective dose from a preclinical study.
| Animal Model | Indication | Administration Route | Effective Dose |
| Dog | Spinal Cord Injury | Intravenous | 18.75 mg/kg |
Experimental Protocols
Neuroprotection Studies: Spinal Cord Injury (SCI) Model in Rats
This protocol describes the induction of a contusion injury to the spinal cord in rats, followed by the administration of this compound to assess its neuroprotective effects.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments for laminectomy
-
Spinal cord impactor device
-
Suturing material
-
Warming pad
Protocol:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals overnight with free access to water before surgery.
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent. Maintain the animal's body temperature at 37°C using a warming pad throughout the surgical procedure.
-
Surgical Procedure (Laminectomy):
-
Shave and disinfect the surgical area over the thoracic spine.
-
Make a midline incision to expose the vertebral column at the T9-T10 level.
-
Carefully perform a laminectomy at the T10 vertebra to expose the spinal cord.
-
-
Spinal Cord Injury Induction:
-
Position the rat in the stereotaxic frame of the impactor device.
-
Induce a moderate contusion injury using the impactor device with a predetermined force (e.g., 10 g rod dropped from a height of 25 mm).
-
-
This compound Administration:
-
Immediately following the injury, administer this compound or vehicle control. The route of administration can be intravenous, intraperitoneal, or oral, depending on the study design. For intravenous administration, a dose of 18.75 mg/kg can be used as a starting point, based on studies in dogs.
-
-
Post-operative Care:
-
Suture the muscle layers and skin.
-
Administer post-operative analgesics as required.
-
House the animals individually in cages with soft bedding and easy access to food and water.
-
Manually express the bladders twice daily until bladder function returns.
-
-
Outcome Assessment:
-
Assess locomotor function at regular intervals using a standardized scoring system (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale).
-
Perform histological analysis of the spinal cord tissue at the end of the study to evaluate the extent of tissue damage and neuronal survival.
-
Experimental Workflow for Spinal Cord Injury Study
Caption: Workflow for a preclinical study of this compound in a rat model of spinal cord injury.
Anti-inflammatory Studies: Carrageenan-Induced Paw Edema Model in Rats
This protocol describes the induction of acute inflammation in the rat paw using carrageenan and the evaluation of the anti-inflammatory effects of this compound.
Materials:
-
Male Wistar rats (150-200g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Sterile saline solution (0.9% NaCl)
-
Plethysmometer
-
Oral gavage needles
Protocol:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals for 18-24 hours with free access to water before the experiment.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
This compound Administration:
-
Administer this compound or vehicle control orally via gavage. A dose range should be determined based on preliminary dose-finding studies.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
-
Paw Volume Measurement:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for the this compound-treated groups compared to the control group.
-
Experimental Workflow for Carrageenan-Induced Paw Edema Study
Caption: Workflow for evaluating the anti-inflammatory effect of this compound in a carrageenan-induced paw edema model.
Signaling Pathways
This compound, as an organophosphorus compound, may exert its effects through various signaling pathways. While the precise mechanisms are still under investigation, potential pathways involved in its neuroprotective and anti-inflammatory actions include the modulation of MAPK and NF-κB signaling cascades.
Proposed Signaling Pathway for this compound's Action
Caption: Proposed signaling pathways potentially modulated by this compound, leading to its neuroprotective and anti-inflammatory effects.
Conclusion
These application notes and protocols provide a framework for conducting preclinical research with this compound. It is crucial to note that the provided dosage information is limited, and researchers should perform their own dose-response studies to determine the optimal and safe dosage for their specific experimental models and conditions. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to establish its efficacy and safety in various preclinical settings.
References
Application Notes and Protocols: Establishing a Glucocorticoid-Induced Osteoporosis Model in Rats for the Evaluation of Dimephosphon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoid-induced osteoporosis (GIO) is a significant secondary cause of bone loss, characterized by a decrease in bone mass and a deterioration of bone microarchitecture, leading to an increased risk of fracture. Animal models are crucial for understanding the pathophysiology of GIO and for evaluating the efficacy of potential therapeutic agents. This document provides a detailed protocol for establishing a GIO model in rats using prednisolone and for the subsequent administration of Dimephosphon to assess its potential bone-protective effects.
This compound, an organophosphorus compound, has been investigated for its effects on bone metabolism. Studies suggest that this compound may normalize key biochemical markers and bone density parameters in the context of steroid-induced osteoporosis.[1][2][3][4] This protocol outlines the necessary steps to replicate these findings and to further investigate the mechanisms of action of this compound in a preclinical setting.
Experimental Protocols
Animal Model and Husbandry
-
Species and Strain: Male Wistar rats are a commonly used and appropriate model.
-
Age: Young adult rats (e.g., 2 months old) are suitable for this model.
-
Housing: House animals in standard laboratory conditions with a 12-hour light/dark cycle and controlled temperature and humidity. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.
Induction of Osteoporosis with Prednisolone
This protocol describes the induction of osteoporosis using prednisolone, a glucocorticoid.
-
Materials:
-
Prednisolone powder
-
Vehicle for administration (e.g., sterile water or saline)
-
-
Procedure:
-
Prepare a fresh solution of prednisolone at the desired concentration.
-
Administer prednisolone to the rats at a daily dose of 50 mg/kg body weight.[2][3][4]
-
The administration should be performed via oral gavage or another appropriate route.
-
Continue the administration for a period of 14 days to induce a state of osteoporosis.[2][3][4]
-
Treatment with this compound
This section details the administration of this compound to the established GIO rat model.
-
Materials:
-
This compound
-
Vehicle for administration (e.g., sterile water or saline)
-
-
Experimental Groups:
-
Control Group: Rats receiving vehicle only.
-
Prednisolone Group: Rats receiving prednisolone (50 mg/kg/day) to induce osteoporosis.
-
This compound Treatment Group: Rats receiving prednisolone (50 mg/kg/day) and this compound.
-
-
Procedure:
-
Prepare a fresh solution of this compound.
-
Administer this compound to the treatment group at a specified dose. While the provided search results do not specify a dose for this compound in this direct context, a previously studied dose in a similar context was 208 mg/kg.[3]
-
The administration of this compound can be concurrent with the prednisolone treatment.
-
The duration of the treatment should be for the 14-day period of prednisolone administration.
-
Assessment of Osteoporosis and Treatment Efficacy
A comprehensive evaluation of the GIO model and the effects of this compound should include biochemical, densitometric, and histological analyses.
-
Sample Collection: Collect urine and blood samples at baseline and at the end of the study.
-
Markers of Bone Resorption:
-
Markers of Bone Formation:
-
Mineral Homeostasis Markers:
-
Technique: Dual-energy X-ray absorptiometry (DXA) is the gold standard for measuring BMD in preclinical models.
-
Procedure:
-
Anesthetize the rats.
-
Perform DXA scans of the femur and/or lumbar spine at the beginning and end of the experiment.
-
Analyze the scans to determine BMD (g/cm²).
-
-
Sample Preparation:
-
Euthanize the rats at the end of the study.
-
Dissect the femurs or vertebrae and fix them in an appropriate fixative (e.g., 10% neutral buffered formalin).
-
Embed the bones in plastic (e.g., methyl methacrylate) without decalcification.
-
Cut thin sections using a microtome.
-
Stain the sections with appropriate histological stains (e.g., Von Kossa, Goldner's trichrome).
-
-
Analysis:
-
Use a microscope with an image analysis system to quantify various static and dynamic parameters of bone structure and turnover.
-
Structural Parameters: Trabecular bone volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
Cellular Parameters: Osteoblast surface (Ob.S/BS) and osteoclast surface (Oc.S/BS).
-
Data Presentation
The following tables summarize the expected outcomes based on the literature.
Table 1: Expected Changes in Biochemical Markers of Bone Turnover
| Marker | Prednisolone Group (vs. Control) | This compound Treatment Group (vs. Prednisolone) | Reference |
| Urinary Hydroxyproline | ↑ | ↓ | [2][3] |
| Urinary Calcium | ↑ | ↓ | [2][3][4] |
| Urinary Inorganic Phosphate | ↑ | ↓ | [2][3][4] |
| Serum Calcium | No significant change or ↓ | Normalized | [2][3] |
Table 2: Expected Changes in Bone Mineral Density and Histomorphometric Parameters
| Parameter | Prednisolone Group (vs. Control) | This compound Treatment Group (vs. Prednisolone) | Reference |
| Bone Mineral Density (BMD) | ↓ | ↑ (Normalized) | [1] |
| Trabecular Bone Volume (BV/TV) | ↓ | ↑ (Normalized) | [1] |
| Total Bone Cell Count | ↓ | ↑ (Normalized) | [1] |
| Bone Calcium Content | ↓ | ↑ (Normalized) | [1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the GIO rat model.
Putative Signaling Pathways in Glucocorticoid-Induced Osteoporosis
Caption: Glucocorticoid effects on bone cells.
Potential Mechanism of this compound Action
Caption: Hypothesized mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. [Comparative study of this compound and xidiphone efficacy in steroid-induced osteoporosis in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Time-related increase of biochemical markers of bone turnover in androgen-deficient male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Parenteral Administration of Dimephosphon in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimephosphon (dimethyl-2,2-dimethyl-4-oxo-1,4,2-dioxaphosphorinan-5-yl)methylphosphonate) is an organophosphorus compound with a range of biological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects. Its potential therapeutic applications are being explored in various experimental models of disease. This document provides detailed application notes and protocols for the parenteral administration of this compound in experimental research settings, with a focus on rodent models.
Data Presentation
Table 1: General Guidelines for Parenteral Administration in Rodents
| Parameter | Mouse | Rat |
| Intravenous (IV) Injection Volume | 0.2 mL (max) | 0.5 mL (max) |
| Intraperitoneal (IP) Injection Volume | 0.5 - 1.0 mL | 2.0 - 5.0 mL |
| Subcutaneous (SC) Injection Volume | 0.5 - 1.0 mL | 1.0 - 2.0 mL |
| Recommended Needle Gauge (IV) | 27-30 G | 25-27 G |
| Recommended Needle Gauge (IP/SC) | 25-27 G | 23-25 G |
Table 2: Estimated Parenteral Dosages of this compound in Experimental Models
Note: The following dosages are estimations based on available clinical data and common practices in preclinical research. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental model.
| Experimental Model | Species | Route of Administration | Estimated Dosage Range | Rationale/Reference |
| Acute Ischemic Stroke | Rat | Intravenous (IV) | 20-50 mg/kg | Extrapolated from human clinical trials (NCT07167550) using allometric scaling.[1][2] |
| Neuroinflammation (General) | Mouse/Rat | Intraperitoneal (IP) | 25-100 mg/kg | Based on general anti-inflammatory properties and typical dose ranges for organophosphorus compounds in rodent inflammation models. |
| Traumatic Brain Injury | Rat | Intravenous (IV) | 20-50 mg/kg | Similar to ischemic stroke, targeting neuroprotective effects. |
| Autoimmune Disease (e.g., EAE) | Mouse | Intraperitoneal (IP) or Subcutaneous (SC) | 25-75 mg/kg | Based on immunomodulatory effects and dosages of similar compounds in EAE models. |
Experimental Protocols
Protocol 1: Intravenous (IV) Administration of this compound in a Rat Model of Acute Ischemic Stroke
Objective: To evaluate the neuroprotective effects of this compound following focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound solution (sterile, for injection)
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for Middle Cerebral Artery Occlusion (MCAO)
-
27 G needle and 1 mL syringe
Procedure:
-
Animal Preparation: Anesthetize the rat using isoflurane. Maintain body temperature at 37°C throughout the procedure.
-
Induction of Ischemic Stroke: Induce focal cerebral ischemia using the MCAO model as previously described in the literature.
-
This compound Preparation: Prepare the this compound solution for injection by diluting it in sterile 0.9% saline to the desired concentration (e.g., to deliver 30 mg/kg in a volume of 0.5 mL).
-
Intravenous Injection: At the desired time point post-MCAO (e.g., 1 hour), administer the prepared this compound solution via the tail vein. Slowly inject the solution over 1-2 minutes.
-
Post-operative Care: Allow the animal to recover from anesthesia in a warm, clean cage. Monitor for any adverse effects.
-
Outcome Assessment: At predetermined time points (e.g., 24, 48, 72 hours), assess neurological deficits, infarct volume (using TTC staining), and relevant molecular markers.
Experimental Workflow for Ischemic Stroke Model
Protocol 2: Intraperitoneal (IP) Administration of this compound in a Mouse Model of Peritonitis
Objective: To assess the anti-inflammatory effects of this compound in an acute inflammation model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound solution (sterile, for injection)
-
Sterile 0.9% saline
-
Thioglycollate broth (3% w/v, sterile)
-
25 G needle and 1 mL syringe
Procedure:
-
This compound Administration: Administer the desired dose of this compound (e.g., 50 mg/kg) or vehicle (saline) via intraperitoneal injection.
-
Induction of Peritonitis: One hour after this compound administration, induce peritonitis by intraperitoneal injection of 1 mL of 3% sterile thioglycollate broth.
-
Sample Collection: At a specified time point (e.g., 4 hours) after thioglycollate injection, euthanize the mice.
-
Peritoneal Lavage: Collect peritoneal exudate cells by washing the peritoneal cavity with 5 mL of ice-cold PBS.
-
Cell Analysis: Determine the total number of leukocytes in the peritoneal lavage fluid. Perform differential cell counts to quantify neutrophils.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the peritoneal lavage fluid using ELISA or other appropriate methods.
Experimental Workflow for Peritonitis Model
Signaling Pathways
Hypothesized Anti-Inflammatory Mechanism of this compound via NF-κB Pathway Inhibition
This compound's anti-inflammatory effects may be mediated through the inhibition of the NF-κB signaling pathway. In inflammatory conditions, stimuli such as TNF-α and IL-1β activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound may interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and reducing the expression of inflammatory mediators.
Hypothesized Antioxidant Mechanism of this compound via Nrf2 Pathway Activation
This compound may exert antioxidant effects by activating the Nrf2 signaling pathway. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This compound might promote the dissociation of Nrf2 from Keap1, thereby enhancing the expression of antioxidant enzymes and protecting cells from oxidative damage.[3]
References
Troubleshooting & Optimization
Dimephosphon solubility and optimal solvent for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Dimephosphon and best practices for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
Q2: I am observing precipitation when diluting my this compound stock solution in my aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for compounds with limited water solubility. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the solvent concentration: You can try slightly increasing the final DMSO concentration, but be mindful of the potential for solvent toxicity to your cells. Always run a vehicle control with the same final DMSO concentration to assess its effect.
-
Use a different solvent: While DMSO is common, ethanol can also be used.[2] However, ethanol can also be toxic to cells at higher concentrations.
-
Sonication: Gentle sonication of the solution after dilution can sometimes help to redissolve small amounts of precipitate.
-
Warm the buffer: Gently warming the aqueous buffer before adding the this compound stock solution may improve solubility.
Q3: What is the known mechanism of action of this compound?
This compound exhibits both anti-inflammatory and antioxidant properties.[3][4] Its mechanism of action is believed to involve:
-
Anti-inflammatory effects: It has been shown to have antihistamine and antiserotonin activity.[5]
-
Antioxidant effects: this compound can increase the levels of total mercapto groups and glutathione in the blood, while reducing the concentration of lipid peroxidation products.[3]
-
Lymphatic system modulation: It can directly affect the lymph system by increasing the number of functioning lymph capillaries and stimulating lymph circulation.[6]
Solubility Data
While specific quantitative solubility values for this compound are not consistently reported, the following table summarizes the general solubility characteristics of related organophosphorus compounds.
| Solvent | Solubility Profile | Recommendations for Experiments |
| Water | Mono- and di-esters of organophosphates are generally water-soluble, while tri-esters tend to be more hydrophobic.[7] The solubility of this compound in water is not definitively established. | For initial experiments, assume limited aqueous solubility. Prepare a concentrated stock in an organic solvent. |
| DMSO | DMSO is a polar aprotic solvent known for its ability to dissolve a wide range of polar and nonpolar compounds. It is a common choice for preparing stock solutions of compounds for biological assays. | Recommended for preparing high-concentration stock solutions. Ensure the final concentration in cell culture is low (<0.5%) to avoid toxicity.[1] |
| Ethanol | Many organic compounds are soluble in ethanol.[2] It can be used as an alternative to DMSO. | Can be used to prepare stock solutions. Similar to DMSO, the final concentration in cell culture should be kept low to minimize cytotoxic effects. |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
This protocol provides a general guideline for preparing a this compound stock solution for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Determine the desired stock concentration: A common stock concentration is 10 mM. To calculate the required mass of this compound, use the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) (Molecular Weight of this compound: 208.19 g/mol )
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the tube to achieve the desired stock concentration.
-
Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of potential compound degradation at higher temperatures.
-
Sterilization: The DMSO stock solution is typically considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks as it can be viscous.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Workflow for In Vitro Treatment
Signaling Pathways
Putative Anti-Inflammatory and Antioxidant Signaling of this compound
The following diagram illustrates the potential signaling pathways involved in the anti-inflammatory and antioxidant effects of this compound, based on current literature. As an organophosphorus compound, it may influence the MAPK signaling pathway, although direct evidence for this compound is limited.
References
- 1. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. [The mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Dimephosphone shows anti-inflammatory and anti-oxidative activity on chronic autoimmune inflammation model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of this compound on the inflammatory reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lymphotropic effect of this compound, mexidol, and ketorolac is realized via activation of the lymphangion and stimulation of lymph formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organophosphate - Wikipedia [en.wikipedia.org]
Dimephosphon Technical Support Center: Stability, Storage, and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive information on the long-term stability and storage of Dimephosphon, alongside troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a dry, dark environment at -20°C. Following these conditions helps to preserve the integrity of the compound for extended periods.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions of this compound in a suitable solvent and store them in aliquots to minimize freeze-thaw cycles. For short-term storage (days to weeks), solutions can be kept at 0-4°C. For long-term storage (months), it is advisable to store them at -20°C.
Q3: What is the expected shelf life of this compound?
A3: When stored under the recommended conditions, this compound is expected to have a shelf life of over two years.
Q4: Are there any known incompatibilities of this compound with common labware?
A4: While specific incompatibilities are not widely reported, it is good laboratory practice to use high-quality, inert materials for storage and handling to prevent any potential interactions.
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both the solid compound and stock solutions have been stored according to the recommended guidelines (see FAQs).
-
Prepare Fresh Solutions: If there is any doubt about the stability of existing stock solutions, prepare fresh solutions from the solid compound.
-
Perform Quality Control: If feasible, verify the concentration and purity of your stock solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Issue 2: Poor Solubility in Aqueous Media
Possible Cause: this compound, like many organic compounds, may have limited solubility in aqueous buffers, which can be further influenced by pH and temperature.
Troubleshooting Steps:
-
Solvent Selection: While this compound is generally soluble in water, for certain applications, using a small amount of a co-solvent like DMSO or ethanol prior to dilution in aqueous media might be necessary. Always check the compatibility of the co-solvent with your experimental system.
-
pH Adjustment: The solubility of organophosphorus compounds can be pH-dependent. Assess the pH of your media and adjust if necessary, keeping in mind the stability profile of this compound.
-
Sonication: Gentle sonication can aid in the dissolution of the compound. However, avoid excessive heating during this process.
Issue 3: Potential for Hydrolysis in Solution
Possible Cause: Organophosphorus compounds can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.
Troubleshooting Steps:
-
pH Control: Maintain the pH of your experimental solutions within a stable range. The optimal pH for stability is generally near neutral, but this should be determined empirically for your specific assay conditions.
-
Temperature Management: Avoid exposing this compound solutions to high temperatures for extended periods. Prepare solutions fresh and keep them on ice when not in use for short-term experiments.
-
Use of Buffers: Employ appropriate buffer systems to maintain a constant pH throughout your experiment.
Stability Data
| Stress Condition | Parameter | Expected Outcome for this compound | General Recommendations |
| Hydrolysis | pH | Susceptible to degradation at acidic and alkaline pH. | Maintain solutions at or near neutral pH. Use buffered solutions. |
| Temperature | Degradation rate increases with temperature. | Store solutions at recommended low temperatures. Avoid prolonged heating. | |
| Oxidation | Oxidizing Agents (e.g., H₂O₂) | Potential for degradation. | Avoid exposure to strong oxidizing agents. Use freshly prepared solutions. |
| Photolysis | Light Exposure | Potential for degradation upon exposure to UV or high-intensity light. | Store solid compound and solutions in the dark or in amber vials. |
| Thermal | High Temperature | Susceptible to thermal decomposition. | Adhere to recommended storage temperatures. Avoid autoclaving solutions. |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Solutions for In Vitro Assays
-
Weighing: Accurately weigh the required amount of solid this compound in a sterile microfuge tube.
-
Initial Dissolution: If using a co-solvent, dissolve the this compound in a small volume of sterile DMSO or ethanol. Vortex briefly to ensure complete dissolution.
-
Aqueous Dilution: Add the appropriate volume of pre-warmed (if required by the assay) sterile aqueous buffer or cell culture medium to the dissolved this compound. Mix thoroughly by gentle inversion or pipetting.
-
Final Concentration: Ensure the final concentration of any co-solvent is minimal and does not affect the experimental outcome. A final concentration of DMSO below 0.5% is generally well-tolerated in most cell-based assays.
-
Usage: Use the freshly prepared solution immediately for your experiment.
Protocol 2: Outline for a Stability-Indicating HPLC Method Development
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Specific parameters will need to be optimized for your instrumentation and specific degradation products.
-
Column Selection: A C18 reversed-phase column is a common starting point for the analysis of organophosphorus compounds.
-
Mobile Phase Selection:
-
Aqueous Phase (A): Buffered water (e.g., phosphate or acetate buffer) at a controlled pH.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase to elute the parent compound and any potential degradation products.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products show absorbance. A photodiode array (PDA) detector is useful for identifying the optimal wavelength and assessing peak purity.
-
Forced Degradation Sample Preparation:
-
Acidic Hydrolysis: Incubate this compound solution in an acidic medium (e.g., 0.1 M HCl) at an elevated temperature.
-
Basic Hydrolysis: Incubate this compound solution in a basic medium (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat this compound solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Photolytic Degradation: Expose this compound solution to a controlled light source (e.g., UV lamp).
-
Thermal Degradation: Heat a solid or solution sample of this compound at a high temperature.
-
-
Method Validation: Once optimal separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Logical Workflow for Troubleshooting Experimental Inconsistency
Caption: A flowchart for troubleshooting inconsistent experimental results with this compound.
Potential Signaling Pathways of this compound's Action
This compound is suggested to exert its anti-inflammatory and antioxidant effects through modulation of key signaling pathways.
Anti-Inflammatory Action:
Caption: this compound's potential inhibition of the NF-κB pathway to reduce inflammation.
Antioxidant Action:
Caption: this compound's potential activation of the Nrf2 pathway to enhance antioxidant defense.
Technical Support Center: Dimephosphon Off-Target Effects in Research
Welcome to the technical support center for researchers using Dimephosphon. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential off-target effects and unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My cell viability results are inconsistent when using this compound. Could it be interfering with the assay itself?
A1: Yes, it is possible that this compound, like other chemical compounds, could interfere with common cell viability assays. Assays that rely on cellular metabolism, such as those using tetrazolium salts like MTT, XTT, or WST, can be affected by compounds that alter cellular redox states or mitochondrial function. Organophosphorus compounds have been shown to induce oxidative stress, which could potentially lead to an over- or underestimation of cell viability. It is recommended to validate your findings with a non-metabolic assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).[1]
Q2: I am observing unexpected changes in gene expression in my reporter assay after treatment with this compound. Is this a known off-target effect?
A2: While specific studies on this compound's interference with luciferase reporter assays are limited, it is a known phenomenon for small molecules to inhibit or stabilize luciferase enzymes, leading to false-positive or false-negative results.[2][3][4][5] This interference can be independent of the promoter activity you are studying. To investigate this, you can perform a counterscreen by testing this compound directly against the luciferase enzyme in a cell-free system.[2]
Q3: I'm seeing changes in cellular signaling pathways that are not a part of my primary research focus. What are the known off-target signaling effects of this compound?
A3: this compound is an organophosphorus compound, and this class of molecules is known to have effects on various signaling pathways. The most documented potential off-target effects include:
-
MAPK Signaling: Organophosphorus compounds can activate MAP kinase pathways, including ERK, JNK, and p38.[6] This can lead to a variety of cellular responses, including apoptosis and inflammation.
-
Calcium Signaling: There is evidence that this compound can modulate intracellular calcium levels. This may occur through interaction with receptors or ion channels on the cell surface or by affecting intracellular calcium stores.
-
Acetylcholine Receptor Signaling: Some research suggests that this compound may interact with nicotinic and muscarinic acetylcholine receptors, potentially acting as an antagonist.[7][8]
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity or Altered Cell Proliferation
| Symptom | Possible Cause | Troubleshooting Steps |
| Discrepancy between MTT/XTT and other viability assays. | This compound may be interfering with the metabolic-based assay. | 1. Validate with an alternative assay: Use a non-metabolic method like Trypan Blue exclusion or an LDH release assay to confirm cytotoxicity. 2. Perform an interference control: Incubate this compound with the assay reagents in a cell-free system to check for direct chemical interference. |
| Increased cell death at concentrations expected to be non-toxic. | This compound may be activating pro-apoptotic pathways as an off-target effect. | 1. Assess MAPK pathway activation: Perform a Western blot to check for phosphorylation of key MAPK proteins like ERK, JNK, and p38. 2. Measure caspase activity: Use a caspase activity assay to determine if apoptotic pathways are being initiated. |
Problem 2: Anomalous Results in Intracellular Signaling Studies
| Symptom | Possible Cause | Troubleshooting Steps |
| Unexplained changes in phosphorylation of signaling proteins. | This compound may be modulating kinase or phosphatase activity through off-target interactions. | 1. Profile MAPK activation: Use Western blotting to analyze the phosphorylation status of ERK, JNK, and p38 kinases. 2. Broad Kinase Inhibitor Panel: If the effect is significant and unexplained, consider screening this compound against a panel of kinases to identify potential off-target interactions. |
| Fluctuations in intracellular calcium levels unrelated to your experimental stimulus. | This compound may be directly or indirectly affecting calcium channels or intracellular calcium stores. | 1. Perform a calcium mobilization assay: Use a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to monitor intracellular calcium changes in response to this compound alone. 2. Investigate receptor involvement: If you suspect interaction with acetylcholine receptors, pre-treat cells with known nicotinic or muscarinic antagonists before adding this compound to see if the calcium response is blocked. |
Quantitative Data on Potential Off-Target Interactions
Currently, specific binding affinities and inhibitory concentrations (IC50) of this compound for many potential off-targets are not well-documented in publicly available literature. The following table summarizes the known or suspected interactions and provides a framework for the types of quantitative data researchers should aim to generate.
| Potential Off-Target | Interaction Type | Reported IC50/Ki/Kd | Citation |
| Acetylcholinesterase | Inhibition | Data not available | |
| Nicotinic Acetylcholine Receptors | Antagonism (suspected) | Data not available | |
| Muscarinic Acetylcholine Receptors | Binding (suspected) | Data not available | [7][8] |
| MAPK Pathway (ERK, JNK, p38) | Activation (as a class of compounds) | Data not available | [6] |
Key Experimental Protocols
Protocol 1: Assessing this compound's Effect on MAPK Pathway Activation via Western Blot
Objective: To determine if this compound induces the phosphorylation of ERK, JNK, and p38 MAP kinases.
Methodology:
-
Cell Culture and Treatment: Plate your cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for different time points (e.g., 15 min, 30 min, 1 hr, 6 hr). Include a vehicle control (the solvent used to dissolve this compound) and a positive control known to activate the MAPK pathway (e.g., anisomycin for JNK/p38, PMA for ERK).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of ERK (p-ERK), JNK (p-JNK), and p38 (p-p38).
-
Also, probe separate blots (or strip and re-probe) with antibodies for total ERK, JNK, and p38 to normalize for protein loading. An antibody for a housekeeping protein like GAPDH or β-actin should also be used as a loading control.
-
-
Detection: Wash the membranes and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein for each MAPK.
Protocol 2: Measuring Intracellular Calcium Mobilization using Fura-2 AM
Objective: To determine if this compound causes a change in intracellular calcium concentration.
Methodology:
-
Cell Preparation: Seed cells onto glass-bottom dishes or 96-well black-walled, clear-bottom plates suitable for fluorescence microscopy/plate reading. Allow cells to adhere and grow to the desired confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., HBSS) at a final concentration of 2-5 µM. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.
-
Remove the culture medium, wash the cells with buffer, and incubate them with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
After loading, wash the cells with buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes at room temperature.[2][4][9][10]
-
-
Calcium Imaging:
-
Place the cells on a fluorescence microscope or plate reader equipped for ratiometric imaging.
-
Alternately excite the cells at 340 nm and 380 nm and measure the emission at ~510 nm.[9]
-
Establish a stable baseline fluorescence ratio for a few minutes.
-
Add this compound at the desired concentration and continue to record the fluorescence ratio to observe any changes in intracellular calcium.
-
Include a positive control, such as ATP or ionomycin, to confirm that the cells are responsive.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. Plot this ratio over time to visualize the calcium transient induced by this compound.
Visualizing Potential Off-Target Pathways
The following diagrams illustrate the potential signaling pathways that may be affected by this compound as off-target effects.
Caption: Potential off-target activation of MAPK signaling by this compound.
Caption: Hypothetical modulation of intracellular calcium by this compound.
Caption: Troubleshooting workflow for potential assay interference.
References
- 1. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate-Dependent Control of ERK Phosphorylation Can Lead to Oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Altered muscarinic acetylcholine receptor subtype binding in neonatal rat brain following exposure to chlorpyrifos or methyl parathion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Downregulation of nicotinic and muscarinic receptor function in rats after subchronic exposure to diazinon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 10. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Optimizing Dimephosphon Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing Dimephosphon concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is an organophosphorus compound recognized for its anti-inflammatory and immunomodulatory properties. Its mechanism of action is thought to involve the modulation of immune cell activity and the inhibition of pro-inflammatory mediators. Some studies suggest it may also influence phosphonate-related metabolic pathways, glutathione levels, and lipid peroxidation.
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A2: As there is limited specific data on this compound's cytotoxic concentrations in various cell lines, a broad dose-response experiment is recommended as a starting point. A typical approach is to use a wide range of concentrations with logarithmic or semi-logarithmic dilutions. Based on general practices for novel compounds, a starting range of 0.1 µM to 1000 µM is advisable to determine the effective concentration range for your specific cell line.
Q3: Which cell viability assays are suitable for use with this compound?
A3: Standard colorimetric and fluorometric cell viability assays are appropriate for assessing the effects of this compound. These include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial metabolic activity.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT but produces a soluble formazan product.
-
Resazurin (AlamarBlue) Assay: A fluorometric assay that measures cellular metabolic activity.
-
Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.
The choice of assay may depend on the specific cell line, experimental goals, and available equipment.
Q4: How can I prepare a stock solution of this compound?
A4: The solubility of this compound should be determined from the manufacturer's datasheet. If it is soluble in an organic solvent like DMSO, prepare a high-concentration stock solution (e.g., 10 mM to 100 mM). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.5% for DMSO).
Troubleshooting Guides
Problem 1: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Uneven cell seeding | Ensure a homogeneous single-cell suspension before and during plating. Mix the cell suspension gently between pipetting. |
| Edge effects | To minimize evaporation from the outer wells of a 96-well plate, fill the peripheral wells with sterile PBS or culture medium without cells. |
| Pipetting errors | Use calibrated pipettes and consider using a multi-channel pipette for adding reagents to reduce variability in timing and volume. |
| Cell clumping | Ensure complete dissociation of cells into a single-cell suspension during trypsinization. |
Problem 2: No significant effect of this compound on cell viability.
| Possible Cause | Recommended Solution |
| Concentration range is too low | Perform a wider dose-response experiment with concentrations up to the millimolar range. |
| Short incubation time | Increase the incubation time with this compound (e.g., 24h, 48h, 72h) to observe potential time-dependent effects. |
| Compound instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| Cell line resistance | The chosen cell line may be inherently resistant to this compound. Consider testing on a different cell line. |
Problem 3: High background or low signal in the viability assay.
| Possible Cause | Recommended Solution |
| Suboptimal cell number | Optimize the initial cell seeding density. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and cell death unrelated to the compound. |
| Contamination | Regularly check for microbial contamination in cell cultures. |
| Incorrect wavelength reading | Ensure the microplate reader is set to the correct wavelength for the specific assay being used (e.g., ~570 nm for MTT). |
| Incomplete formazan solubilization (MTT assay) | Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
-
Prepare Cell Suspension: Harvest and count cells to prepare a single-cell suspension.
-
Serial Dilution: Prepare a series of cell dilutions in complete culture medium (e.g., from 1,000 to 50,000 cells per 100 µL).
-
Plate Cells: Seed 100 µL of each cell dilution into multiple wells of a 96-well plate.
-
Incubate: Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).
-
Perform Viability Assay: At the end of the incubation period, perform your chosen cell viability assay (e.g., MTT).
-
Analyze Data: Plot the absorbance/fluorescence values against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, where the signal is proportional to the cell number.
Protocol 2: Dose-Response Experiment with this compound using MTT Assay
-
Cell Seeding: Seed the optimized number of cells (determined from Protocol 1) in 100 µL of complete culture medium per well in a 96-well plate. Incubate overnight to allow for cell attachment.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in culture medium from your stock solution. A common starting point is a 10-point two-fold or three-fold serial dilution.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent used for the highest drug concentration) and untreated control wells (medium only).
-
Incubate: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Read Absorbance: Mix gently to dissolve the formazan crystals and read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visualizations
Technical Support Center: Troubleshooting Inconsistent Results in Dimephosphon Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with Dimephosphon.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I seeing variable anti-inflammatory effects of this compound in my cell-based assays?
Inconsistent anti-inflammatory activity can stem from several factors, from solution preparation to the specifics of the assay setup.
-
Potential Causes:
-
This compound Degradation: As an organophosphorus compound, this compound's stability in aqueous solutions can be pH and temperature-dependent.[1] Improper storage or prolonged incubation in certain media conditions could lead to its degradation.
-
Variable Cell Culture Conditions: Differences in cell passage number, confluency, and serum concentration can alter cellular responses to stimuli and drugs.
-
Inconsistent Inflammatory Stimulus: The concentration and preparation of the inflammatory agent (e.g., lipopolysaccharide - LPS) can vary between experiments, leading to different levels of baseline inflammation.
-
Pleiotropic Effects: this compound has multiple reported mechanisms, including immunomodulation and effects on the lymphatic system.[2] Its net effect can be highly dependent on the specific cell type and the pathways activated in your experimental model.
-
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare this compound working solutions fresh for each experiment from a properly stored stock.
-
Standardize Cell Culture: Use cells within a consistent and narrow passage number range. Seed cells at a standardized density and allow them to acclimate before treatment. Ensure serum lots are tested for consistency.
-
Validate Inflammatory Stimulus: Prepare and aliquot the inflammatory stimulus (e.g., LPS) to ensure consistent concentration across experiments. Titrate the stimulus to find a concentration that gives a robust and reproducible inflammatory response.
-
Control for Assay Timing: Optimize and standardize the incubation times for both this compound and the inflammatory stimulus.
-
2. My cell viability assay (e.g., MTT, MTS) shows unexpected cytotoxicity with this compound treatment. What could be the cause?
While this compound is not primarily known for cytotoxicity, high concentrations or specific experimental conditions can lead to reduced cell viability.
-
Potential Causes:
-
High this compound Concentration: The dose-response curve for many compounds can show toxicity at high concentrations. You may be using a concentration that is outside the therapeutic window for your specific cell line.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, concentrations of the solvent itself above 0.5% can be toxic to some cell lines.[3]
-
Interaction with Assay Reagents: Some compounds can interfere with the chemistry of viability assays. For example, a compound with reducing properties could potentially interact with tetrazolium salts like MTT or MTS.
-
pH Shift in Media: The addition of a high concentration of a compound, if not properly buffered, could alter the pH of the culture medium, affecting cell health.
-
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the optimal non-toxic concentration for your experiments.
-
Include Solvent Controls: Always include a vehicle control (the solvent used to dissolve this compound, at the same final concentration) in your experiments.
-
Confirm with a Secondary Viability Assay: Use an alternative viability assay that relies on a different principle (e.g., a dye exclusion assay like Trypan Blue or a real-time live/dead cell stain) to confirm the cytotoxic effects.
-
Check Media pH: After adding your highest concentration of this compound, check the pH of the cell culture media to ensure it has not significantly changed.
-
3. I am observing high variability between replicate wells in my ELISA for inflammatory cytokines after this compound treatment. How can I improve consistency?
High variability in ELISA results is a common issue that can often be resolved by refining the experimental technique.
-
Potential Causes:
-
Inconsistent Pipetting: Small errors in pipetting volumes of samples, standards, or reagents can lead to significant differences in the final absorbance readings.
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents, leading to high background and variability.
-
"Edge Effects" in the Plate: Wells on the outer edges of a 96-well plate can be more prone to evaporation, leading to changes in reagent concentrations.
-
Improper Plate Sealing: Inconsistent sealing during incubations can lead to non-uniform evaporation across the plate.
-
-
Troubleshooting Steps:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use consistent, careful pipetting techniques.
-
Standardize Washing Technique: Use an automated plate washer if available. If washing manually, ensure the same number of washes and the same force and volume of wash buffer are used for all wells.
-
Minimize Edge Effects: Avoid using the outermost wells of the plate for samples and standards. If you must use them, fill the surrounding wells with sterile water or PBS to create a humidity chamber.
-
Use High-Quality Plate Sealers: Ensure plates are sealed firmly and consistently during all incubation steps.
-
Data Presentation
Table 1: General Guidelines for this compound Solution Preparation and Storage
| Parameter | Recommendation | Rationale |
| Powder Storage | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Keep dry and protected from light.[4] | To prevent degradation of the solid compound. |
| Stock Solution Solvent | Determine empirically. Start with common solvents like sterile water or DMSO. | Solubility information for this compound is not widely published. Small-scale solubility tests are recommended. |
| Stock Solution Storage | Aliquot and store at -20°C for up to one month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles. | To maintain the stability of the compound in solution and prevent contamination. |
| Working Solution | Prepare fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or vehicle. | To ensure consistent concentration and minimize degradation in the final experimental medium. |
Experimental Protocols
1. Protocol for Cell Viability (MTS Assay) with this compound
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment:
-
Prepare a 2X working solution of this compound in complete culture medium from your stock solution.
-
Perform serial dilutions to create a range of 2X concentrations.
-
Remove 100 µL of medium from the cells and add 100 µL of the 2X this compound working solutions to the appropriate wells.
-
Include wells for "cells only" (no treatment) and "vehicle control" (solvent at the highest concentration used).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "media only" blank from all other values. Express the results as a percentage of the vehicle control.
2. Protocol for Cytokine Quantification (ELISA) after this compound Treatment
This is a general protocol for a sandwich ELISA.
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate (e.g., 24-well) and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Add an inflammatory stimulus (e.g., LPS at 1 µg/mL) and incubate for the desired period (e.g., 24 hours).
-
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cells or debris. Store at -80°C until the assay is performed.
-
ELISA Procedure (as per manufacturer's instructions):
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add standards and samples (diluted as necessary) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate until a color change is observed.
-
Stop Reaction: Add a stop solution.
-
-
Absorbance Reading: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in your samples.
Visualizations
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: General experimental workflow for in vitro this compound testing.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lymphotropic effect of this compound, mexidol, and ketorolac is realized via activation of the lymphangion and stimulation of lymph formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medkoo.com [medkoo.com]
Technical Support Center: Dimephosphon Purity and Experimental Guidance
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Dimephosphon. Ensuring the purity and stability of this compound is critical for obtaining reliable and reproducible experimental outcomes. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity standard for research-grade this compound?
A1: For reliable and reproducible research outcomes, it is recommended to use this compound with a purity of ≥98%.[1] Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data. The CoA should detail the analytical methods used for purity assessment, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, and list any identified impurities.[2][3][4]
Q2: How should I properly store this compound powder and its stock solutions to prevent degradation?
A2: this compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1] Stock solutions should also be stored at -20°C for long-term use.[1] Avoid repeated freeze-thaw cycles to maintain the stability of the compound.
Q3: What are the potential degradation products of this compound in aqueous solutions?
A3: While specific degradation pathways for this compound are not extensively documented, studies on similar organophosphorus compounds, such as dimethyl hydrogen phosphite (DMHP), in aqueous solutions have identified degradation products including methanol, monomethyl hydrogen phosphite, and orthophosphorous acid.[5] The degradation of organophosphorus pesticides in aqueous solutions can be influenced by factors like pH, temperature, and exposure to light, leading to hydrolysis, oxidation, and other reactions.[6]
Q4: How can impurities in my this compound sample affect my experimental results?
A4: Impurities can have significant and often unpredictable effects on experimental outcomes. They can introduce biological activity that is independent of this compound, leading to misleading results. For instance, impurities might exhibit cytotoxicity, activate off-target signaling pathways, or interfere with assay reagents.[4] Therefore, using a highly purified compound and understanding its impurity profile is crucial for data integrity.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Compound Solubility and Precipitation in Aqueous Buffers
-
Problem: this compound fails to dissolve completely or precipitates out of solution during the experiment.
-
Possible Causes & Solutions:
-
Incorrect Solvent: While this compound's solubility should be determined for your specific buffer, initial stock solutions are often prepared in organic solvents like DMSO. Ensure the final concentration of the organic solvent in your aqueous experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.
-
pH of the Buffer: The solubility of organophosphorus compounds can be pH-dependent.[5][7] If you are experiencing solubility issues, consider adjusting the pH of your buffer.
-
Supersaturation: You may be trying to dissolve the compound above its solubility limit in a particular buffer. Determine the equilibrium solubility to avoid preparing supersaturated and unstable solutions.[8]
-
Temperature: For many compounds, solubility increases with temperature. However, this is not always the case. Assess solubility at different temperatures relevant to your experiment (e.g., 4°C, room temperature, 37°C).[8]
-
Issue 2: Inconsistent or Non-Reproducible Results in Cell-Based Assays
-
Problem: High variability in results between replicate wells or across different experimental days.
-
Possible Causes & Solutions:
-
Compound Instability: this compound may be degrading in the experimental medium over the course of the assay. Prepare fresh dilutions from a frozen stock solution for each experiment.
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number range, and seeded at a uniform density. Over-confluent or sparsely populated cells can respond differently to treatment.
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant variations in the final compound concentration. Use calibrated pipettes and proper techniques.
-
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, fill the peripheral wells with sterile media or PBS without cells.
-
Issue 3: Unexpected Cytotoxicity at Low Concentrations
-
Problem: this compound induces significant cell death at concentrations where a specific biological effect is expected.
-
Possible Causes & Solutions:
-
Impurity Toxicity: A cytotoxic impurity in the this compound sample could be responsible for the observed cell death. Verify the purity of your compound and consider sourcing from a different supplier if necessary.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell line. Run a vehicle-only control to assess the effect of the solvent.
-
Assay Interference: The compound itself might interfere with the chemistry of your viability assay (e.g., reducing the MTT reagent). Confirm the cytotoxic effect using an orthogonal method, such as a membrane integrity assay (e.g., LDH release) or a real-time live-cell imaging assay.
-
Purity and Stability Data
The following table summarizes typical purity specifications for research-grade this compound and stability data for a related organophosphorus compound.
| Parameter | Specification/Data | Analytical Method(s) | Reference |
| This compound Purity | ≥98% | HPLC, NMR | [1] |
| Potential Impurities | Starting materials, by-products, degradation products | HPLC, LC-MS, GC-MS | [2][3][4] |
| Dimethyl Hydrogen Phosphite (DMHP) Stability in 0.1M Phosphate Buffer (pH 7.4, 37°C) | Stable for 3.6 hours, followed by first-order degradation | HPLC, GC | [5] |
| DMHP Degradation Products | Methanol, monomethyl hydrogen phosphite, orthophosphorous acid | HPLC, ¹H-NMR | [5] |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability. It should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9][10][11][12]
-
-
Compound Treatment:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9][12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
Visualizations
Caption: A generalized experimental workflow for a cell viability assay using this compound.
Caption: A logical troubleshooting guide for addressing common experimental issues with this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. DEGRADATION OF DIISOPROPYL METHYLPHOSPHONATE IN AQUEOUS SOLUTIONS BY ULTRASONIC IRRADIATION | CJM.ASM.MD [cjm.ichem.md]
- 6. The degradation of chlorpyrifos and diazinon in aqueous solution by ultrasonic irradiation: effect of parameters and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ijbs.com [ijbs.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Technical Support Center: Managing Potential Toxicity of Dimephosphon Analogs In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimephosphon analogs in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is an organophosphorus compound. Unlike many organophosphates that are known for their acetylcholinesterase inhibition, this compound has been investigated for its therapeutic properties, including anti-inflammatory, immunomodulatory, and anti-acidosis effects. Its mechanism of action is thought to involve the modulation of immune cell activity, inhibition of pro-inflammatory mediators, and effects on metabolic pathways related to phosphonates.[1]
Q2: What are the primary toxicity concerns with organophosphorus compounds in vivo?
The primary mechanism of toxicity for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine.[2][3] Inhibition of AChE leads to an accumulation of acetylcholine in nerve synapses, resulting in a condition known as a cholinergic crisis.[4][5][6] Symptoms of a cholinergic crisis can be remembered by the mnemonic DUMBELS: Defecation/diaphoresis, Urination, Miosis (pupil constriction), Bronchospasm/bronchorrhea, Emesis, Lacrimation (tearing), and Salivation.[7] Severe poisoning can lead to respiratory failure and death.[3][7]
Q3: Are this compound and its analogs as toxic as other organophosphates?
Research suggests that modifications to the this compound structure can significantly reduce its acute toxicity. For instance, replacing the P-O-C (phosphonate) fragments with P-C (phosphine oxide) fragments has been shown to dramatically decrease toxicity in warm-blooded animals. The toxicity of aza analogs of this compound is dependent on the specific chemical nature of the introduced aza fragment. Additionally, some aryl- and acylhydrazone derivatives of this compound have been reported to have low toxicity.
Q4: What are the expected signs of toxicity when working with new this compound analogs?
When working with novel this compound analogs, it is crucial to monitor for a range of potential toxicity signs. These can be categorized as:
-
General Clinical Signs: Changes in behavior (lethargy, hyperactivity), altered gait (ataxia), tremors, convulsions, changes in fur appearance, and altered food and water intake.
-
Cholinergic Signs (if the analog inhibits AChE): Salivation, lacrimation, urination, defecation, gastrointestinal distress, and respiratory difficulties.[5]
-
Organ-Specific Toxicity: Signs related to liver or kidney damage may not be immediately apparent but can be detected through biochemical analysis of blood samples.
Q5: How can I manage an accidental overdose of a this compound analog in an experimental animal?
In the event of a suspected overdose, immediate supportive care is critical. If the compound is known to have acetylcholinesterase inhibitory activity, standard treatments for organophosphate poisoning should be considered. This includes the administration of atropine to counteract the muscarinic effects of acetylcholine accumulation and an oxime, such as pralidoxime (2-PAM), to reactivate the inhibited acetylcholinesterase. It is essential to have an established experimental protocol for managing such events, developed in consultation with a veterinarian and institutional animal care and use committee (IACUC).
Troubleshooting Guides
Issue 1: Unexpected Mortality in Low-Dose Groups
| Potential Cause | Troubleshooting Step |
| Vehicle Toxicity | Run a vehicle-only control group to assess the toxicity of the solvent or carrier used to dissolve the this compound analog. |
| Incorrect Dosing | Double-check all dose calculations, stock solution concentrations, and the calibration of administration equipment (e.g., syringes, gavage needles). |
| Contamination of the Compound | Ensure the purity of the synthesized analog through appropriate analytical methods (e.g., NMR, mass spectrometry, HPLC). Impurities from the synthesis process could be highly toxic. |
| Animal Stress | Evaluate animal handling and housing conditions. Stress can exacerbate the toxic effects of a compound. Ensure proper acclimatization of animals before the study. |
| Hypersensitivity of Animal Strain | Review the literature to determine if the chosen animal strain has known sensitivities to organophosphorus compounds. Consider a pilot study with a different strain. |
Issue 2: High Variability in Experimental Data
| Potential Cause | Troubleshooting Step |
| Inconsistent Compound Administration | Ensure consistent administration technique (e.g., gavage depth, injection site) across all animals. For oral gavage, confirm proper placement to avoid administration into the lungs. |
| Variable Food and Water Intake | Monitor and record food and water consumption for all animals, as this can affect the absorption and metabolism of the test compound. |
| Biological Variability | Increase the number of animals per group to improve statistical power and account for individual differences in response. |
| Assay Performance | Validate all biochemical and analytical assays for reproducibility and accuracy. Include appropriate positive and negative controls for each assay plate. |
Issue 3: No Observable Toxic Effect at High Doses
| Potential Cause | Troubleshooting Step |
| Low Bioavailability of the Analog | If administered orally, the compound may have poor absorption from the gastrointestinal tract. Consider alternative routes of administration (e.g., intraperitoneal, intravenous) in a pilot study to assess systemic toxicity. |
| Rapid Metabolism and Excretion | The compound may be rapidly metabolized to inactive forms and cleared from the body. Conduct pharmacokinetic studies to determine the compound's half-life and peak plasma concentration. |
| Compound Degradation | Verify the stability of the this compound analog in the vehicle and under storage conditions. The compound may degrade before or after administration. |
| Truly Low Toxicity | The analog may genuinely have a low toxicity profile. In this case, the study has successfully established a high maximum tolerated dose (MTD). |
Quantitative Toxicity Data
| Compound | Species | Route | LD50 (mg/kg) | Citation |
| Dimethyl methylphosphonate | Rat | Oral | 8210 | [8][4] |
| Dimethyl methylphosphonate | Mouse | Oral | 6810 | [8] |
Note: LD50 is the dose that is lethal to 50% of the tested animal population. These values should be used as a guide for designing experiments and do not represent the toxicity of all this compound analogs.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is designed to estimate the LD50 of a this compound analog using a minimal number of animals.
Materials:
-
This compound analog
-
Appropriate vehicle (e.g., corn oil, sterile water)
-
Oral gavage needles
-
Syringes
-
Animal balance
-
Experimental animals (e.g., Sprague-Dawley rats or CD-1 mice), single-sex
Procedure:
-
Dose Selection: Start with a dose estimated from available data on similar compounds. If no data is available, a starting dose of 2000 mg/kg is often used as a limit test.
-
Animal Preparation: Acclimatize animals for at least 5 days before the study. Fast animals overnight (with access to water) before dosing.
-
Dosing: Administer the calculated dose of the this compound analog via oral gavage. The volume should not exceed 10 mL/kg for rats or 20 mL/kg for mice.
-
Observation:
-
Observe the first animal for 48 hours.
-
If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is given a lower dose.
-
-
Continuation: Continue this process until the stopping criteria are met (e.g., a specified number of dose reversals have occurred).
-
Data Analysis: The LD50 is calculated using specialized software based on the pattern of survivals and deaths.
-
Post-mortem Analysis: Conduct a gross necropsy on all animals. Collect tissues of interest (liver, kidneys, brain, etc.) for histopathological analysis.
Protocol 2: Sub-chronic Toxicity Study (28-Day Repeated Dose)
This protocol evaluates the toxicity of a this compound analog after repeated daily administration.
Materials:
-
This compound analog
-
Vehicle
-
Administration supplies (as in Protocol 1)
-
Blood collection tubes (e.g., with EDTA for hematology, serum separator tubes for clinical chemistry)
-
Histology supplies (formalin, cassettes, etc.)
Procedure:
-
Group Allocation: Randomly assign animals (e.g., 5-10 per sex per group) to at least three dose groups (low, mid, high) and a vehicle control group. Doses should be selected based on acute toxicity data.
-
Daily Dosing: Administer the compound or vehicle daily for 28 days at approximately the same time each day.
-
Clinical Observations:
-
Record clinical signs of toxicity daily.
-
Measure body weight at least twice a week.
-
Measure food and water consumption weekly.
-
-
Blood Collection: At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis. Key parameters include:
-
Hematology: Red blood cell count, white blood cell count, platelet count, hemoglobin, hematocrit.
-
Clinical Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST) for liver function; blood urea nitrogen (BUN), creatinine for kidney function.
-
-
Necropsy and Histopathology:
-
Euthanize all animals and perform a thorough gross necropsy.
-
Record the weights of major organs (liver, kidneys, brain, spleen, heart).
-
Collect and preserve organs in 10% neutral buffered formalin for histopathological examination.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. Acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. US10456373B2 - Agent exhibiting anti-stress, anxiolytic and anti-depression activity, and composition based thereon - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
drug-drug interaction risks with Dimephosphon in co-administration studies
Dimephosphon Co-Administration: Technical Support Center
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating this compound in co-administration studies. Given the limited publicly available data on this compound's drug-drug interactions (DDIs), this guide focuses on known interactions, potential risks, and best practices for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the known drug-drug interactions with this compound?
Direct clinical drug-drug interaction studies for this compound are not extensively documented in publicly available literature. However, existing preclinical and Russian-language sources indicate two specific interactions. Researchers should exercise caution and consider these as starting points for risk assessment.
-
Acetylsalicylic Acid (Aspirin): this compound has been reported to enhance the anti-aggregate (antiplatelet) effect of acetylsalicylic acid[1]. This suggests a potential for increased bleeding risk when these two drugs are co-administered.
-
Phenobarbital: In a preclinical study involving rats, this compound, when administered alongside phenobarbital, showed an inductive effect on C-hydroxylation reactions within the Cytochrome P-450 (CYP) system[2]. This indicates that this compound may contribute to the induction of certain CYP enzymes, potentially accelerating the metabolism of other drugs that are substrates for these enzymes.
Q2: How does this compound interact with the Cytochrome P450 (CYP) enzyme system?
The primary information available comes from a preclinical study which found that this compound, in combination with the known CYP inducer phenobarbital, exhibited inductive effects on the C-hydroxylation of diazepam, haloperidol, and prednisolone by rat liver microsomal enzymes[2].
This suggests that this compound might act as a CYP enzyme inducer, at least in the presence of another inducer. Enzyme induction leads to an increased rate of metabolism for drugs that are substrates of the induced enzyme, which can decrease their plasma concentration and therapeutic effect. Researchers should consider screening for CYP induction (e.g., CYP1A2, 2C9, 2D6, 3A4) when studying this compound with other compounds.
Q3: What are the key pharmacokinetic parameters of this compound to consider in a DDI study?
Understanding the pharmacokinetic profile of this compound is crucial for designing and interpreting DDI studies.
-
Absorption: It is absorbed relatively completely after oral administration[1][3].
-
Time to Maximum Concentration (Tmax): The time to reach peak plasma concentration is approximately 2 to 2.5 hours[1][4].
-
Distribution: this compound readily crosses biological barriers and distributes into various tissues. The highest concentrations are found in the spleen, brain, and red blood cells[1][4].
When designing a study, sampling time points for pharmacokinetic analysis should be scheduled to adequately capture the absorption, distribution, and elimination phases, with particular focus around the 2-2.5 hour Tmax window.
Troubleshooting Guide
Problem: Unexpected decrease in the efficacy or plasma concentration of a co-administered drug.
-
Possible Cause: Potential CYP450 enzyme induction by this compound. The inductive effect observed in preclinical studies with phenobarbital suggests this compound could increase the metabolic rate of other drugs, lowering their systemic exposure[2].
-
Troubleshooting Steps:
-
Review the literature: Check if the co-administered drug is a known substrate of common CYP enzymes (e.g., CYP3A4, CYP2D6).
-
In Vitro Assay: Conduct an in vitro CYP induction assay using human hepatocytes treated with this compound to measure changes in CYP enzyme mRNA or activity.
-
Animal Studies: Design a preclinical pharmacokinetic study to measure the plasma concentrations of the co-administered drug in the presence and absence of this compound.
-
Problem: Observed potentiation of a co-administered drug's effect (e.g., increased antiplatelet activity).
-
Possible Cause: A pharmacodynamic interaction. This compound is known to enhance the antiplatelet effect of acetylsalicylic acid, which is a pharmacodynamic, not pharmacokinetic, interaction[1].
-
Troubleshooting Steps:
-
Mechanism Analysis: Investigate if the co-administered drug shares a similar mechanism of action or affects the same physiological pathway as this compound (e.g., platelet aggregation, antioxidant activity)[1][4].
-
Dose-Response Study: Conduct a dose-response study for the co-administered drug with and without this compound to quantify the extent of the potentiation.
-
Biomarker Analysis: Measure relevant biomarkers to understand the physiological changes resulting from the co-administration.
-
Data on Known Interactions
| Interacting Drug | Effect of Co-administration with this compound | Interaction Type | Implication | Source |
| Acetylsalicylic Acid | Enhanced antiplatelet effect | Pharmacodynamic | Potential for increased bleeding risk. Monitor coagulation parameters. | [1] |
| Phenobarbital | Exhibited inductive effects on CYP P-450 mediated C-hydroxylation in rats | Pharmacokinetic | May alter the metabolism of other drugs that are CYP substrates. | [2] |
Experimental Protocols
Protocol: General In Vivo Pharmacokinetic DDI Study
This protocol outlines a general approach for assessing the drug-drug interaction potential of this compound with a new chemical entity (NCE) in a rodent model.
-
Animal Model: Select an appropriate rodent species (e.g., Sprague-Dawley rats).
-
Group Allocation:
-
Group 1 (Control): Administer the NCE alone.
-
Group 2 (this compound Control): Administer this compound alone.
-
Group 3 (Test): Co-administer the NCE and this compound.
-
-
Dosing:
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-NCE administration.
-
-
Bioanalysis:
-
Process blood to plasma and store at -80°C.
-
Develop and validate a bioanalytical method (e.g., LC-MS/MS) to quantify the concentrations of the NCE in plasma.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters (AUC, Cmax, T1/2, Clearance) for the NCE in both the control (Group 1) and test (Group 3) groups.
-
Perform statistical analysis to determine if there is a significant difference in the NCE's pharmacokinetics when co-administered with this compound.
-
Visualizations
Diagrams of Experimental and Logical Workflows
Caption: Workflow for investigating potential drug-drug interactions with this compound.
Caption: Hypothetical mechanism of CYP450 induction by this compound affecting a co-administered drug.
References
- 1. allmed.pro [allmed.pro]
- 2. Effects of dimephosphone, xydiphone, and ionol on the content and activities of rat liver cytochromes P-450 during long-term treatment with phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ДИМЕФОСФОН раствор - инструкция по применению, цена, дозировки, аналоги, противопоказания - Здоровье Mail [health.mail.ru]
- 4. Описание ДИМЕФОСФОН показания, дозировки, противопоказания активного вещества DIMEPHOSPHONUM [vidal.ru]
Technical Support Center: Enhancing In Vivo Delivery of Dimephosphon
Disclaimer: Limited publicly available research specifically details the reformulation of Dimephosphon for enhanced in vivo delivery. This guide provides a framework based on established principles of drug delivery and formulation science that researchers can adapt to design and troubleshoot their own experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential challenges with the in vivo delivery of the current this compound formulation?
A: While specific data for this compound is scarce, molecules of its class can face challenges such as poor solubility, limited permeability across biological membranes, and potential instability in the gastrointestinal tract, leading to low bioavailability. Researchers should first characterize the physicochemical properties of their specific this compound salt or ester to identify the primary delivery hurdles.
Q2: Which formulation strategies show the most promise for improving this compound's bioavailability?
A: Several advanced formulation strategies could be explored for this compound, including:
-
Nanoformulations (Liposomes and Nanoparticles): Encapsulating this compound can protect it from degradation, improve its solubility, and potentially enhance its absorption and tissue distribution.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can significantly improve its dissolution rate and, consequently, its oral absorption.
-
Prodrug Approach: Modifying the this compound molecule to create a more lipophilic or actively transported prodrug could enhance its permeability across the intestinal epithelium. A study has explored conjugating this compound with isosteviol to increase its tuberculostatic activity, indicating the feasibility of a prodrug strategy[1].
Q3: Are there any known signaling pathways that this compound interacts with?
A: The mechanism of action for this compound is not fully elucidated but is thought to involve the modulation of glutathione levels and a reduction in lipid peroxidation[2]. It is also suggested to have an effect on the lymphatic system by increasing the number of functioning lymph capillaries and stimulating lymph circulation[3]. When designing in vivo studies, consider assays that measure these downstream effects to correlate with pharmacokinetic data.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low Encapsulation Efficiency in Liposomes/Nanoparticles | Poor affinity of this compound for the lipid bilayer or polymer matrix. Inefficient encapsulation method. | - Modify the pH of the hydration buffer to alter the ionization state of this compound. - Experiment with different lipid compositions (e.g., varying chain lengths, charged lipids). - For nanoparticles, screen a panel of polymers with different hydrophobicities. - Optimize the encapsulation method (e.g., adjust sonication time, extrusion pressure, or homogenization speed). |
| Poor In Vitro Dissolution of Solid Dispersion | Incomplete amorphization of this compound. Inappropriate carrier selection. Unfavorable drug-to-carrier ratio. | - Confirm the amorphous state using techniques like XRD or DSC. - Screen a variety of hydrophilic carriers (e.g., PEGs, PVPs, HPMC). - Optimize the drug-to-carrier ratio to ensure molecular dispersion. - Employ a different solvent system or preparation method (e.g., spray drying vs. hot-melt extrusion). |
| High Variability in In Vivo Pharmacokinetic Data | Inconsistent formulation stability or particle size. Variable absorption due to physiological factors (e.g., food effects). | - Ensure tight control over particle size distribution and monitor for aggregation over time. - Conduct stability studies of the formulation under relevant physiological conditions (pH, enzymes). - Standardize dosing protocols, including the fasting state of experimental animals. |
| New Formulation Shows No Improvement in Bioavailability | The primary barrier to absorption is poor membrane permeability, not dissolution. Rapid metabolism of the formulation components. | - Investigate the permeability of this compound using in vitro models like Caco-2 cell monolayers. - If permeability is the issue, consider a prodrug approach or the inclusion of permeation enhancers. - Analyze plasma samples for metabolites of both this compound and the formulation excipients. |
Hypothetical Performance of Improved this compound Formulations
The following table presents a hypothetical comparison of pharmacokinetic parameters for different this compound formulations. Researchers should aim to collect similar data to evaluate the success of their formulation strategies.
| Formulation | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) |
| This compound Solution | 50 | Oral | 2.5 | 1.0 | 10.2 | 15 |
| This compound Liposomes | 50 | Oral | 5.8 | 2.5 | 35.7 | 52 |
| This compound Nanoparticles | 50 | Oral | 7.2 | 2.0 | 48.9 | 72 |
| This compound Solid Dispersion | 50 | Oral | 9.5 | 1.5 | 55.1 | 81 |
| This compound Solution | 10 | IV | 15.0 | 0.1 | 68.0 | 100 |
Experimental Protocols
Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Objective: To encapsulate this compound in liposomes to improve its stability and oral absorption.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve SPC and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Add this compound to the lipid solution (the amount will depend on the desired drug-to-lipid ratio, e.g., 1:10 w/w).
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 40°C) to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at 40°C for 1 hour. The volume of PBS will determine the final lipid concentration.
-
To obtain smaller, more uniform vesicles, sonicate the resulting multilamellar vesicles (MLVs) using a probe sonicator or subject them to extrusion through polycarbonate membranes of defined pore size (e.g., 100 nm).
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.
Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or a Polyethylene Glycol (PEG 6000)
-
Methanol or another suitable solvent
Procedure:
-
Prepare different weight ratios of this compound to polymer (e.g., 1:1, 1:2, 1:4).
-
Dissolve both this compound and the chosen polymer in a minimal amount of methanol in a beaker with stirring until a clear solution is obtained.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 50°C) until a solid mass is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the resulting solid dispersion using a mortar and pestle and sieve to obtain a uniform particle size.
-
Characterize the solid dispersion for drug content, dissolution rate in comparison to the pure drug, and physical state (using DSC and XRD to confirm amorphous nature).
Visualizations
Caption: Experimental workflow for developing and evaluating a new this compound formulation.
Caption: Postulated signaling pathways influenced by this compound.
References
degradation pathways of Dimephosphon under experimental conditions
Disclaimer: Publicly available experimental data on the specific degradation pathways of Dimephosphon is limited. The following guide is based on established principles of forced degradation for organophosphorus compounds and provides a framework for designing and troubleshooting your own experiments. The degradation pathways, quantitative data, and specific products shown are illustrative examples for this class of compounds and should be confirmed through dedicated analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a forced degradation study for a compound like this compound?
A forced degradation or stress testing study is essential to:
-
Identify potential degradation products and elucidate the likely degradation pathways.[1][2][3]
-
Establish the intrinsic stability of the molecule.[1]
-
Develop and validate a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from its degradation products.[1]
-
Understand how the molecule behaves under various environmental factors like pH, light, and oxidizing agents, which helps in determining appropriate formulation, packaging, and storage conditions.[1]
Q2: What are the typical stress conditions applied in a forced degradation study for an organophosphorus compound?
Standard stress conditions are designed to simulate harsh environments and include:
-
Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M to 1 M HCl) at elevated temperatures.[3]
-
Base Hydrolysis: Exposure to basic conditions (e.g., 0.1 M to 1 M NaOH) at elevated temperatures. Organophosphate esters are particularly susceptible to base-catalyzed hydrolysis.[3]
-
Oxidation: Treatment with an oxidizing agent, typically hydrogen peroxide (3% to 30%).
-
Photodegradation: Exposure to a controlled light source that emits both UV and visible light, as specified by ICH Q1B guidelines (e.g., a minimum of 1.2 million lux hours and 200 watt hours/m²).[3]
-
Thermal Degradation: Subjecting the compound (in both solid and solution form) to high temperatures to assess its thermal stability.
Q3: What are the expected degradation products from the hydrolysis of a dimethyl phosphonate like this compound?
Based on the chemistry of similar organophosphates like Dimethyl Methylphosphonate (DMMP), the primary degradation pathway is hydrolysis of the ester bonds. This would likely proceed in a stepwise manner, first yielding the monomethyl phosphonic acid derivative and methanol, followed by further hydrolysis to the corresponding phosphonic acid and another molecule of methanol.
Troubleshooting Guide
Issue 1: My this compound sample shows no significant degradation under stress conditions.
-
Possible Cause 1: Conditions are too mild.
-
Solution: The goal of forced degradation is to achieve 5-20% degradation. If none is observed, you may need to increase the severity of the stress.
-
Hydrolysis: Increase the concentration of the acid/base, raise the temperature, or extend the exposure time.
-
Oxidation: Increase the concentration of hydrogen peroxide or the reaction time.
-
Photolysis: Extend the exposure duration.
-
-
-
Possible Cause 2: Poor solubility.
-
Solution: If this compound is not fully dissolved in the aqueous stress medium, the degradation rate will be limited. Consider using a co-solvent (e.g., acetonitrile or methanol) to ensure complete dissolution before adding the stress agent.
-
Issue 2: My this compound sample degraded completely or too extensively (>20%).
-
Possible Cause: Conditions are too harsh.
-
Solution: Overly aggressive degradation can generate secondary and tertiary degradants that may not be relevant under normal storage conditions. Reduce the severity of your stress conditions.
-
Hydrolysis: Decrease the acid/base concentration, lower the temperature, or shorten the exposure time.
-
Oxidation: Use a lower concentration of hydrogen peroxide or reduce the exposure time.
-
-
Issue 3: I am observing unexpected or inconsistent peaks in my HPLC analysis.
-
Possible Cause 1: Interaction with buffer or co-solvent.
-
Solution: Ensure your analytical method and stress condition buffers are compatible. Run controls of the drug in the mobile phase and diluent to check for extraneous peaks.
-
-
Possible Cause 2: Secondary degradation.
-
Solution: An initial degradation product may itself be unstable and break down further. A time-course study, where you analyze samples at multiple time points, can help identify these transient intermediates.
-
Experimental Protocols & Data Presentation
Generic Protocol for Forced Degradation of this compound
This protocol outlines a general approach. Specific concentrations and durations should be optimized for this compound to achieve the target 5-20% degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours. Cool, neutralize with an equivalent amount of 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% H₂O₂. Store protected from light at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL for analysis.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. Prepare a control sample protected from light (wrapped in aluminum foil) and store it under the same temperature conditions.
-
Thermal Degradation: Store the solid drug substance in a temperature-controlled oven at 105°C for 48 hours. Dissolve the stressed solid to a final concentration of 0.1 mg/mL for analysis.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (e.g., reversed-phase C18 column with a gradient mobile phase of acetonitrile and a phosphate buffer, with UV detection).
Hypothetical Data Summary
The results of a forced degradation study should be summarized clearly. The following table presents a hypothetical outcome for this compound.
| Stress Condition | Reagent/Condition | Duration | Temp. | % Assay of this compound | % Degradation | No. of Degradants | Major Degradant Peak (RT) |
| Control | None | - | RT | 99.8% | 0.2% | 0 | - |
| Acid Hydrolysis | 1 M HCl | 24 h | 80°C | 88.5% | 11.5% | 2 | 4.5 min |
| Base Hydrolysis | 0.1 M NaOH | 8 h | RT | 85.2% | 14.8% | 2 | 4.5 min |
| Oxidation | 10% H₂O₂ | 24 h | RT | 91.3% | 8.7% | 1 | 6.2 min |
| Photolysis | 1.2 M lux hrs | - | 25°C | 94.6% | 5.4% | 1 | 7.1 min |
| Thermal (Solid) | Dry Heat | 48 h | 105°C | 98.9% | 1.1% | 1 | 8.3 min |
This data is for illustrative purposes only.
Visualizations
Hypothesized Hydrolytic Degradation Pathway
The primary degradation route for phosphonate esters under hydrolytic (acidic or basic) conditions is the stepwise cleavage of the ester bonds.
Caption: Hypothesized pathway for this compound hydrolysis.
Experimental Workflow for Forced Degradation
This diagram illustrates the logical flow of a typical forced degradation study, from sample preparation to final analysis and reporting.
Caption: General workflow for a forced degradation study.
References
preventing precipitation of Dimephosphon in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Dimephosphon in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is an organophosphorus compound with potential anti-inflammatory and immunomodulatory properties.[1] Like many pharmaceutical compounds, achieving and maintaining its solubility in aqueous solutions is crucial for consistent experimental results, formulation stability, and ultimately, its therapeutic efficacy. Precipitation can lead to inaccurate dosing, loss of active ingredient, and challenges in analytical characterization.
Q2: What are the primary factors that can cause this compound to precipitate from an aqueous solution?
Several factors can influence the solubility of a drug and potentially lead to precipitation. These include:
-
pH: The pH of the solution can significantly alter the ionization state of this compound, affecting its solubility.
-
Temperature: Temperature changes can impact the solubility of chemical compounds. While for many solids solubility increases with temperature, this is not universally true.
-
Concentration: Exceeding the solubility limit of this compound in a given solvent system will inevitably lead to precipitation.
-
Solvent Composition: The polarity and composition of the solvent system are critical. The presence of co-solvents can either enhance or decrease solubility.
-
Presence of Other Ions: Interactions with other ions in the solution, particularly metal cations, can lead to the formation of insoluble salts. Diphosphonates, which are structurally related to this compound, have been shown to interact with ions like calcium.[2]
Q3: How does pH specifically affect the stability and solubility of phosphonates like this compound?
The stability of related organophosphorus compounds has been shown to be pH-dependent. For instance, the stability of dimethyl hydrogen phosphite is greater in slightly more alkaline buffer (pH 8) compared to a more neutral pH (7.4).[3][4] Changes in pH can alter the charge of the phosphonate group, which in turn affects its interaction with the solvent and other ions, thereby influencing its solubility.
Troubleshooting Guide: Preventing this compound Precipitation
If you are observing precipitation of this compound in your aqueous solutions, follow this step-by-step guide to identify and resolve the issue.
Step 1: Characterize the Precipitate
-
Visual Inspection: Note the color, and crystalline or amorphous nature of the precipitate.
-
Analytical Characterization (if possible): Techniques like FTIR, NMR, or mass spectrometry can help confirm if the precipitate is indeed this compound or a salt complex.
Step 2: Review Solution Preparation Parameters
Consult the following table to understand how different factors might be contributing to the precipitation and the suggested actions to mitigate it.
| Parameter | Potential Cause of Precipitation | Troubleshooting Action |
| pH | The solution pH may be at a point where this compound is least soluble. The stability of related compounds can be affected by pH.[3][4] | Systematically vary the pH of your buffer system to identify the optimal range for this compound solubility. |
| Temperature | The solution may be too cold or too warm, affecting solubility. The stability of related compounds is temperature-dependent.[3][4] | Prepare and store the solution at a controlled temperature. Test solubility at different temperatures (e.g., 4°C, room temperature, 37°C). |
| Concentration | The concentration of this compound may be exceeding its solubility limit in the current solvent system. | Prepare a dilution series to determine the saturation point. Consider using a lower concentration if experimentally feasible. |
| Solvent Polarity | The aqueous buffer may not be the optimal solvent. | Experiment with the addition of a biocompatible co-solvent (e.g., ethanol, DMSO, PEG) to increase solubility. |
| Ionic Strength | High concentrations of salts in the buffer could be "salting out" the this compound. | Reduce the salt concentration of your buffer if possible, or test different buffer systems. |
| Presence of Cations | Divalent or trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺) in the solution or from glassware can form insoluble phosphonate salts.[2] | Use deionized, purified water and consider adding a chelating agent like EDTA to sequester problematic cations. |
| Dissolution Rate | The rate of dissolution can be a factor, especially for larger particles.[5] | Use gentle agitation or sonication to aid in the dissolution process. Ensure the particle size of the this compound powder is small and uniform. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for addressing this compound precipitation.
Experimental Protocols
Protocol: Determining the Optimal pH for this compound Solubility
-
Preparation of Buffers: Prepare a series of buffers with a pH range relevant to your experimental conditions (e.g., pH 4.0 to 9.0 in 0.5 unit increments). Common biological buffers include phosphate, TRIS, and citrate buffers.
-
Saturated Solution Preparation: For each pH, add an excess amount of this compound to a known volume of the buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved this compound.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the measured solubility of this compound against the pH of the buffers to identify the pH at which solubility is maximal.
Signaling Pathway of Factors Affecting this compound Stability
Caption: Factors influencing the stability and precipitation of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Effect of diphosphonates on the precipitation of calcium carbonate in aqueous solutions - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascendiacdmo.com [ascendiacdmo.com]
Validation & Comparative
Dimephosphon: A Contrasting Profile in Inflammation Compared to Other Organophosphorus Compounds
For Immediate Release
[City, State] – In the vast landscape of organophosphorus (OP) compounds, typically associated with neurotoxicity and pro-inflammatory effects, Dimephosphon emerges as a notable exception, exhibiting distinct anti-inflammatory and immunomodulatory properties. This guide provides a comparative analysis of this compound versus other well-documented organophosphorus compounds, primarily pesticides, highlighting their contrasting effects on inflammatory pathways, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory agents.
Executive Summary
Organophosphorus compounds are a broad class of chemicals, with many, such as the pesticides chlorpyrifos and malathion, known to induce inflammation through mechanisms often linked to acetylcholinesterase (AChE) inhibition. This leads to cholinergic crisis and a subsequent cascade of pro-inflammatory signaling. In stark contrast, this compound has demonstrated direct anti-inflammatory and antioxidant activities in various experimental models, suggesting a therapeutic potential in inflammatory conditions. The primary differentiating factor lies in their fundamental mechanisms of action: while many OP pesticides trigger inflammation, this compound appears to quell it.
Comparative Analysis of Anti-Inflammatory Effects
Direct head-to-head experimental data comparing the anti-inflammatory effects of this compound with other specific organophosphorus compounds is limited in publicly available literature. Therefore, this comparison is based on the distinct mechanisms and observed effects reported in separate studies.
This compound: An Anti-Inflammatory Profile
This compound has been shown to exert its anti-inflammatory effects through several mechanisms, independent of AChE inhibition.
-
Antiexudative Action: this compound has been demonstrated to reduce inflammatory edema in various animal models.[1][2] Its activity is attributed to reducing the exudative component of inflammation.[1][2]
-
Antihistamine and Antiserotonin Activity: The compound has shown efficacy in models of paw edema induced by histamine and serotonin, indicating a mechanism that involves the modulation of these key inflammatory mediators.[1][2]
-
Antioxidant Properties: In a model of chronic autoimmune inflammation, this compound exhibited significant anti-inflammatory and anti-oxidative activity.[3] It has been shown to inhibit lipid peroxidation and increase the levels of crucial endogenous antioxidants like glutathione.[3][4]
-
Lymphotropic Effect: this compound can directly stimulate the lymphatic system, increasing the number of functioning lymph capillaries and enhancing lymph circulation, which can contribute to the resolution of inflammation.
Other Organophosphorus Compounds: A Pro-Inflammatory Profile
The majority of widely studied organophosphorus compounds, particularly pesticides, are recognized for their pro-inflammatory and immunotoxic effects.
-
AChE Inhibition and Cholinergic Overstimulation: The primary mechanism for many OP pesticides is the irreversible inhibition of AChE, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. This can trigger excitotoxicity and neuronal damage, which in turn initiates a robust inflammatory response.[5][6]
-
Cytokine Induction: Exposure to OPs like parathion, paraoxon, and chlorpyrifos has been shown to upregulate the expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).[7][8]
-
Activation of Pro-inflammatory Signaling Pathways: These compounds are known to activate key signaling pathways central to the inflammatory process, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[7] This activation leads to the transcription of numerous genes involved in the inflammatory response.
Quantitative Data Summary
Table 1: Effect of this compound on Experimental Edema in Rats
| Inflammatory Agent | This compound Effect | Comparison Drugs | Reference |
| Agar, Dextran, Carrageenan | Anti-inflammatory (antiexudative) | Voltaren, Dimedrol | [1][2] |
| Histamine, Serotonin | Antihistamine and antiserotonin activity | Not specified | [1][2] |
| Bradykinin, Prostaglandin E2 | No influence | Not specified | [1][2] |
| Prostaglandin F2 alpha | Intensifies edema-inducing action | Not specified | [1][2] |
Table 2: Effects of this compound in a Chronic Autoimmune Inflammation Model (Freund Adjuvant-Induced Arthritis in Rats)
| Parameter | Effect of this compound | Comparison Drugs | Reference |
| Inflammation | Anti-inflammatory action | Xydiphone (no effect), Ionol (no effect) | [3] |
| Lipid Peroxidation (LPO) | Inhibition of LPO | Xydiphone (no effect), Ionol (inhibition) | [3] |
Experimental Protocols
Carrageenan-Induced Paw Edema
This is a widely used model for evaluating the anti-inflammatory activity of compounds.
-
Animals: Wistar rats are typically used.
-
Procedure: A baseline measurement of the paw volume is taken using a plethysmometer. The test compound (e.g., this compound) or a control vehicle is administered orally or intraperitoneally. After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Analysis: The percentage inhibition of edema is calculated for the treated group in comparison to the control group.
Freund's Adjuvant-Induced Arthritis
This model is used to study chronic inflammation, particularly with an autoimmune component.
-
Animals: Lewis or Wistar rats are commonly used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's complete adjuvant (FCA) into the tail or footpad.
-
Treatment: The test compound (e.g., this compound) is administered daily for a specified period (e.g., 14-21 days), starting from the day of adjuvant injection.
-
Assessment: The severity of arthritis is evaluated by measuring paw volume, and arthritic scoring based on erythema and swelling of the joints. At the end of the study, blood samples may be collected for the analysis of inflammatory markers (e.g., cytokines, lipid peroxidation products).
Signaling Pathways and Mechanisms of Action
The signaling pathways involved in the inflammatory response to organophosphorus compounds are critical to understanding their divergent effects.
This compound's Putative Anti-Inflammatory Mechanism
The precise signaling pathway for this compound's anti-inflammatory action is not fully elucidated but is likely multifactorial, involving the stabilization of mast cells (reducing histamine release), scavenging of reactive oxygen species, and modulation of prostaglandin synthesis.
Caption: Putative anti-inflammatory mechanism of this compound.
Pro-Inflammatory Signaling by Other Organophosphorus Compounds
Many organophosphorus pesticides trigger inflammation via the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.
Caption: Pro-inflammatory NF-κB signaling by OP pesticides.
Conclusion
This compound presents a unique profile within the organophosphorus class of compounds. While many of its chemical relatives are characterized by their pro-inflammatory and toxic properties, this compound demonstrates clear anti-inflammatory and antioxidant effects in preclinical models. This stark contrast in activity underscores the importance of evaluating compounds on an individual basis rather than by broad chemical classification. The distinct mechanisms of action—this compound's direct anti-inflammatory effects versus the inflammation induced by AChE inhibition by other OPs—warrants further investigation into this compound as a potential therapeutic agent for inflammatory disorders. Future research should focus on elucidating its precise molecular targets and signaling pathways and conducting direct comparative studies against other organophosphorus compounds to better define its unique pharmacological profile.
References
- 1. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [Dimephosphone shows anti-inflammatory and anti-oxidative activity on chronic autoimmune inflammation model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [The mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Immune Response by Organophosphorus Pesticides: Fishes as a Potential Model in Immunotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunotoxicity of organophosphorous pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dimephosphon and Mexidol on Lymph Flow
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the lymphotropic effects of Dimephosphon and Mexidol, supported by experimental data. The analysis delves into their distinct mechanisms of action, supported by quantitative data and detailed experimental protocols.
Executive Summary
This compound and Mexidol both exhibit lymphotropic effects, enhancing lymph drainage; however, their mechanisms of action are fundamentally different. Experimental evidence indicates that this compound directly stimulates the lymphatic system by increasing the number of functioning lymph capillaries and enhancing the contractile activity of lymphangions. In contrast, Mexidol's effect is indirect, primarily attributed to an increase in the rate of lymph flow in the thoracic duct, which is likely a consequence of stimulated lymph formation. This guide presents a detailed comparison of their effects, supported by quantitative data from a key comparative study.
Data Presentation
The following table summarizes the quantitative data from a comparative study on the effects of this compound and Mexidol on lymph flow in rats.
| Parameter | Control Group | This compound (50 mg/kg) | Mexidol (5 mg/kg) |
| Lymph Flow Rate (10⁻² ml/100 g/sec ) | 0.45 ± 0.04 | 0.62 ± 0.07 | 0.76 ± 0.08 |
| p<0.05 compared to the control[1] |
Mechanisms of Action
This compound: A Direct Lymphotropic Agent
This compound exerts a direct stimulatory effect on the lymphatic system.[1][2] This is achieved through two primary mechanisms:
-
Increased Number of Functioning Lymph Capillaries: this compound actively increases the density of operational lymphatic capillaries, expanding the surface area available for interstitial fluid uptake.[1][2]
-
Enhanced Lymphangion Contractility: The drug directly targets the smooth muscle cells of the lymphangions, the functional units of lymphatic vessels, increasing their contractile activity.[1][2][3] This enhanced pumping mechanism actively propels lymph forward, contributing to increased lymph circulation.
The direct action of this compound on lymphatic smooth muscle suggests an interaction with signaling pathways that regulate muscle contraction. While the precise molecular targets are not fully elucidated in the available literature, the mechanism likely involves modulation of intracellular calcium levels and potentially the Rho-kinase pathway, which are key regulators of smooth muscle contraction.
Mexidol: An Indirect Lymphotropic Agent
Mexidol's influence on lymph flow is considered indirect and is primarily linked to its potent antioxidant and membranotropic properties.[2][3][4] The primary observed effect is an increased lymph flow rate in the thoracic duct, which is believed to be a secondary consequence of stimulated lymph formation.[1][2]
The proposed mechanism involves:
-
Antioxidant Effect: By reducing oxidative stress in tissues, Mexidol may improve the physiological environment for fluid exchange and lymph formation. Its antioxidant activity is associated with the modulation of transcription factors such as Nrf2 and HIF-1α.
-
Membranotropic Effect: Mexidol's ability to stabilize cell membranes may influence capillary permeability and the transport of fluids and solutes into the initial lymphatics.
-
Stimulation of Lymph Formation: The increase in thoracic duct lymph flow suggests that Mexidol enhances the initial process of lymph production from interstitial fluid, although the specific biochemical mediators of this process are not detailed in the available research. The succinate component of Mexidol may play a role by activating succinate receptor SUCNR1, which is involved in various physiological processes.
Experimental Protocols
The primary comparative data is derived from a study conducted on albino rats. A summary of the key experimental methodology is provided below.
Animal Model:
Drug Administration:
-
Dosage:
-
Control: A control group received a sham injection.[1]
Measurement of Lymph Flow:
-
The primary outcome measured was the lymph flow rate in the thoracic lymph duct.[1][2] While the specific technique for this measurement is not exhaustively detailed in the abstract, standard methods in rodent models include cannulation of the thoracic duct to collect and quantify lymph volume over time. Other advanced techniques for assessing lymph flow and contractility in rats involve:
-
Intravital Microscopy: This technique allows for the direct visualization and quantification of lymphatic vessel contraction, including parameters like frequency and amplitude.
-
Near-Infrared (NIR) Imaging: This method uses fluorescent tracers to visualize lymphatic vessels and quantify contractility and flow.
-
Tracer Clearance Studies: The rate of clearance of a labeled substance (e.g., NIR-labeled albumin) from the interstitium provides an indirect measure of lymphatic function.
-
Visualizing the Mechanisms of Action
To illustrate the distinct pathways through which this compound and Mexidol influence lymph flow, the following diagrams are provided.
Conclusion
This compound and Mexidol both effectively enhance lymphatic drainage, a crucial physiological process. However, their distinct mechanisms of action present different therapeutic profiles. This compound acts as a direct stimulant of the lymphatic system, enhancing both the collection and propulsion of lymph. This suggests its potential utility in conditions characterized by impaired lymphatic contractility. Mexidol, on the other hand, appears to work upstream by promoting the formation of lymph, likely through its systemic antioxidant and membranotropic effects. This indirect mechanism may be beneficial in conditions where tissue-level oxidative stress and fluid imbalance are prominent.
Further research is warranted to elucidate the precise molecular signaling pathways involved in the actions of both drugs on the lymphatic system. A deeper understanding of these mechanisms will be critical for the targeted development of novel therapies for lymphatic dysfunction.
References
- 1. Effect of this compound on lymph circulation and microcirculation, contractility of the wall and cusps of valves in lymphatic microvessels, and cell composition of the lymph during fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lymphotropic effect of this compound, mexidol, and ketorolac is realized via activation of the lymphangion and stimulation of lymph formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rho-Rho-kinase pathway in smooth muscle contraction and cytoskeletal reorganization of non-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Antioxidant Effects of Dimephosphon and Standard Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vitro antioxidant properties of Dimephosphon against well-established antioxidant compounds: Trolox (a water-soluble analog of vitamin E), Ascorbic Acid (Vitamin C), and N-acetylcysteine (NAC).
Disclaimer: Extensive literature searches did not yield specific quantitative data for the in vitro antioxidant activity of this compound using standardized chemical assays such as DPPH, ABTS, or FRAP. The data presented for this compound is based on general descriptions of its antioxidant potential. The quantitative values for the comparator compounds are sourced from various scientific publications and are intended for illustrative purposes. Researchers are encouraged to perform direct comparative experiments under their specific laboratory conditions for accurate assessment.
Quantitative Data Summary
The following table summarizes the in vitro antioxidant activity of the selected compounds. The data for the comparator compounds has been compiled from various sources and should be considered representative.
| Compound | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Scavenging Assay (IC50) | Ferric Reducing Antioxidant Power (FRAP) Assay | Cellular Antioxidant Activity (CAA) Assay (EC50) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Trolox | ~3.8 - 56 µM[1][2] | ~2.9 µM[1] | High activity[3][4] | Antioxidant effect at 2.5–15 µM[5] |
| Ascorbic Acid | ~19.8 - 36.22 µg/mL[6][7] | ~50 µg/mL[8] | High activity[9][10] | Data not readily available in a comparable format |
| N-acetylcysteine (NAC) | Lower than its amide derivative (NACA)[11] | Data not readily available in a comparable format | Tendency for increased FRAP values in vivo[12] | Data not readily available in a comparable format |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are inversely proportional to antioxidant activity; a lower value indicates higher potency. FRAP values are typically expressed as equivalents of a standard, such as Fe²⁺ or Trolox.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate the experimental validation of this compound's antioxidant effects.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[5][13]
Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.[14]
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[8]
-
Prepare various concentrations of the test compound (this compound) and standard antioxidants (Trolox, Ascorbic Acid, NAC) in the same solvent.
-
Add a fixed volume of the DPPH solution to a series of test tubes or microplate wells.
-
Add varying concentrations of the test compounds and standards to the DPPH solution. A control containing only the solvent and DPPH is also prepared.[8]
-
Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[5]
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.[8]
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.
Principle: The decolorization of the ABTS•+ solution, measured by the decrease in absorbance at approximately 734 nm, is proportional to the antioxidant's activity.
Procedure:
-
Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and standards.
-
Add a small volume of the test compound or standard to a fixed volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[15]
-
Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[16]
Principle: The change in absorbance due to the formation of the Fe²⁺-TPTZ complex is measured at 593 nm and is directly related to the total reducing power of the antioxidant.[17]
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[17]
-
Warm the FRAP reagent to 37°C before use.
-
Prepare various concentrations of the test compound and standards.
-
Add a small volume of the test compound or standard to a fixed volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[18]
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
A standard curve is typically generated using a known antioxidant like FeSO₄ or Trolox, and the results are expressed as equivalents of this standard.[19]
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[20]
Principle: The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can prevent this oxidation.[21]
Procedure:
-
Culture a suitable cell line, such as human hepatocarcinoma HepG2 cells, in a 96-well plate.[7]
-
Treat the cells with various concentrations of the test compound or standard (e.g., Quercetin) along with the DCFH-DA probe for a period (e.g., 1 hour).[7]
-
Wash the cells with PBS to remove the extracellular compounds.
-
Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[20]
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time using a microplate reader.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence curve. The EC50 value is determined as the concentration of the compound that inhibits 50% of the DCF formation compared to the control.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro antioxidant assays.
Nrf2-ARE Signaling Pathway
Caption: Simplified Nrf2-ARE antioxidant response pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nehu.ac.in [nehu.ac.in]
- 7. cdn.most.gov.bd [cdn.most.gov.bd]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of treatment with N-acetylcysteine on non-enzymatic antioxidant reserves and lipid peroxidation in workers exposed to lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. farmaciajournal.com [farmaciajournal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. phcogres.com [phcogres.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Biological Activity of Dimephosphon and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Dimephosphon, an organophosphorus compound, has garnered significant interest for its diverse biological activities, including immunomodulatory, anti-inflammatory, and neuroprotective effects. This has spurred the development of various analogs aimed at enhancing its therapeutic potential and elucidating its mechanisms of action. This guide provides a comparative overview of the synthesis and biological activities of this compound and several of its key analogs, supported by available experimental data.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the biological activities of this compound and its analogs. Direct comparative studies are limited in the literature; therefore, data has been compiled from various sources to provide a relative understanding of their potency.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Model | IC50 / ED50 | Reference |
| This compound | Carrageenan-induced paw edema | Rat | - | [1] |
| Freund's adjuvant-induced arthritis | Rat | Showed anti-inflammatory action | [2] | |
| α-Aminophosphonate Analogs | TPA-induced ear edema | Mouse | ED50 range: 0.7 - 10.1 mg/ear | [3] |
| Dimemorfan (analog) | LPS-induced TNF-α production | BV2 microglia cells | ~10 µM | [4] |
Note: A direct IC50 value for this compound in a standardized anti-inflammatory assay was not available in the reviewed literature. The data for α-aminophosphonate analogs represents a range for several derivatives.
Table 2: Antioxidant Activity
| Compound | Assay | Result | Reference |
| This compound | Lipid Peroxidation Inhibition | Reduced lipid peroxidation products in rats | [5] |
| Glutathione Levels | Increased blood levels of total mercapto groups and glutathione in rats | [5] | |
| 2,6-Di-tert-butylphenol Analogs with Phosphonate Groups | Cyclic Voltammetry | Showed antioxidant activity comparable to ionol | [6] |
Table 3: Antimicrobial Activity
| Compound Class | Organism(s) | MIC (µg/mL) | Reference |
| α-Aminophosphonates with quinoline/quinolone and thiazole moieties | Gram-positive & Gram-negative bacteria | 0.25 - 128 | [7] |
| Fungi | 0.25 - 32 | [7] | |
| α-Aminophosphonates with coumarin scaffold | Nosocomial pathogenic bacteria | - | [8] |
Note: MIC values represent a range for various derivatives within the specified class against different microbial strains.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its analogs are mediated through various signaling pathways. Below are graphical representations of the proposed mechanisms.
References
- 1. [Effect of this compound on the inflammatory reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Dimephosphone shows anti-inflammatory and anti-oxidative activity on chronic autoimmune inflammation model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 000Synthesis of new α-aminophosphonates: Evaluation as anti-inflammatory agents and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [The mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Dimephosphon and Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dimephosphon and standard non-steroidal anti-inflammatory drugs (NSAIDs), focusing on their mechanisms of action, efficacy in preclinical models, and safety profiles. The information is intended to support research and development efforts in the field of anti-inflammatory therapeutics.
Executive Summary
This compound, an organophosphorus compound, presents a multi-faceted mechanism of action that distinguishes it from traditional NSAIDs. While NSAIDs primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis, this compound's activity involves a combination of antiexudative, antihistamine, and antiserotonin effects, enhancement of lymphatic drainage, and antioxidant properties. A key differentiating feature is this compound's gastroprotective potential against NSAID-induced gastric lesions, a significant advantage given the well-documented gastrointestinal side effects of NSAIDs.
Data Presentation
Table 1: Comparative Efficacy in Preclinical Models of Inflammation
| Parameter | This compound | Standard NSAIDs (e.g., Diclofenac, Indomethacin) | References |
| Carrageenan-Induced Paw Edema | |||
| Inhibition of Edema | Demonstrates anti-inflammatory activity through an antiexudative component.[1] | Dose-dependent inhibition of paw edema.[2][3][4][5] | |
| Freund's Adjuvant-Induced Arthritis | |||
| Anti-arthritic Effect | Shows anti-inflammatory action in this chronic model.[6] | Effective in reducing inflammation and arthritic scores.[7][8][9] | |
| Gastrointestinal Safety | |||
| Indomethacin-Induced Gastric Lesions | Reduces the number of gastric lesions and prevents lipid peroxidation activation.[10] | Known to induce gastric lesions and increase lipid peroxidation products.[10][11] |
Table 2: Comparison of Mechanistic Actions
| Mechanism | This compound | Standard NSAIDs | References |
| Primary Anti-inflammatory Pathway | Antihistamine and antiserotonin activity; does not significantly influence prostaglandin E2.[1] | Inhibition of COX-1 and COX-2 enzymes, leading to decreased prostaglandin synthesis. | |
| Effect on Lymphatic System | Stimulates lymph circulation and microcirculation by increasing the contractile activity of lymphatic vessels.[12][13] | No direct significant effect on lymphatic drainage. | |
| Antioxidant Activity | Inhibits lipid peroxidation.[6][10] | Variable and generally not the primary mechanism of action. | |
| Gastrointestinal Effects | Demonstrates gastroprotective effects against NSAID-induced damage.[10] | Can cause significant gastrointestinal side effects, including ulcers and bleeding, due to inhibition of protective prostaglandins.[10][11] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Drug Administration: Test compounds (this compound, NSAIDs) or vehicle are administered orally or intraperitoneally at various doses, typically 30-60 minutes before carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the induction of inflammation.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Freund's Adjuvant-Induced Arthritis in Rats
This model is used to evaluate therapeutics for chronic inflammation, sharing some pathological features with human rheumatoid arthritis.
-
Animals: Lewis or Wistar rats are commonly used due to their susceptibility to adjuvant-induced arthritis.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the footpad or base of the tail.
-
Drug Administration: Treatment with this compound, NSAIDs, or vehicle is typically initiated on the day of adjuvant injection or after the onset of clinical signs of arthritis and continued daily for a specified period (e.g., 14-28 days).
-
Assessment of Arthritis: The severity of arthritis is evaluated through various parameters, including:
-
Paw Volume: Measured with a plethysmometer.
-
Arthritic Score: A visual scoring system based on the erythema and swelling of the joints.
-
Body Weight: Monitored as an indicator of systemic inflammation.
-
Histopathological Analysis: Examination of joint tissues for inflammation, cartilage destruction, and bone erosion.
-
Biochemical Markers: Measurement of inflammatory mediators (e.g., TNF-α, IL-6) in serum or joint tissue.
-
-
Data Analysis: The effects of the treatments are compared to the adjuvant-injected control group.
Signaling Pathways and Mechanisms of Action
Standard NSAIDs: Inhibition of the Cyclooxygenase Pathway
Standard NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the COX enzymes (COX-1 and COX-2). This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
This compound: A Multi-Target Anti-Inflammatory Mechanism
This compound's anti-inflammatory effects are not reliant on the inhibition of prostaglandin synthesis. Instead, it appears to act through a combination of pathways that reduce inflammation and its associated symptoms.
Experimental Workflow: Preclinical Evaluation of Anti-Inflammatory Agents
The following diagram outlines a typical workflow for the preclinical assessment of novel anti-inflammatory compounds, incorporating both acute and chronic models of inflammation.
Conclusion
This compound presents a compelling alternative to standard NSAIDs, with a distinct and multi-faceted mechanism of action that may offer a superior safety profile, particularly concerning gastrointestinal side effects. Its ability to modulate inflammatory pathways beyond the cyclooxygenase system, including effects on histamine, serotonin, lymphatic drainage, and oxidative stress, warrants further investigation. The preclinical data suggest that this compound is a promising candidate for the development of novel anti-inflammatory therapies. Future research should focus on elucidating the precise molecular targets of this compound and conducting head-to-head clinical trials to definitively establish its efficacy and safety in comparison to standard NSAIDs in relevant patient populations.
References
- 1. [Effect of this compound on the inflammatory reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Dimephosphone shows anti-inflammatory and anti-oxidative activity on chronic autoimmune inflammation model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]
- 9. dovepress.com [dovepress.com]
- 10. [Comparative analysis of this compound, ionol, and xydiphone effects on indomethacin-induced gastric lesions in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lymphotropic effect of this compound, mexidol, and ketorolac is realized via activation of the lymphangion and stimulation of lymph formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on lymph circulation and microcirculation, contractility of the wall and cusps of valves in lymphatic microvessels, and cell composition of the lymph during fever - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Dimephosphon and its Derivatives in Tuberculosis Models: A Comparative Analysis
An examination of the available scientific literature reveals a significant scarcity of research on the efficacy of Dimephosphon derivatives in tuberculosis models. While the parent compound, this compound, has been studied in the context of experimental tuberculosis, dedicated studies on its derivatives for this indication appear to be absent from published research. This guide, therefore, summarizes the known effects of this compound and, to provide a comparative framework, presents data on other classes of compounds that have been evaluated as potential anti-tuberculosis agents.
This compound in Experimental Tuberculosis
A singular study from 1991 investigated the use of this compound as a pathogenetic treatment in experimental tuberculosis. The findings from this research suggest that this compound is not a direct-acting antitubercular agent but rather enhances the efficacy of standard antibiotic therapy.
Key findings from the study on this compound include:
-
Increased Efficacy of Antituberculous Therapy : Macroscopic, histologic, and bacteriologic examinations indicated a significant enhancement of antituberculous therapy when this compound was used.[1]
-
Modulation of Drug Resistance : this compound was found to decrease the resistance of Mycobacterium bovis (MBT) to rifampicin both in vivo and in vitro.[1]
-
Immunomodulatory Effects : The compound stimulated peritoneal macrophages in mice, leading to an increase in the production of reactive oxygen species (O2-) and a decrease in extracellular 5-nucleotidase activity.[1]
The study, however, does not provide specific quantitative data on the reduction of bacterial load or survival rates, which are crucial metrics for evaluating the efficacy of a potential anti-tuberculosis drug.
Comparative Efficacy of Other Compound Classes in Tuberculosis Models
In the absence of data on this compound derivatives, this section provides a comparative overview of the efficacy of other chemical classes that have been investigated for their antitubercular properties. The following table summarizes the in vitro activity of selected compounds from different chemical scaffolds.
| Compound Class | Representative Compound(s) | Target Organism | Efficacy Metric (MIC/EC50) | Reference |
| Chalcones | (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one | M. tuberculosis H37Rv | MIC: 4-64 µg/mL | [2] |
| Tetrazol-2-yl-acetamides | sALT629 (P1) | Intramacrophage M. tuberculosis | EC50: 1.5 µM | |
| Tetrazol-2-yl-acetamides | P39 | Intramacrophage M. tuberculosis | EC50: 0.68 µM | |
| 1,4-diarylpiperazines | Amidines group | M. tuberculosis H37Rv | Not specified | [3] |
| Imidazo[2,1-b]-1,3,4-thiadiazoles | Compounds 5, 7, 8, 10, 12 | M. tuberculosis H37Rv | % Inhibition: 29-58% at >6.25 µg/mL | [4] |
*MIC (Minimum Inhibitory Concentration): The lowest concentration of a drug that prevents visible growth of a bacterium. *EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
Experimental Protocols
The evaluation of potential anti-tuberculosis agents typically involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.
In Vitro Antitubercular Activity Assays
A common method for assessing the in vitro activity of compounds against M. tuberculosis is the microdilution method.
-
Bacterial Culture : M. tuberculosis strains, such as H37Rv, are cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 broth) to a logarithmic growth phase.
-
Compound Preparation : The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted in the culture medium in a 96-well microplate.
-
Inoculation : The bacterial suspension is added to each well of the microplate containing the diluted compounds.
-
Incubation : The plates are incubated at 37°C for a defined period, usually 7 to 14 days.
-
Determination of MIC : The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria. Visual inspection or the use of a growth indicator like resazurin can be employed.
Intramacrophage Activity Assay
To assess the ability of compounds to kill mycobacteria residing within host cells, an intramacrophage activity assay is performed.
-
Cell Culture : A macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages) is cultured and seeded in multi-well plates.
-
Infection : The macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI).
-
Compound Treatment : After allowing for phagocytosis, the extracellular bacteria are removed, and the infected cells are treated with different concentrations of the test compounds.
-
Lysis and Plating : After a set incubation period, the macrophages are lysed to release the intracellular bacteria. The lysate is then serially diluted and plated on solid agar medium (e.g., Middlebrook 7H11).
-
CFU Enumeration : The plates are incubated until bacterial colonies (Colony Forming Units, CFUs) appear, and the number of CFUs is counted to determine the reduction in bacterial load compared to untreated controls.
Visualizing Experimental Workflows and Mechanisms
General Workflow for Anti-Tuberculosis Drug Screening
Caption: A generalized workflow for the screening and evaluation of potential anti-tuberculosis compounds.
Proposed Mechanism of this compound in Tuberculosis
Caption: Proposed immunomodulatory mechanism of this compound in enhancing anti-tuberculosis therapy.
References
- 1. [Use of this compound in pathogenetic therapy of experimental tuberculosis] [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in-vitro antitubercular, antifungal activities and in silico molecular docking study of Chalcone derivatives from 1-(2'-Hydroxyphenyl)-3-(substituted-phenyl)-2-propenone. [mid.journals.ekb.eg]
- 3. 1,4-diarylpiperazines and analogs as anti-tubercular agents: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-tubercular activity of a series of 2-sulfonamido/trifluoromethyl-6-substituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of Dimephosphon's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Dimephosphon and other prominent neuroprotective agents. The information is compiled from a comprehensive review of preclinical and clinical studies to aid researchers and drug development professionals in their evaluation of these compounds. While direct cross-study comparisons are limited, this guide synthesizes available data to offer a valuable resource for understanding the current landscape of neuroprotective therapies for conditions such as ischemic stroke, traumatic brain injury (TBI), and spinal cord injury (SCI).
Executive Summary
This compound has demonstrated neuroprotective potential in various models of neurological injury, attributed to its multimodal mechanism of action, including antioxidant, anti-acidotic, and membrane-stabilizing properties. However, a notable gap exists in the publicly available quantitative preclinical data for this compound, making direct comparisons with other neuroprotective agents challenging. In contrast, agents such as Edaravone, Citicoline, Minocycline, and Cerebrolysin have more extensive preclinical data and have been the subject of numerous clinical trials. A network meta-analysis of several neuroprotective agents in acute ischemic stroke suggests varying degrees of efficacy for different agents at different stages of recovery. This guide presents the available data for each compound, details common experimental protocols, and visualizes key signaling pathways to facilitate a comprehensive understanding of their neuroprotective profiles.
Comparative Data on Neuroprotective Agents
Due to the limited quantitative preclinical data available for this compound in the public domain, a direct comparative table is not feasible. The following tables summarize the available quantitative and qualitative data for this compound and its alternatives.
Table 1: Preclinical and Clinical Efficacy of this compound
| Indication | Model/Study Type | Key Findings | Citations |
| Spinal Cord Injury | Canine model (Allen's method) | Decreased initiation of apoptosis and necrosis; supported recovery of injured spinal cord parts; preserved conduction function.[1] | |
| Ischemic Stroke | Human clinical study (60 patients) | Significant decrease in NIHSS score (60% reduction vs. 33% in control); 83% of patients had no or mild disability (mRS 0-2) vs. 60% in control at day 10. | |
| Traumatic Brain Injury | Clinical use | Used as a vasoactive agent.[1] | |
| Ongoing Clinical Trial | Phase 3, multicenter, randomized, double-blind, placebo-controlled | Evaluating efficacy and safety in acute ischemic stroke (NIHSS score ≥5 and ≤15). |
Table 2: Comparative Efficacy of Alternative Neuroprotective Agents in Acute Ischemic Stroke (Network Meta-Analysis)
| Agent | Outcome Measure | Efficacy Ranking (vs. Control) | Key Findings | Citations |
| Edaravone | 7d-NIHSS | High | Significant superiority in early neuroprotection. | |
| N-butylphthalide (NBP) | 90d-mRS, 90d-NIHSS | High | Outstanding performance in long-term rehabilitation. | |
| Citicoline | Neural Function Improvement | High | Significantly improved neural function. | |
| Cerebrolysin | Mortality Reduction | Moderate | Reduced mortality compared to control. | |
| Minocycline | Mortality Reduction | Moderate | Reduced mortality compared to control. |
Note: This table is a synthesis of findings from a network meta-analysis and does not represent head-to-head trial results.
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of these agents are mediated through diverse and complex signaling pathways.
This compound
This compound's neuroprotective effects are attributed to a combination of antioxidant, anti-acidotic, and membrane-stabilizing properties. It has been shown to increase blood levels of total mercapto groups and glutathione, while reducing lipid peroxidation products.
Alternative Neuroprotective Agents
Edaravone: A free radical scavenger that mitigates oxidative stress. Recent studies suggest it also activates the Glial cell line-derived neurotrophic factor (GDNF)/RET signaling pathway and the Nrf2/ARE pathway, promoting neuronal survival and antioxidant defense.
References
Dimephosphon versus other immunomodulators for in vitro studies
A Note to Our Readers: This guide is intended to provide a comparative overview of the in vitro immunomodulatory effects of Dimephosphon and other immunomodulators. However, extensive literature searches, including Russian-language scientific databases, did not yield specific quantitative data from in vitro studies on the effects of this compound on lymphocyte proliferation, phagocytosis, and cytokine production. The available information primarily describes its general immunomodulatory properties and some effects on neutrophil function.
Therefore, this guide will focus on presenting the available data for other well-characterized immunomodulators, namely Levamisole and Cyclophosphamide, to provide a framework for understanding the standard in vitro assays used to assess immunomodulatory activity. We will also include the limited information available for this compound to offer as complete a picture as possible.
Introduction
The in vitro assessment of immunomodulators is a critical step in drug discovery and development, providing valuable insights into their mechanisms of action and potential therapeutic effects. Key parameters evaluated include the modulation of lymphocyte proliferation, the enhancement or suppression of phagocytic activity, and the alteration of cytokine production profiles. This guide offers a comparative look at the in vitro performance of selected immunomodulators based on publicly available experimental data.
Data Presentation
The following tables summarize the in vitro effects of Levamisole and Cyclophosphamide on key immunological parameters. Due to the lack of specific data for this compound in these assays, it is not included in these comparative tables.
Table 1: In Vitro Effects on Lymphocyte Proliferation
| Immunomodulator | Cell Type | Assay | Concentration | Effect |
| Levamisole | Human T-lymphocytes | CFSE proliferation assay | 1 mM | Decreased proliferation of anti-CD3/CD28 activated T-cells. |
| Cyclophosphamide | Human lymphocytes | ³H-thymidine incorporation | 10 µg/ml | Augmented mitogen-induced proliferation (46% to 281% increase). |
| 20-160 µg/ml | Suppressed mitogen-induced proliferation (up to 99% suppression). |
Table 2: In Vitro Effects on Phagocytosis
| Immunomodulator | Cell Type | Assay | Concentration | Effect |
| This compound | Granulocytes (Neutrophils) | Chemotaxis and Luminol-dependent chemiluminescence | Not Specified | Suppressed directed chemotaxis and luminol-dependent chemiluminescence.[1] |
Table 3: In Vitro Effects on Cytokine Production
| Immunomodulator | Cell Type | Stimulus | Concentration | Effect |
| Levamisole | Human T-lymphocytes | Anti-CD3/CD28 beads | 1 mM | Reduced IL-2, TNF-α, IFN-γ; Increased IL-4, IL-13. |
| Cyclophosphamide | Human THP-1 cell line | Lipopolysaccharide (LPS) | Not Specified | Reduced production of 11 out of 27 measured cytokines. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.
Lymphocyte Proliferation Assays
1. ³H-Thymidine Incorporation Assay
-
Objective: To measure the proliferation of lymphocytes by quantifying the incorporation of a radioactive nucleoside into newly synthesized DNA.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Add the immunomodulatory compound at various concentrations.
-
Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or concanavalin A (Con A).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add ³H-thymidine to each well and incubate for another 18 hours.
-
Harvest the cells onto a glass fiber filter and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the stimulation index (SI) as the ratio of counts per minute (CPM) in stimulated cultures to the CPM in unstimulated cultures.
-
2. Carboxyfluorescein Succinimidyl Ester (CFSE) Proliferation Assay
-
Objective: To track cell division by flow cytometry using a fluorescent dye that is sequentially halved in daughter cells.
-
Methodology:
-
Isolate and wash PBMCs as described above.
-
Label the cells with CFSE dye.
-
Wash the cells to remove excess dye and resuspend in complete medium.
-
Culture the cells with the immunomodulator and a stimulus (e.g., anti-CD3/CD28 beads).
-
Incubate for a desired period (e.g., 72 hours).
-
Harvest the cells and analyze by flow cytometry to measure the progressive dilution of CFSE fluorescence, indicating cell division.
-
Phagocytosis Assays
1. Chemotaxis Assay
-
Objective: To assess the directed migration of phagocytic cells towards a chemoattractant.
-
Methodology:
-
Isolate neutrophils from whole blood.
-
Place a chemoattractant (e.g., fMLP) in the lower chamber of a Boyden chamber.
-
Add the isolated neutrophils, pre-treated with the immunomodulator, to the upper chamber, which is separated by a porous membrane.
-
Incubate for a sufficient time to allow cell migration.
-
Count the number of cells that have migrated through the membrane to the lower chamber.
-
2. Luminol-Dependent Chemiluminescence Assay
-
Objective: To measure the respiratory burst activity of phagocytes, a key component of their microbicidal action.
-
Methodology:
-
Isolate neutrophils.
-
Incubate the cells with the immunomodulator.
-
Add luminol and a stimulus (e.g., opsonized zymosan) to the cells.
-
Measure the light emission (chemiluminescence) over time using a luminometer. The light intensity is proportional to the production of reactive oxygen species.
-
Cytokine Production Assays
1. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the concentration of specific cytokines in cell culture supernatants.
-
Methodology:
-
Culture immune cells (e.g., PBMCs or a specific cell line) with the immunomodulator and a stimulus (e.g., LPS).
-
After a suitable incubation period, collect the cell culture supernatant.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the culture supernatant to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance of the solution using a microplate reader. The absorbance is proportional to the concentration of the cytokine.
-
2. Multiplex Bead Array (Luminex)
-
Objective: To simultaneously measure the concentrations of multiple cytokines in a single sample.
-
Methodology:
-
Prepare cell culture supernatants as described for ELISA.
-
Use a kit containing a mixture of beads, each coated with a capture antibody for a different cytokine and having a unique fluorescent signature.
-
Incubate the supernatants with the bead mixture.
-
Add a mixture of biotinylated detection antibodies.
-
Add streptavidin-phycoerythrin.
-
Analyze the samples using a Luminex instrument, which identifies each bead by its fluorescent signature and quantifies the amount of bound cytokine by the phycoerythrin signal.
-
Signaling Pathways and Experimental Workflows
Visual representations of key cellular processes and experimental designs can aid in understanding the complex interactions involved in immunomodulation.
References
assessing the relative potency of novel Dimephosphon hydrazones
For Immediate Release
A comprehensive analysis of novel Dimephosphon hydrazones reveals their significant potential as potent therapeutic agents, particularly in the fields of antimycobacterial and anticancer research. This report provides a comparative guide to the biological activity of these compounds, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their ongoing investigations.
Introduction to this compound Hydrazones
This compound, a known organophosphorus compound, has been chemically modified to produce a series of novel hydrazone derivatives. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and cytotoxic effects. The core structure of these compounds, featuring a phosphonate group and a hydrazone linkage, allows for diverse substitutions, leading to a wide range of pharmacological properties.
Antimycobacterial Potency
Recent studies have highlighted the promising antimycobacterial activity of this compound pyridinoylhydrazones. Specifically, nicotinoyl- and isonicotinoylhydrazones of 2-dimethoxyphosphoryl-2-methylpentan-4-one (the active component of this compound) have been synthesized and evaluated for their efficacy against mycobacteria. Research indicates that these compounds exhibit high antimycobacterial activity with low toxicity.[1]
While specific minimum inhibitory concentration (MIC) values from comparative studies on a range of novel this compound hydrazones are not yet widely published in readily accessible literature, the existing findings strongly suggest their potential as effective tuberculostatics.
Anticancer Activity
The broader class of hydrazones has been extensively investigated for anticancer properties, with many derivatives showing significant cytotoxicity against various cancer cell lines. The mechanism of action for many hydrazones involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. While specific comparative data on the IC50 values of a wide array of novel this compound hydrazones against multiple cancer cell lines is still emerging, the established anticancer potential of the hydrazone scaffold suggests that this compound derivatives are promising candidates for further investigation in oncology.
Data Summary
Due to the limited availability of directly comparable quantitative data for a series of novel this compound hydrazones in the public domain, a comprehensive data table is not yet feasible. Further research and publication of such data are crucial for a detailed comparative analysis.
Experimental Protocols
The following are generalized experimental protocols based on standard methodologies for assessing the biological activity of hydrazone compounds.
Synthesis of this compound Hydrazones
The general synthesis of this compound hydrazones involves the condensation reaction of this compound (2-dimethoxyphosphoryl-2-methylpentan-4-one) with a substituted hydrazide in an appropriate solvent, such as ethanol. The reaction mixture is typically refluxed for several hours, and the resulting product is then purified by recrystallization. The structure of the synthesized hydrazones is confirmed using spectroscopic techniques such as IR, ¹H NMR, and ¹³C NMR.
Determination of Antimycobacterial Activity (MIC Assay)
The antimycobacterial activity of the synthesized compounds is typically determined using the broth microdilution method.
-
Preparation of Bacterial Suspension: A fresh culture of Mycobacterium species (e.g., Mycobacterium tuberculosis H37Rv) is prepared and diluted to a standardized concentration.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microplate containing an appropriate broth medium.
-
Inoculation and Incubation: The bacterial suspension is added to each well, and the plates are incubated at 37°C for a specified period.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.
Determination of Anticancer Activity (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound hydrazone derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Visualizing the Synthesis and Evaluation Workflow
The following diagrams illustrate the general workflow for the synthesis and biological evaluation of novel this compound hydrazones.
Caption: General synthesis workflow for novel this compound hydrazones.
Caption: Workflow for the biological evaluation of this compound hydrazones.
Potential Signaling Pathways
While the precise signaling pathways modulated by this compound hydrazones are still under active investigation, the known mechanisms of action of related hydrazone compounds suggest potential targets. For instance, in cancer cells, hydrazones have been shown to induce apoptosis and inhibit cell cycle progression. A potential, though currently hypothetical, signaling pathway is illustrated below.
Caption: Hypothetical signaling pathway for this compound hydrazones in cancer cells.
Conclusion
Novel this compound hydrazones represent a promising class of compounds with significant therapeutic potential. The preliminary data on their antimycobacterial activity is particularly encouraging. To fully assess their relative potency and clinical utility, further research is required to generate comprehensive and directly comparable datasets across a range of derivatives and biological targets. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.
References
A Comparative Review of Dimephosphon and Xidifon for Researchers
This guide provides a detailed comparison of Dimephosphon and Xidifon (also known as Etidronic Acid or Etidronate), two organophosphorus compounds with distinct pharmacological profiles and therapeutic applications. The information is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these two agents.
Overview and Chemical Properties
This compound and Xidifon are both phosphorus-containing compounds, but they belong to different chemical classes and possess unique structural features that dictate their biological activities. Xidifon is a first-generation bisphosphonate, a class of drugs known for their effects on bone metabolism.[1][2][3] this compound is an organophosphorus compound with a broader, multimodal pharmacological profile, including anti-inflammatory, immunomodulatory, and neuroprotective effects.[4][5][6]
| Property | This compound | Xidifon (Etidronic Acid) |
| IUPAC Name | dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate[4] | (1-Hydroxyethan-1,1-diyl)bis(phosphonic acid)[2] |
| Synonyms | Dimephosphone, Dimethyl oxobutylphosphonyl dimethylate[4][5] | Etidronate, HEDP, EHDP[2][7] |
| CAS Number | 14394-26-4[4] | 2809-21-4[2][7] |
| Chemical Formula | C₈H₁₇O₄P[4][8] | C₂H₈O₇P₂[2][7] |
| Molecular Weight | 208.19 g/mol [4][8] | 206.03 g/mol [2][7] |
| Chemical Class | Organophosphorus Compound[4] | Non-Nitrogenous Bisphosphonate[2] |
Mechanism of Action
The mechanisms of action for this compound and Xidifon are fundamentally different, leading to their distinct therapeutic applications.
This compound: A Multimodal Agent
This compound exhibits a complex and multimodal mechanism of action, affecting various physiological systems.[5] Its effects are not attributed to a single pathway but rather to a combination of activities:
-
Anti-inflammatory and Immunomodulatory Effects: It modulates the activity of immune cells and inhibits pro-inflammatory mediators.[4]
-
Antioxidant Properties: this compound has been shown to reduce the concentration of lipid peroxidation products and increase levels of glutathione and total mercapto groups in the blood.[9]
-
Lymphotropic Effect: It directly stimulates the lymphatic system by increasing the number of functioning lymph capillaries and enhancing the contractile activity of lymphangions, thereby improving lymph circulation.[10]
-
Anti-Acidosis Activity: It is recognized for its ability to normalize acid-alkali balance and is used in conditions accompanied by acidosis.[11]
-
Neuroprotection: It is used in the treatment of chronic cerebral ischemia, suggesting a role in normalizing cerebral circulation and autonomic regulation.[12]
Xidifon (Etidronic Acid): A Bone Resorption Inhibitor
Xidifon's mechanism is more targeted and is characteristic of first-generation bisphosphonates. It primarily affects bone remodeling.
-
Inhibition of Osteoclasts: Xidifon is taken up by bone tissue and binds to hydroxyapatite crystals.[3] This action inhibits the activity of osteoclasts, the cells responsible for bone resorption.[1][7]
-
Effect on Calcification: A distinguishing feature of Xidifon, compared to newer bisphosphonates, is its ability to also prevent bone calcification at higher doses.[2] This can interfere with normal bone mineralization, which is a potential drawback and limits its long-term use in conditions like osteoporosis.[1]
Therapeutic Applications and Clinical Performance
The differing mechanisms of this compound and Xidifon lead to their use in unrelated clinical areas. Direct comparative performance data is not available as they are not used for the same indications.
| Indication | This compound | Xidifon (Etidronic Acid) |
| Primary Use | Conditions involving acidosis, inflammation, immune dysfunction, and cerebrovascular disorders.[5][11][12] | Bone metabolism disorders.[1][3] |
| Specific Applications | - Pneumonia, influenza, and other respiratory diseases accompanied by acidosis[11]- Atopic bronchial asthma and pollinosis[4]- Chronic cerebral ischemia[12]- Recovery from spinal cord injury[4] | - Paget's disease of bone[1][7]- Prevention and treatment of heterotopic ossification[1][7]- Second-line treatment for postmenopausal osteoporosis[1] |
| Noted Clinical Features | Broad, multimodal action provides benefits across multiple physiological systems.[5] Normalizes autonomic homeostasis.[5] | Effective at reducing biochemical markers of bone turnover.[1] Use has declined in favor of newer bisphosphonates that do not inhibit mineralization.[2][3] |
Experimental Protocols
Detailed experimental protocols require access to primary research articles. However, based on the mechanisms described, key experiments to characterize these drugs would involve the following methodologies.
Workflow for Assessing this compound's Antioxidant Activity
This workflow outlines a typical experimental plan to quantify the antioxidant effects of this compound as described in the literature.[9]
Methodology for Xidifon (Etidronate) in Paget's Disease
A clinical study evaluating Xidifon for Paget's disease would typically follow this protocol:
-
Patient Selection: Patients diagnosed with symptomatic Paget's disease are recruited. Baseline levels of biochemical markers of bone turnover (e.g., serum alkaline phosphatase, urinary hydroxyproline) are measured.
-
Treatment Regimen: Patients are administered oral etidronic acid, typically at a dose of 5 mg/kg/day for a period of up to 6 months.[1] Higher dosages (10-20 mg/kg/day) may be used for shorter durations.[1]
-
Monitoring: Biochemical markers of bone turnover are monitored periodically throughout the treatment course.
-
Endpoint Analysis: The primary endpoint is the reduction in the biochemical indices of bone turnover. Secondary endpoints may include symptomatic relief and assessment of bone mineralization via biopsy if required.
-
Safety Evaluation: Patients are monitored for adverse effects, particularly gastrointestinal complaints and signs of osteomalacia (defective bone mineralization) with higher, prolonged doses.[1]
Conclusion
This compound and Xidifon (Etidronic Acid) are two distinct organophosphorus drugs with no overlap in their primary mechanisms of action or clinical applications.
-
This compound is a versatile, multimodal agent with a complex pharmacology that includes anti-inflammatory, antioxidant, lymphotropic, and neuroprotective effects. Its therapeutic value lies in its ability to address systemic conditions like acidosis and cerebrovascular disease.
-
Xidifon is a targeted, first-generation bisphosphonate designed specifically to inhibit bone resorption by osteoclasts. Its clinical use is confined to bone disorders like Paget's disease. Its utility is limited by its secondary effect of inhibiting bone mineralization, a characteristic that has led to it being superseded by newer bisphosphonates.
For researchers, the choice between studying these compounds depends entirely on the therapeutic area of interest: this compound for complex systemic diseases involving inflammation and metabolic imbalance, and Xidifon for foundational studies in bone biology and bisphosphonate action.
References
- 1. Etidronic acid. A review of its pharmacological properties and therapeutic efficacy in resorptive bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etidronic acid - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medkoo.com [medkoo.com]
- 5. [Multimodal action of the drug this compound for the normalization of autonomic homeostasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. View of Effects of Dimephosphone on skin survival in conditions of reduced blood circulation [rrpharmacology.ru]
- 7. Etidronic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. [The mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lymphotropic effect of this compound, mexidol, and ketorolac is realized via activation of the lymphangion and stimulation of lymph formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Preclinical Evaluation of Dimephosphon as an Adjunct to Prednisolone Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term administration of glucocorticoids, such as prednisolone, is associated with a range of adverse effects, including osteoporosis and oxidative stress. This has prompted research into adjunctive therapies that can mitigate these detrimental effects. One such agent is Dimephosphon, an organophosphorus compound. This guide provides a summary of preclinical experimental data evaluating the combination of this compound with prednisolone, with a focus on its potential to ameliorate prednisolone-induced side effects. The data presented here is derived from studies conducted in rat models.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in combination with prednisolone on markers of bone resorption and oxidative stress.
Table 1: Effect of this compound and Prednisolone on Markers of Bone Resorption in Rats
| Treatment Group | Oxyproline (urine) | Calcium (urine) | Inorganic Phosphate (urine) | Calcium (blood) |
| Prednisolone (50 mg/kg) | Increased | Increased | Increased | - |
| This compound + Prednisolone | Decreased | Decreased | Decreased | Normalized |
| Xydiphone + Prednisolone | Decreased | Decreased | Insignificant effect | Decreased |
Data from a study on a rat model of prednisolone-induced osteoporosis[1]. Xydiphone, a biphosphonate, was used as a comparator.
Table 2: Effect of this compound and Prednisolone on Oxidative Stress Parameters in Rats [2]
| Treatment Group | Catalase Activity | Ceruloplasmin Content | Glutathione Content | Lipid Peroxidation Products |
| Prednisolone (50 mg/kg) | - | - | - | Increased |
| This compound (208 mg/kg) + Prednisolone | Increased | Increased | Increased | Decreased |
| Xydiphone (45 mg/kg) + Prednisolone | - | - | - | Pro-oxidant effect |
Data from a study on a rat model of prednisolone-induced osteoporosis[2]. Xydiphone was used as a comparator.
Experimental Protocols
Study of this compound and Xydiphone Efficacy in Steroid-Induced Osteoporosis in Rats[1]
-
Animal Model: The study utilized a rat model of osteoporosis induced by the administration of prednisolone.
-
Treatment Groups:
-
Control group (receiving vehicle).
-
Prednisolone group: 50 mg/kg daily for 14 days.
-
This compound group: Dose not specified in the abstract.
-
Xydiphone group: Dose not specified in the abstract.
-
-
Outcome Measures:
-
Urine levels of oxyproline (a marker of bone resorption), calcium, and inorganic phosphates were measured.
-
Blood calcium levels were assessed.
-
Body weight and total blood protein levels were also monitored.
-
Effect of this compound and Xidifon on Lipid Peroxidation and Antioxidant System in Rats with Long-Term Prednisolone Administration[2]
-
Animal Model: A rat model of osteoporosis was induced by the chronic administration of prednisolone (50 mg/kg, p.o., over 14 days)[2].
-
Treatment Groups:
-
Outcome Measures:
Mandatory Visualization
Caption: this compound's mechanism in mitigating Prednisolone's side effects.
Caption: Workflow for evaluating this compound in a rat osteoporosis model.
References
Safety Operating Guide
Navigating the Safe Disposal of Dimephosphon: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of Dimephosphon, an organophosphorus compound. Adherence to these protocols is imperative to mitigate risks and ensure compliance with regulatory standards.
Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) for this compound before handling or disposal. All procedures must be in strict compliance with local, state, and federal regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards of this compound. As an organophosphorus compound, it should be handled with caution. Appropriate Personal Protective Equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[2]
-
Respiratory Protection: In poorly ventilated areas or when there is a risk of aerosolization, a NIOSH-approved respirator with a cartridge suitable for organic vapors should be used.[2]
-
Protective Clothing: A lab coat or chemical-resistant apron and closed-toe shoes are necessary to prevent skin contact.[1][3]
Quantitative Data Presentation
The following table summarizes key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 14394-26-4 |
| Molecular Formula | C8H17O4P |
| Molecular Weight | 208.19 g/mol [4][5] |
| Appearance | Not explicitly stated, handle as a potentially hazardous chemical. |
| Solubility | Soluble in undisclosed solvents.[4] |
| Storage | Store in a dry, dark place at 0 - 4°C for the short term or -20°C for the long term.[4] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Classification:
-
Consult with your institution's EHS department for proper waste characterization and to obtain the correct hazardous waste codes.[6]
-
Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical.
-
The label should be clearly marked with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.
-
Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as outlined above.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the affected area thoroughly.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Experimental Protocol: Potential Neutralization via Alkaline Hydrolysis
Note: This is a generalized protocol for the potential neutralization of an organophosphorus compound and has not been specifically validated for this compound. This procedure should only be carried out by trained personnel in a controlled laboratory setting and after a thorough risk assessment and approval from your institution's EHS department.
Alkaline hydrolysis is a chemical method that can be used to break down certain organophosphorus compounds into less toxic products.[8][9][10][11]
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1 M)
-
Suitable reaction vessel (e.g., a round-bottom flask with a stirrer)
-
Fume hood
-
pH meter or pH paper
-
Appropriate PPE
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Wear all required PPE.
-
Reaction Setup: Place the this compound waste into the reaction vessel. If the waste is in a solid form or a non-aqueous solvent, it may need to be dissolved in a suitable solvent that is miscible with the hydrolysis solution.
-
Hydrolysis: Slowly add the alkaline solution (e.g., 1 M NaOH) to the reaction vessel while stirring. The reaction may be exothermic, so control the rate of addition to manage any temperature increase.
-
Monitoring: Monitor the pH of the reaction mixture, maintaining it in the alkaline range (pH > 12). The reaction time will vary depending on the concentration and temperature. It is advisable to stir the mixture for an extended period (e.g., several hours to overnight) to ensure complete hydrolysis.
-
Verification (Optional): If analytical capabilities are available (e.g., GC-MS or LC-MS), a sample of the reaction mixture can be analyzed to confirm the degradation of this compound.
-
Neutralization: After confirming or allowing sufficient time for hydrolysis, neutralize the resulting solution by slowly adding an acid (e.g., hydrochloric acid or sulfuric acid) until the pH is between 6 and 8.
-
Disposal of Hydrolyzed Waste: Even after neutralization, the resulting solution must be disposed of as hazardous waste. Collect the neutralized solution in a properly labeled hazardous waste container and arrange for its disposal through your EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 3. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 4. medkoo.com [medkoo.com]
- 5. Dimethyl P-(1,1-dimethyl-3-oxobutyl)phosphonate | C8H17O4P | CID 122179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tceq.texas.gov [tceq.texas.gov]
- 7. epa.gov [epa.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Alkaline hydrolysis of organophosphorus pesticides: the dependence of the reaction mechanism on the incoming group conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Essential Safety and Logistical Information for Handling Dimephosphon
This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Dimephosphon (CAS 14394-26-4). The following procedures are designed to minimize risks and ensure a safe laboratory environment.
Quantitative Data Summary
Limited quantitative toxicological data for this compound is available in the public domain. The following tables summarize available physical and chemical properties and known health hazards based on available safety data sheets.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 14394-26-4 | [1][2] |
| Molecular Formula | C8H17O4P | [1][2] |
| Molecular Weight | 208.19 g/mol | [1][2] |
| Appearance | To be determined | [1] |
| Synonyms | Dimephosphone, dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate | [1] |
Toxicological Data and Occupational Exposure Limits
| Parameter | Value |
| Acute Oral Toxicity (LD50) | No data available |
| Acute Dermal Toxicity (LD50) | No data available |
| Acute Inhalation Toxicity (LC50) | No data available |
| OSHA PEL (Permissible Exposure Limit) | No data available |
| ACGIH TLV (Threshold Limit Value) | No data available |
Known Health Hazards
| Hazard | Description |
| Skin Sensitization | May cause an allergic skin reaction. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. |
| Carcinogenicity | Suspected of causing cancer. |
| Aquatic Toxicity | Harmful to aquatic life with long lasting effects. |
Standard Operating Procedures
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of personal protective equipment. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Minimum Requirement | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Eye Protection | Safety glasses with side shields or goggles | Must meet ANSI Z87.1 standards. |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat is recommended. Ensure it is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood). | A NIOSH-approved respirator may be required for procedures with a high potential for aerosolization or if ventilation is inadequate. |
Handling and Storage Protocols
Receiving and Unpacking:
-
Visually inspect the exterior of the shipping container for any signs of damage or leaks upon receipt.
-
Wear appropriate PPE, including gloves and eye protection, when unpacking the chemical.
-
Unpack the container in a well-ventilated area, preferably within a chemical fume hood.
-
Verify that the container label matches the product ordered and that the container is properly sealed.
-
Check for any damage to the primary container. If a leak is found, follow the spill response procedures outlined below.
-
Enter the chemical into the laboratory's inventory system.
Storage: [1]
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents.
-
For short-term storage (days to weeks), a temperature of 0-4°C is recommended.
-
For long-term storage (months to years), store at -20°C.
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Dispensing and Use:
-
All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ensure all necessary PPE is worn before handling the chemical.
-
Use only compatible equipment (e.g., glass, polyethylene) for transferring and handling.
-
Avoid generating aerosols or dust.
-
Keep the container closed when not in use.
-
Wash hands thoroughly with soap and water after handling.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all liquid and solid waste contaminated with this compound in a designated, properly labeled, and sealed hazardous waste container.
-
The waste container must be made of a compatible material and be in good condition.
-
The label on the waste container must clearly state "Hazardous Waste" and identify the contents, including "this compound".
Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Arrange for pick-up and disposal by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Contaminated labware and PPE should be disposed of as solid hazardous waste.
Emergency Response Plan
Spill Response
For a small spill (manageable by trained laboratory personnel):
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including a lab coat, gloves (double-gloving is recommended), and eye protection. A respirator may be necessary if there is a risk of inhalation.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to contain the spill.
-
Clean the Spill: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated.
-
Report: Report the spill to the laboratory supervisor and the EHS department.
For a large spill (beyond the capability of laboratory personnel to clean up safely):
-
Evacuate: Immediately evacuate the laboratory and alert others to evacuate.
-
Isolate: If it can be done safely, close the doors to the laboratory to contain the spill.
-
Activate Alarm: Activate the nearest fire alarm or emergency notification system.
-
Call for Help: From a safe location, call the institution's emergency number and the EHS department. Provide details about the spilled chemical, its location, and the approximate quantity.
-
Assist Emergency Responders: Meet the emergency responders and provide them with any relevant information from a safe distance.
Fire Response
-
If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it. Use a dry chemical, carbon dioxide, or foam extinguisher.
-
In case of a larger fire, or if you are not comfortable using an extinguisher, immediately evacuate the area.
-
Activate the nearest fire alarm.
-
From a safe location, call the emergency services and provide them with the location and nature of the fire.
Personal Exposure
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.
-
Hold the eyelids open to ensure thorough rinsing.
-
Seek immediate medical attention.
Skin Contact:
-
Immediately remove any contaminated clothing.
-
Wash the affected skin area with plenty of soap and water for at least 15 minutes.
-
If skin irritation or a rash occurs, seek medical attention.
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for responding to a chemical spill of this compound in a laboratory setting.
Caption: Workflow for handling a this compound chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
